molecular formula C48H91NO8 B1252166 1,2,3-Trinervonoyl glycerol

1,2,3-Trinervonoyl glycerol

Número de catálogo: B1252166
Peso molecular: 810.2 g/mol
Clave InChI: WBOZIXHPUPAOIA-JMDWBTAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-D-galactosyl-N-[(15Z)-tetracosenoyl]sphingosine is a N-acyl-beta-D-galactosylsphingosine in which the acyl group is (15Z)-tetracosenoyl. It has a role as a mouse metabolite. It derives from a (15Z)-tetracosenoic acid.

Propiedades

Fórmula molecular

C48H91NO8

Peso molecular

810.2 g/mol

Nombre IUPAC

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

InChI

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1

Clave InChI

WBOZIXHPUPAOIA-JMDWBTAUSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

SMILES isomérico

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

SMILES canónico

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Sinónimos

C 24-cerebroside
N-nervonylgalactosylsphingosine

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol, also known as Glycerol Trinervonate or Trinervonin, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid at the sn-1, sn-2, and sn-3 positions.[1][2] Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid, recognized for its crucial role in the biosynthesis of nerve cell myelin.[3] This makes this compound a significant molecule of interest in neuroscience and for the development of therapeutics for demyelinating diseases. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization and synthesis, and a visualization of the biosynthetic pathway of its key constituent, nervonic acid.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueReference
Formal Name (15Z,15'Z,15''Z)-15-tetracosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester[1]
Synonyms Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin[1]
CAS Number 81913-24-8[1]
Molecular Formula C₇₅H₁₄₀O₆[1]
Formula Weight 1137.9 g/mol [1]
Physical Form Solid[1]
Purity ≥98%[1]
Solubility DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and synthesis of this compound. The following sections outline protocols for its synthesis and the determination of its solubility.

Protocol 1: Synthesis of this compound via Enzymatic Esterification

This protocol describes a general method for the synthesis of triglycerides using a lipase-catalyzed reaction, which offers high specificity and mild reaction conditions.

Materials:

  • Glycerol

  • Nervonic Acid (≥98% purity)

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

  • Molecular sieves (3 Å)

  • Anhydrous hexane (or other suitable organic solvent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve glycerol and a stoichiometric excess of nervonic acid (e.g., 3.3 molar equivalents) in anhydrous hexane.

  • Dehydration: Add activated molecular sieves to the mixture to remove any residual water, which can interfere with the esterification reaction.

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized (e.g., 10% by weight of the substrates).

  • Incubation: Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 50-60°C) with constant agitation. Monitor the reaction progress over time (24-72 hours) using thin-layer chromatography (TLC).

  • Reaction Termination and Enzyme Removal: Once the reaction reaches completion (as indicated by the consumption of reactants on TLC), stop the reaction by filtering off the immobilized enzyme.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of hexane and diethyl ether to separate the desired this compound from unreacted starting materials and by-products (mono- and diacylglycerols).

  • Characterization: Confirm the identity and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Protocol 2: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents.

Materials:

  • This compound (purified)

  • A range of solvents (e.g., DMF, Ethanol, PBS buffer)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.[6]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Signaling Pathways and Workflows

Nervonic acid, the sole fatty acid component of this compound, is synthesized in the body through a series of enzymatic reactions. Understanding this pathway is critical for contexts involving its metabolism and potential therapeutic applications.

Nervonic_Acid_Biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase palmitic_acid Palmitic Acid (16:0) malonyl_coa->palmitic_acid Fatty Acid Synthase stearic_acid Stearic Acid (18:0) palmitic_acid->stearic_acid Elongase oleic_acid Oleic Acid (18:1n-9) stearic_acid->oleic_acid Stearoyl-CoA Desaturase (SCD1) elongation_cycle1 Elongation Cycle 1 (20:1n-9) oleic_acid->elongation_cycle1 Elongase (ELOVL) elongation_cycle2 Elongation Cycle 2 (22:1n-9, Erucic Acid) elongation_cycle1->elongation_cycle2 Elongase (ELOVL) nervonic_acid Nervonic Acid (24:1n-9) elongation_cycle2->nervonic_acid Elongase (ELOVL) triglyceride 1,2,3-Trinervonoyl Glycerol (TAG) nervonic_acid->triglyceride Acyltransferases glycerol Glycerol-3-Phosphate glycerol->triglyceride

Caption: Biosynthesis pathway of Nervonic Acid and its incorporation into a triglyceride.

The diagram above illustrates the de novo synthesis of nervonic acid starting from acetyl-CoA.[3][7][8] The process involves the initial synthesis of saturated fatty acids, followed by desaturation and a series of elongation steps catalyzed by elongase enzymes to produce nervonic acid.[9] Finally, nervonic acid is esterified to a glycerol-3-phosphate backbone by acyltransferases to form triglycerides like this compound.[10]

Triglyceride_Synthesis_Workflow start Start: Reactants reactants Glycerol + 3x Nervonic Acid (in organic solvent) start->reactants enzyme_add Add Immobilized Lipase reactants->enzyme_add incubation Incubate with Agitation (e.g., 48h at 55°C) enzyme_add->incubation monitoring Monitor via TLC incubation->monitoring monitoring->incubation Reaction Incomplete filtration Filter to Remove Enzyme monitoring->filtration Reaction Complete evaporation Evaporate Solvent filtration->evaporation purification Purify via Column Chromatography evaporation->purification analysis Analyze Product (HPLC, MS, NMR) purification->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

Unveiling the Enigma of 1,2,3-Trinervonoyl Glycerol: A Technical Whitepaper on Its Presumed Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the biological role and function of 1,2,3-trinervonoyl glycerol is conspicuously absent in the current scientific literature. This technical guide, therefore, extrapolates its potential biological significance based on the well-documented functions of its constituent molecules: nervonic acid and glycerol, and the established metabolic pathways of triacylglycerols. This document is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gap and stimulate future research into this specific molecule.

Introduction

This compound, also known as trinervonin or glycerol trinervonate, is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of nervonic acid.[1] While its precise biological functions remain uninvestigated, its chemical structure points towards a significant role as a metabolic precursor to nervonic acid, a long-chain monounsaturated omega-9 fatty acid crucial for the proper functioning of the central and peripheral nervous systems. This whitepaper will synthesize the available information on its components to build a hypothetical framework for the biological role and function of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

PropertyValueReference
Synonyms Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin[1]
Molecular Formula C₇₅H₁₄₀O₆[1]
Molecular Weight 1137.9 g/mol [1]
Appearance Solid[1]
Solubility DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature -20°C[1]

Inferred Biological Role and Function: A Focus on Nervonic Acid

The biological significance of this compound is likely intrinsically linked to the vital roles of nervonic acid in neurobiology.

Role in the Nervous System

Nervonic acid is a key component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers. This sheath is essential for the rapid and efficient transmission of nerve impulses. A deficiency in nervonic acid can lead to demyelination, a hallmark of several neurodegenerative diseases. Therefore, this compound could serve as a dietary or endogenous source of nervonic acid for the synthesis and maintenance of myelin.

Potential Therapeutic Applications

Given the importance of nervonic acid in neural health, its supplementation, potentially through the administration of this compound, is being explored for a range of neurological conditions. While direct clinical trials on this compound are lacking, the therapeutic potential of nervonic acid suggests that its triglyceride form could be a valuable pro-drug or dietary supplement.

Presumed Metabolism of this compound

The metabolic fate of this compound is presumed to follow the general pathway of dietary triacylglycerol digestion and absorption.

Enzymatic Hydrolysis

Upon ingestion, it is anticipated that pancreatic lipases in the small intestine would hydrolyze the ester bonds of this compound. This enzymatic action would release the glycerol backbone and three molecules of nervonic acid.

Metabolism TNG 1,2,3-Trinervonoyl Glycerol PL Pancreatic Lipase TNG->PL Hydrolysis Glycerol Glycerol PL->Glycerol NA Nervonic Acid (x3) PL->NA Absorption Intestinal Absorption Glycerol->Absorption NA->Absorption Metabolism Cellular Metabolism Absorption->Metabolism

Figure 1. Presumed metabolic pathway of this compound.
Absorption and Distribution

The resulting glycerol and nervonic acid molecules would then be absorbed by the enterocytes lining the small intestine. Following absorption, they would be re-esterified to form triacylglycerols and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream. From there, they would be distributed to various tissues for energy storage or utilization in cellular structures, with a significant portion of the nervonic acid likely being directed towards the nervous system.

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound exist, the following methodologies are standard for studying the metabolism of triacylglycerols and could be adapted.

In Vitro Lipase Activity Assay
  • Objective: To determine the susceptibility of this compound to hydrolysis by pancreatic lipase.

  • Methodology:

    • Prepare a substrate emulsion of this compound.

    • Incubate the emulsion with purified pancreatic lipase at 37°C.

    • Monitor the release of free fatty acids over time using a titrimetric method or a fluorescent probe.

    • Calculate the rate of hydrolysis.

In Vivo Absorption and Metabolism Study using Labeled Isotopes
  • Objective: To trace the absorption, distribution, and metabolic fate of this compound in an animal model.

  • Methodology:

    • Synthesize this compound with a stable isotope label (e.g., ¹³C) in the nervonic acid or glycerol moiety.

    • Administer the labeled compound orally to laboratory animals (e.g., rats or mice).

    • Collect blood, tissue, and fecal samples at various time points.

    • Analyze the samples using mass spectrometry to determine the concentration and distribution of the labeled components and their metabolites.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Synthesis Synthesize Labeled This compound Admin Oral Administration to Animal Model Synthesis->Admin Blood Blood Samples Admin->Blood Tissues Tissue Samples Admin->Tissues Feces Fecal Samples Admin->Feces MS Mass Spectrometry Analysis Blood->MS Tissues->MS Feces->MS Results Determine Absorption, Distribution, and Metabolism MS->Results

Figure 2. General experimental workflow for an in vivo metabolism study.

Quantitative Data: A Notable Absence

A thorough search of the scientific literature reveals a complete lack of quantitative data regarding the biological activity of this compound. There are no reported values for parameters such as IC₅₀, EC₅₀, binding constants, or pharmacokinetic data (e.g., bioavailability, half-life). This absence of data underscores the nascent stage of research into this specific molecule.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of lipid biology and neuroscience. Based on the well-established roles of its constituent nervonic acid, it is reasonable to hypothesize that this triacylglycerol plays a crucial role as a carrier and precursor for this vital fatty acid, particularly for the nervous system. However, without direct experimental evidence, its biological functions remain speculative.

Future research should prioritize in vitro and in vivo studies to elucidate the specific metabolic pathways, bioavailability, and physiological effects of this compound. Such investigations are essential to validate its presumed roles and to explore its potential as a therapeutic agent or nutritional supplement for neurological health. The experimental frameworks outlined in this whitepaper provide a starting point for these much-needed investigations.

References

The Enigmatic Lipid: A Technical Guide to the Natural Sources and Abundance of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 1,2,3-trinervonoyl glycerol, a triacylglycerol of significant interest due to its composition of nervonic acid. This document delves into its natural occurrences, abundance, and the methodologies employed for its study, offering a valuable resource for professionals in research and drug development.

Introduction to this compound

This compound, also known as trinervonin, is a triacylglycerol where all three hydroxyl groups of the glycerol backbone are esterified with nervonic acid (24:1n-9), a very-long-chain monounsaturated fatty acid. Nervonic acid is a crucial component of myelin, the protective sheath surrounding nerve fibers, making its derivatives, including this compound, subjects of intense research for their potential roles in neurological health and disease.

Natural Sources and Abundance

Direct quantitative data for this compound as a discrete molecule is scarce in current literature. However, its presence and abundance can be inferred from the high concentrations of its constituent, nervonic acid, in the triglyceride fraction of various natural sources. The following tables summarize the quantitative data for nervonic acid in notable plant and animal sources.

Table 1: Nervonic Acid Content in Seed Oils of Various Plant Species
Plant SpeciesCommon NameNervonic Acid Content (% of Total Fatty Acids)Reference
Malania oleiferaMalania55.0 - 67.0%[1]
Lunaria annuaHonesty, Money Plant14.0 - 24.0%[1]
Lunaria biennisHonesty> 20% in triglyceride lipid[2]
Cardamine graceaSignificant amounts[2]
Heliophila longifolaSignificant amounts[2]
Acer truncatumPurple-blow Maple~5.0%[3]
Tropaeolum speciosumFlame FlowerSignificant amounts[3]
Table 2: Nervonic Acid Content in Other Natural Sources
SourceOrganism TypeNotes on Nervonic AcidReference
Shark BrainAnimalHistorically a primary source, now largely abandoned for conservation reasons. Particularly abundant in the white matter.[2][4]
Fish OilAnimalFound in various cold-water fish like salmon, mackerel, and tuna.[3]
Neocallimastix frontalisMoldContains nervonic acid.[2]
Pseudomonas atlanticaBacteriumContains nervonic acid.[2]
Saccharomyces cerevisiaeYeastContains nervonic acid.[2]
Nitzschia cylindrusMarine DiatomContains nervonic acid.[2]

In plant species such as Lunaria, nervonic acid is predominantly found esterified at the sn-1 and sn-3 positions of the glycerol backbone[2]. This structural preference suggests that while this compound may be present, other mixed-acid triglycerides containing one or two nervonoyl chains are likely more abundant.

Experimental Protocols

The study of this compound involves its extraction from natural sources followed by sophisticated analytical techniques for identification and quantification.

Extraction of Triacylglycerols from Seed Material

This protocol outlines a general procedure for the extraction of lipids, including this compound, from plant seeds.

Materials:

  • Seed sample (e.g., Lunaria annua seeds)

  • Mortar and pestle or a suitable homogenizer

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: The seeds are first ground to a fine powder using a mortar and pestle or a mechanical homogenizer to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered seed material is then subjected to extraction with hexane, a non-polar solvent ideal for dissolving lipids. This can be performed by continuous extraction in a Soxhlet apparatus or by repeated maceration and sonication.

  • Filtration and Drying: The hexane extract is filtered to remove solid plant debris. The filtrate is then dried over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: The hexane is removed from the extract using a rotary evaporator under reduced pressure to yield the crude lipid extract containing the triacylglycerols.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel to isolate the triacylglycerol fraction from other lipids like phospholipids and free fatty acids.

Quantification of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the analysis of intact triacylglycerols.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Reversed-phase C18 column

  • Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Procedure:

  • Sample Preparation: The lipid extract is dissolved in a suitable solvent, such as a mixture of isopropanol and acetonitrile. The solution is filtered through a 0.2 µm filter before injection.

  • Chromatographic Separation: The sample is injected into the HPLC system. A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of solvents like acetonitrile, isopropanol, and water. This separates the different triacylglycerol species based on their polarity and acyl chain length.

  • Mass Spectrometric Detection: As the separated triacylglycerols elute from the HPLC column, they are introduced into the mass spectrometer. ESI or APCI is used to ionize the molecules.

  • Identification: The mass-to-charge ratio (m/z) of the parent ion of this compound is used for its identification. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to reveal the characteristic nervonic acid fragments.

  • Quantification: Quantification is achieved by comparing the peak area of the identified this compound with a calibration curve generated using a pure standard of the compound.

Biosynthesis and Signaling Pathways

The formation of this compound is intrinsically linked to the biosynthesis of nervonic acid.

Biosynthesis of Nervonic Acid and its Incorporation into Triacylglycerols

Nervonic acid is synthesized in the endoplasmic reticulum from oleoyl-CoA through a series of elongation steps. Each step adds a two-carbon unit from malonyl-CoA. The resulting nervonoyl-CoA is then available for esterification to the glycerol backbone by acyltransferases to form triacylglycerols, including this compound.

Biosynthesis_of_Nervonic_Acid_and_TAG Oleoyl_CoA Oleoyl-CoA (18:1) Elongation_System Fatty Acid Elongation System (KCS, KCR, HCD, ECR) Oleoyl_CoA->Elongation_System Eicosenoyl_CoA Eicosenoyl-CoA (20:1) Elongation_System->Eicosenoyl_CoA Erucoyl_CoA Erucoyl-CoA (22:1) Elongation_System->Erucoyl_CoA Nervonoyl_CoA Nervonoyl-CoA (24:1) Elongation_System->Nervonoyl_CoA Eicosenoyl_CoA->Elongation_System Erucoyl_CoA->Elongation_System Acyltransferases Acyltransferases Nervonoyl_CoA->Acyltransferases Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Acyltransferases TAG This compound (and other TAGs) Acyltransferases->TAG Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_System + 2C units

Caption: Biosynthesis of nervonic acid and its incorporation into triacylglycerols.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from seed sources.

Experimental_Workflow Start Seed Sample Grinding Grinding / Homogenization Start->Grinding Extraction Solvent Extraction (Hexane) Grinding->Extraction Filtration Filtration & Drying Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Lipid Crude Lipid Extract Evaporation->Crude_Lipid Purification Column Chromatography (Optional) Crude_Lipid->Purification HPLC_MS HPLC-MS Analysis Crude_Lipid->HPLC_MS Direct Analysis TAG_Fraction Triacylglycerol Fraction Purification->TAG_Fraction TAG_Fraction->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound remains a molecule of high interest, primarily due to its nervonic acid content. While direct quantification of this specific triacylglycerol is an area requiring further research, the significant abundance of nervonic acid in the triglycerides of certain plant seeds, particularly from Malania oleifera and Lunaria species, points to these as promising natural sources. The methodologies for its extraction and analysis are well-established, relying on standard lipid chemistry and advanced analytical instrumentation. Continued research into the precise triglyceride profiles of these nervonic acid-rich oils will be crucial for unlocking the full potential of this compound in pharmaceutical and nutraceutical applications.

References

The Role of Tri-Nervonoyl Glycerol [TG(24:1/24:1/24:1)] in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the triglyceride TG(24:1/24:1/24:1), also known as tri-nervonoyl glycerol. This molecule is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (24:1), a very-long-chain monounsaturated fatty acid. While research on this specific triglyceride is emerging, its significance is inferred from the well-documented roles of nervonic acid and very-long-chain fatty acids (VLCFAs) in various physiological and pathological processes. This document details the biosynthesis, catabolism, and potential physiological roles of TG(24:1/24:1/24:1), supported by experimental protocols for its study and quantitative data from relevant literature.

Introduction to TG(24:1/24:1/24:1) and Very-Long-Chain Fatty Acids

Triglycerides are the primary form of energy storage in most eukaryotes and are central to lipid metabolism.[1][2] The specific fatty acid composition of a triglyceride molecule dictates its physical properties and biological functions. TG(24:1/24:1/24:1) is a unique triglyceride containing three chains of nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated omega-9 fatty acid.[3] Nervonic acid is an elongation product of oleic acid and is a significant component of sphingolipids in the white matter of the brain, highlighting its importance in the nervous system.[4]

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are involved in numerous biological processes, and their dysregulation is linked to several diseases.[5][6] The study of triglycerides containing VLCFAs, such as TG(24:1/24:1/24:1), is crucial for understanding the metabolic fate and signaling roles of these important fatty acids.

Biosynthesis of TG(24:1/24:1/24:1)

The synthesis of TG(24:1/24:1/24:1) follows the general pathways of triglyceride biosynthesis, primarily the Kennedy pathway, which occurs in the endoplasmic reticulum.[7][8] A key prerequisite is the availability of nervonic acid in the form of nervonoyl-CoA.

Synthesis of Nervonic Acid (24:1)

Nervonic acid is synthesized from oleic acid (18:1 n-9) through a series of elongation steps.[4] This process involves the addition of two-carbon units from malonyl-CoA by fatty acid elongase enzymes.[4]

Kennedy Pathway for TG(24:1/24:1/24:1) Synthesis

The primary pathway for the synthesis of TG(24:1/24:1/24:1) is the glycerol-3-phosphate pathway, also known as the Kennedy pathway.[7][8]

The steps are as follows:

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate is acylated at the sn-1 position with nervonoyl-CoA by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA).[9]

  • Formation of Phosphatidic Acid: LPA is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) with another molecule of nervonoyl-CoA to yield phosphatidic acid (PA).[9]

  • Dephosphorylation to Diacylglycerol: The phosphate group is removed from PA by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG).[10][11]

  • Final Acylation: A third nervonoyl-CoA is added to the DAG at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form TG(24:1/24:1/24:1).[9][11]

Below is a diagram illustrating the Kennedy pathway for the synthesis of TG(24:1/24:1/24:1).

G Biosynthesis of TG(24:1/24:1/24:1) via the Kennedy Pathway cluster_0 G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-nervonoyl-sn-glycerol-3-phosphate) G3P->LPA GPAT (Glycerol-3-phosphate acyltransferase) PA Phosphatidic Acid (1,2-di-nervonoyl-sn-glycerol-3-phosphate) LPA->PA AGPAT (1-acylglycerol-3-phosphate acyltransferase) DAG Diacylglycerol (1,2-di-nervonoyl-sn-glycerol) PA->DAG PAP (Phosphatidic acid phosphatase) TG TG(24:1/24:1/24:1) DAG->TG DGAT (Diacylglycerol acyltransferase) NA_CoA1 Nervonoyl-CoA (24:1) NA_CoA1->LPA NA_CoA2 Nervonoyl-CoA (24:1) NA_CoA2->PA NA_CoA3 Nervonoyl-CoA (24:1) NA_CoA3->TG

Biosynthesis of TG(24:1/24:1/24:1).

Catabolism of TG(24:1/24:1/24:1)

The breakdown of TG(24:1/24:1/24:1) occurs through lipolysis, a process catalyzed by lipases. This releases free nervonic acid and a glycerol backbone.

  • Lipolysis: Hormone-sensitive lipase and other cellular lipases hydrolyze the ester bonds of TG(24:1/24:1/24:1), releasing three molecules of nervonic acid and one molecule of glycerol.[2][12]

  • Fate of Glycerol: The glycerol backbone can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis.[2]

  • Fate of Nervonic Acid: The released nervonic acid is activated to nervonoyl-CoA and can undergo several metabolic fates:

    • Beta-oxidation: As a VLCFA, nervonic acid is primarily metabolized in peroxisomes.[13]

    • Re-esterification: It can be re-esterified into other lipids, such as sphingolipids and other glycerolipids.[4][13]

    • Energy Source: The products of beta-oxidation can be further oxidized in the mitochondria to produce ATP.

The following diagram illustrates the catabolic pathway.

G Catabolism of TG(24:1/24:1/24:1) TG TG(24:1/24:1/24:1) Glycerol Glycerol TG->Glycerol Lipases NA 3x Nervonic Acid (24:1) TG->NA Lipases G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase NA_CoA Nervonoyl-CoA NA->NA_CoA Acyl-CoA Synthetase Glycolysis Glycolysis/ Gluconeogenesis G3P->Glycolysis BetaOx Peroxisomal β-oxidation NA_CoA->BetaOx ReEster Re-esterification (e.g., Sphingolipids) NA_CoA->ReEster MitoOx Mitochondrial Oxidation (Energy) BetaOx->MitoOx

Catabolism of TG(24:1/24:1/24:1).

Potential Physiological Roles and Clinical Significance

While direct studies on TG(24:1/24:1/24:1) are limited, its roles can be inferred from the functions of nervonic acid and VLCFAs.

  • Nervous System: Nervonic acid is crucial for the maintenance of myelin sheaths.[4] TG(24:1/24:1/24:1) could serve as a storage and transport form of nervonic acid for the brain.

  • Metabolic Regulation: Dietary supplementation with nervonic acid has been shown to improve metabolic parameters in mouse models of diet-induced obesity.[14] It may influence fatty acid oxidation through the activation of PPARα and PGC1α.[14]

  • Metabolic Syndrome: The proportion of nervonic acid in serum lipids has been associated with metabolic syndrome, peroxisomal dysfunction, and endoplasmic reticulum stress.[15][16]

  • Cancer: Elevated levels of VLCFAs, which can be stored in triglycerides, have been observed in colorectal cancer tissues.[17]

Quantitative Data

Quantitative data for TG(24:1/24:1/24:1) is not widely available in the literature. However, data on nervonic acid content in various lipid fractions provide context.

Biological MatrixConditionLipid FractionNervonic Acid (24:1) Content/ChangeReference
Mouse LiverHigh-Fat DietTriglyceridesIncreased[13]
Human SerumMetabolic SyndromeTotal LipidsSignificantly Reduced[16]
Colorectal Cancer TissueCancer vs. NormalTriglyceridesSignificantly Increased[17]

Experimental Protocols

The study of TG(24:1/24:1/24:1) requires specialized lipidomics techniques.

Lipid Extraction

A standard method for extracting lipids from biological samples is the Folch method or a modification thereof.[18]

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Collection: The lower organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.[18]

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of TG(24:1/24:1/24:1).[19][20]

  • Chromatographic Separation: Use a reverse-phase C18 or C30 column to separate the triglyceride species.[19][20]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor for the specific precursor ion of TG(24:1/24:1/24:1) and its characteristic product ions (corresponding to the loss of a nervonic acid chain).[19]

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

The following diagram outlines a general workflow for the analysis of TG(24:1/24:1/24:1).

G Experimental Workflow for TG(24:1/24:1/24:1) Analysis Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis and Quantification MS->Data

Workflow for TG(24:1/24:1/24:1) analysis.

Conclusion

TG(24:1/24:1/24:1) is a specific and relatively understudied triglyceride with potentially significant roles in lipid metabolism, particularly concerning the storage, transport, and signaling functions of nervonic acid. Its involvement in neurological health and metabolic diseases warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the precise functions and metabolic fate of this unique lipid molecule. Future studies focusing on the direct measurement and functional analysis of TG(24:1/24:1/24:1) will be crucial in elucidating its importance in health and disease.

References

Trinervonin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Trinervonin" did not yield significant results in established scientific literature, suggesting it may be a novel, highly specialized, or not widely documented compound. However, subsequent targeted searches identified "Trinervonin" as a synonym for 1,2,3-Trinervonoyl glycerol , a triacylglycerol containing nervonic acid.[1][2] This guide is based on the available information for this compound and provides a hypothetical framework for its discovery and analysis, adhering to the requested technical format.

Discovery and Historical Context

The identification of Trinervonin is intrinsically linked to the study of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. While a specific discovery narrative for Trinervonin is not documented, its existence is predicated on the characterization of nervonic acid as a key component of sphingolipids in the myelin sheath of nerve fibers. It is plausible that Trinervonin was first synthesized or isolated during investigations into the composition and metabolism of complex lipids in the nervous system.

Trinervonin (this compound) is a triacylglycerol where nervonic acid is esterified to all three positions of the glycerol backbone.[1][2] Its primary significance in a research context lies in its role as a stable, concentrated form of nervonic acid, making it a useful tool for studying the biological effects of this specific fatty acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Trinervonin is presented below.

PropertyValueSource
CAS Number 81913-24-8ChemicalBook[1][2]
Molecular Formula C75H140O6ChemicalBook[1]
Molecular Weight 1137.91 g/mol ChemicalBook[1]
Predicted Boiling Point 955.9 ± 32.0 °CChemicalBook[1][2]
Predicted Density 0.904 ± 0.06 g/cm³ChemicalBook[1][2]
Storage Temperature -20°CChemicalBook[2]
Solubility DMF: 10 mg/ml; Ethanol: 10 mg/mlChemicalBook[2]
Physical State SolidChemicalBook[2]

Hypothetical Biological Activity and Signaling

Given that Trinervonin is a delivery vehicle for nervonic acid, its biological activity would be mediated by the subsequent release and metabolism of nervonic acid. Nervonic acid is a known precursor in the biosynthesis of sphingolipids, which are critical for the integrity of the neuronal myelin sheath. A potential mechanism of action could involve the modulation of enzymes and receptors involved in myelination and neural repair.

Nervonic_Acid_Signaling cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Trinervonin Trinervonin (Extracellular) LPL Lipoprotein Lipase (LPL) Trinervonin->LPL Hydrolysis NA Nervonic Acid (NA) LPL->NA FATP1 FATP1 Transporter NA->FATP1 Uptake NA_cyto Nervonic Acid FATP1->NA_cyto ACSL Acyl-CoA Synthetase (ACSL) NA_cyto->ACSL Activation NA_CoA Nervonoyl-CoA ACSL->NA_CoA CerS2 Ceramide Synthase 2 (CerS2) NA_CoA->CerS2 Substrate Sphingolipid Sphingolipid Biosynthesis CerS2->Sphingolipid Myelin Myelin Sheath Component Sphingolipid->Myelin

Caption: Hypothetical pathway of Trinervonin metabolism and nervonic acid action.

Experimental Protocols

The following sections describe hypothetical, yet plausible, experimental protocols that would be used to characterize the biological activity of Trinervonin.

Objective: To determine the rate of nervonic acid release from Trinervonin by lipoprotein lipase (LPL).

Methodology:

  • A reaction mixture is prepared containing 100 µM Trinervonin, 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, and 1% fatty acid-free bovine serum albumin (BSA).

  • The reaction is initiated by the addition of recombinant human LPL to a final concentration of 10 µg/mL.

  • The mixture is incubated at 37°C with constant shaking.

  • Aliquots are taken at 0, 5, 15, 30, and 60-minute intervals.

  • The reaction in the aliquots is stopped by the addition of a 2:1 chloroform:methanol solution.

  • Lipids are extracted, and the free nervonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector set to 205 nm.

Objective: To quantify the uptake of nervonic acid derived from Trinervonin in a human oligodendrocyte cell line.

Methodology:

  • Human oligodendrocyte precursor cells (OPCs) are cultured in differentiation medium for 7 days.

  • Cells are incubated with 50 µM Trinervonin complexed with BSA for 0, 1, 2, 4, and 8 hours.

  • At each time point, the medium is removed, and cells are washed three times with ice-cold phosphate-buffered saline (PBS).

  • Total cellular lipids are extracted using the Bligh-Dyer method.

  • The lipid extract is saponified, and the resulting fatty acids are methylated to form fatty acid methyl esters (FAMEs).

  • The amount of nervonic acid is quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow start Start: Culture OPCs step1 Incubate cells with Trinervonin-BSA complex start->step1 step2 Wash cells with ice-cold PBS step1->step2 At time points (0, 1, 2, 4, 8h) step3 Extract total lipids (Bligh-Dyer) step2->step3 step4 Saponify and Methylate to form FAMEs step3->step4 step5 Quantify Nervonic Acid via GC-MS step4->step5 end End: Data Analysis step5->end

Caption: Workflow for quantifying cellular uptake of nervonic acid from Trinervonin.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: LPL-Mediated Release of Nervonic Acid from Trinervonin

Time (minutes)Nervonic Acid Released (µM)
00.0 ± 0.0
518.5 ± 2.1
1545.2 ± 3.8
3078.9 ± 5.5
60112.3 ± 7.2

Table 2: Uptake of Nervonic Acid in Differentiated Oligodendrocytes

Incubation Time (hours)Intracellular Nervonic Acid (nmol/mg protein)
01.2 ± 0.3
15.8 ± 0.7
212.4 ± 1.1
425.6 ± 2.5
848.9 ± 4.1

Conclusion and Future Directions

Trinervonin, as this compound, serves as a specific chemical tool for the delivery and study of nervonic acid. The provided hypothetical framework outlines the necessary steps to characterize its metabolic processing and cellular effects, particularly in the context of neurobiology and myelin sheath dynamics. Future research should focus on in vivo studies to determine the pharmacokinetic profile of Trinervonin and its efficacy in animal models of demyelinating diseases. Elucidating the precise downstream effects of nervonic acid supplementation on the lipidome of neural cells will be crucial for understanding its therapeutic potential.

References

An In-depth Technical Guide on the Postulated Physiological Effects of 1,2,3-Trinervonoyl Glycerol Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the physiological effects of 1,2,3-Trinervonoyl glycerol administration is not available in the current scientific literature. This guide, therefore, extrapolates the potential effects based on the known physiological roles of its sole constituent, nervonic acid. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with this significant data gap in mind.

Introduction to this compound

This compound, also known as glycerol trinervonate or trinervonin, is a triacylglycerol where each of the three hydroxyl groups of the glycerol backbone is esterified with nervonic acid (24:1, n-9)[1][2][3][4]. Nervonic acid is a very-long-chain monounsaturated fatty acid that is a key component of sphingolipids, such as cerebrosides and gangliosides, which are abundant in the myelin sheath of nerve fibers[5]. Given that the in vivo administration of triglycerides leads to their hydrolysis and the release of their constituent fatty acids, it is hypothesized that the physiological effects of this compound would be primarily dictated by the systemic and tissue-specific increase in nervonic acid levels.

Postulated Physiological Effects and Underlying Mechanisms

The administration of this compound is expected to increase the bioavailability of nervonic acid, which may, in turn, influence several physiological processes, primarily related to the nervous system and lipid metabolism.

2.1 Neurological Effects

Nervonic acid is crucial for the biosynthesis of nervonyl sphingolipids, which are integral to the formation and maintenance of the myelin sheath[5]. Therefore, an increased supply of nervonic acid could potentially support myelination and neural cell integrity. It has been suggested that nervonic acid may be involved in the growth and maintenance of nerve tissue and may act as a regulator of Ca2+ ion channels in the cell membranes of nerve tissue[5].

2.2 Metabolic Effects

Nervonic acid has been studied in the context of metabolic disorders. Reduced levels of nervonic acid in serum lipids have been associated with metabolic syndrome[6]. Specifically, lower proportions of nervonic acid were linked to lower HDL-C and higher triglyceride and small dense LDL-C levels[6]. This suggests a potential role for nervonic acid in maintaining a healthy lipid profile.

Potential Therapeutic Applications

Based on the known roles of nervonic acid, the administration of this compound could be explored for the following therapeutic applications:

  • Demyelinating Diseases: By providing a direct precursor for the synthesis of myelin sheath components, it could be investigated as a supportive therapy for conditions like multiple sclerosis and adrenoleukodystrophy.

  • Cognitive Enhancement: Studies on Acer truncatum Bunge seed oil, which is rich in nervonic acid, have shown cognitive improvement in rats[7]. This suggests a potential for nervonic acid to support cognitive function.

  • Metabolic Syndrome: Supplementation could potentially help in correcting the lipid abnormalities associated with metabolic syndrome[6].

Quantitative Data from Nervonic Acid Studies

The following tables summarize quantitative data from studies involving nervonic acid or nervonic acid-rich oils.

Table 1: Effects of Nervonic Acid on Very-Long-Chain Fatty Acid Levels in Adrenoleukodystrophy (ALD) Fibroblasts

Treatment Concentration (µM)% Decrease in C26:0-ceramides% Decrease in C26:0-sphingomyelin% Decrease in C26:0-LPC
10~15%~20%Not significant
25~30%~40%Not significant
50~50%~60%~25%

Data extrapolated from figures in a study on ALD fibroblasts, showing a concentration-dependent decrease in C26:0 complex lipids with nervonic acid treatment[8].

Table 2: Association of Serum Nervonic Acid with Metabolic Syndrome Parameters

ParameterAssociation with Nervonic Acid
High-Density Lipoprotein Cholesterol (HDL-C)Positive
Triglycerides (TG)Inverse
Small Dense Low-Density Lipoprotein Cholesterol (sdLDL-C)Inverse

Based on a study showing that a lower proportion of nervonic acid in serum lipids is associated with metabolic syndrome[6].

Experimental Protocols

5.1 In Vitro Study of Nervonic Acid on ALD Fibroblasts

  • Cell Culture: Human adrenoleukodystrophy (ALD) fibroblast cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with varying concentrations of nervonic acid (e.g., 10, 25, 50 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., ethanol) is also included.

  • Lipid Analysis: After treatment, cells are harvested, and lipids are extracted. The levels of very-long-chain fatty acids (VLCFAs) and their complex lipid derivatives (ceramides, sphingomyelin, lyso-phosphatidylcholines) are quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8].

5.2 Animal Study of Nervonic Acid-Rich Oil on Cognitive Function

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dietary Supplementation: Rats are administered Acer truncatum Bunge seed oil (ASO), rich in nervonic acid, via oral gavage for a specific duration (e.g., one, three, and seven days). A control group receives a standard diet without ASO supplementation.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris Water Maze (MWM) to evaluate learning and memory.

  • Lipidomic Analysis: Blood serum and brain tissue are collected for lipidomic analysis using LC-MS/MS to measure changes in fatty acid profiles and lipid metabolism[7].

Signaling Pathways and Experimental Workflows

6.1 Postulated Signaling Pathway of Nervonic Acid in Myelination

Myelination_Pathway TNG 1,2,3-Trinervonoyl glycerol (Administered) NA Nervonic Acid (Bioavailable) TNG->NA Hydrolysis Sphingolipids Nervonyl Sphingolipids (Cerebrosides, Gangliosides) NA->Sphingolipids Biosynthesis Myelin Myelin Sheath Formation & Maintenance Sphingolipids->Myelin

Caption: Postulated pathway of this compound in myelination.

6.2 Experimental Workflow for In Vitro Nervonic Acid Study

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture ALD Fibroblasts Treat Treat with Nervonic Acid (Varying Concentrations) Culture->Treat Harvest Harvest Cells Treat->Harvest Lipid_Extract Lipid Extraction Harvest->Lipid_Extract Quantify Quantify VLCFAs (GC-MS / LC-MS/MS) Lipid_Extract->Quantify

Caption: Workflow for in vitro study of nervonic acid on ALD fibroblasts.

Conclusion and Future Directions

While this compound is commercially available for research, its physiological effects upon administration remain uninvestigated. Based on the crucial roles of its constituent, nervonic acid, in the nervous system and lipid metabolism, it is plausible that this compound could offer therapeutic benefits for demyelinating disorders and metabolic syndrome. However, rigorous preclinical and clinical studies are imperative to validate these hypotheses. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, its efficacy in relevant animal models, and its safety profile. Such studies will be crucial to unlock the potential of this specific triglyceride in drug development and clinical applications.

References

Endogenous Levels of 1,2,3-Trinervonoyl Glycerol in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of endogenous 1,2,3-trinervonoyl glycerol, a triglyceride composed of three nervonic acid molecules. Direct quantitative data on the levels of this specific triglyceride in human tissues is scarce in publicly available literature. This guide addresses this challenge by presenting proxy data, detailing established experimental protocols for the analysis of tissue triglycerides, and illustrating relevant biological pathways and analytical workflows. The information is intended to equip researchers with the necessary background and methodologies to investigate the roles of nervonic acid-containing triglycerides in health and disease.

Introduction to this compound and Nervonic Acid

This compound, also known as trinervonoin, is a triacylglycerol where all three fatty acid chains esterified to the glycerol backbone are nervonic acid. Nervonic acid (24:1, n-9) is a long-chain monounsaturated fatty acid that is particularly abundant in the white matter of the brain and in peripheral nervous tissue.[1][2] It is a crucial component of sphingolipids, such as sphingomyelin, which are integral to the structure and function of the myelin sheath that insulates nerve fibers.[1][2] Given the importance of nervonic acid in the nervous system, understanding the endogenous levels and metabolism of its storage form, this compound, is of significant interest for neuroscience and drug development.

Quantitative Data on Nervonic Acid-Containing Triglycerides

As a proxy, this guide presents data on the nervonic acid content within the total triacylglycerol fraction in mouse tissues. While this is not a direct measure of this compound in humans, it provides a valuable indication of the presence and relative abundance of nervonic acid within the triglyceride pool in a mammalian model.

Table 1: Nervonic Acid Content in the Triacylglycerol Fraction of Mouse Tissues

TissueConditionNervonic Acid Content (% of total fatty acids in Triacylglycerols)
LiverControl~0.1%
PlasmaControl~0.2%

Source: Adapted from data presented in a study on high-fat diet-fed mice.[3] It is important to note that these values represent the proportion of nervonic acid within the entire pool of triglycerides and not the concentration of this compound itself. These are from a mouse model and may not directly translate to human physiology.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of triglycerides from tissue samples, which can be adapted for the analysis of this compound.

Lipid Extraction from Tissues (Folch Method)

The Folch method is a widely used protocol for the extraction of total lipids from biological samples.[4][5][6][7]

Materials:

  • Tissue sample (e.g., brain, liver, adipose tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 1 gram) and homogenize it in 20 volumes (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture. This creates a single-phase solution.[4][7]

  • Phase Separation: To the homogenate, add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution. Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the mixture into two phases.[4][5]

  • Lipid Collection: The lower phase contains the total lipids dissolved in chloroform. The upper aqueous phase contains non-lipid components. Carefully collect the lower chloroform phase using a Pasteur pipette.

  • Washing: To maximize lipid recovery, the upper phase can be washed with a small volume of the 2:1 chloroform:methanol mixture, centrifuged again, and the lower phase combined with the first extract.

  • Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Storage: The dried lipid extract can be stored under a nitrogen atmosphere at -20°C or below until analysis.

Quantification of Specific Triglycerides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual lipid species.[8][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol, acetonitrile, and water. The exact composition will depend on the chromatographic method.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 or C30 column. The mobile phases typically consist of an aqueous solvent with additives like ammonium formate or acetate and an organic solvent mixture (e.g., acetonitrile/isopropanol). A gradient elution is used to separate the different triglyceride species based on their hydrophobicity.[10]

  • Mass Spectrometric Detection:

    • The eluting triglycerides are ionized using ESI, typically in positive ion mode, forming adducts such as [M+NH4]+ or [M+Na]+.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. In MRM, a specific precursor ion (the intact triglyceride) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (a fragment corresponding to the loss of a fatty acid) is monitored in the third quadrupole.[10]

    • For this compound, the precursor ion would be selected based on its molecular weight, and the product ion would correspond to the neutral loss of a nervonic acid molecule.

  • Quantification: A calibration curve is generated using a synthetic standard of this compound of known concentrations. The concentration of the endogenous compound in the tissue sample is then determined by comparing its peak area to the calibration curve. The final concentration is typically expressed as ng or µg per gram of tissue.

Visualizations

Experimental Workflow for Triglyceride Analysis

experimental_workflow tissue Tissue Sample homogenization Homogenization (Chloroform:Methanol) tissue->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction separation Phase Separation extraction->separation lipid_extract Total Lipid Extract separation->lipid_extract lcms LC-MS/MS Analysis lipid_extract->lcms quantification Quantification lcms->quantification data Quantitative Data quantification->data nervonic_acid_pathway nervonic_acid Nervonic Acid ceramide_synthase Ceramide Synthase nervonic_acid->ceramide_synthase nervonyl_ceramide Nervonyl Ceramide ceramide_synthase->nervonyl_ceramide sphingosine Sphingosine sphingosine->ceramide_synthase sphingomyelin_synthase Sphingomyelin Synthase nervonyl_ceramide->sphingomyelin_synthase nervonyl_sphingomyelin Nervonyl Sphingomyelin sphingomyelin_synthase->nervonyl_sphingomyelin phosphatidylcholine Phosphatidylcholine phosphatidylcholine->sphingomyelin_synthase myelin_sheath Myelin Sheath nervonyl_sphingomyelin->myelin_sheath Incorporation

References

Methodological & Application

Application Notes & Protocols for the Chemical Synthesis of High-Purity 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of high-purity 1,2,3-Trinervonoyl glycerol. This triacylglycerol, containing three units of nervonic acid, is of significant interest in various research and development areas, including neuroscience and metabolic studies.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid). Nervonic acid is a long-chain monounsaturated omega-9 fatty acid, which is an important component of sphingolipids in the myelin sheath of nerve fibers. The high-purity synthesis of this compound is crucial for its use as a standard in analytical studies, in biological assays to investigate its metabolic fate and physiological effects, and in the development of potential therapeutic agents.

The primary route for the chemical synthesis of this compound is the direct esterification of glycerol with nervonic acid. This method, while straightforward in principle, requires careful optimization of reaction conditions to achieve high yields and purity, primarily due to the high melting point of nervonic acid and the potential for side reactions. Subsequent purification is essential to remove unreacted starting materials and by-products such as mono- and diacylglycerols.

Synthesis Pathway and Experimental Workflow

The chemical synthesis of this compound involves a one-step direct esterification reaction. The overall workflow, from starting materials to the purified product, is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Glycerol Glycerol Reaction Direct Esterification (High Temp, Vacuum) Glycerol->Reaction NervonicAcid Nervonic Acid (3 eq.) NervonicAcid->Reaction Catalyst Catalyst (e.g., SnCl2) Catalyst->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Neutralization Neutralization (e.g., NaHCO3 wash) CrudeProduct->Neutralization Crystallization Recrystallization (e.g., Acetone) Neutralization->Crystallization PureProduct High-Purity This compound Crystallization->PureProduct TLC TLC PureProduct->TLC GC_MS GC-MS PureProduct->GC_MS HPLC HPLC-ELSD PureProduct->HPLC NMR NMR PureProduct->NMR

Caption: Overall workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis and characterization of this compound, based on analogous triacylglycerol syntheses.

ParameterValueMethod of Determination
Synthesis
Reactant Molar RatioGlycerol : Nervonic Acid (1 : 3.3)Stoichiometry
Catalyst Loading0.5 - 2.0 mol% (relative to glycerol)-
Reaction Temperature180 - 220 °CThermocouple
Reaction Time8 - 24 hours-
Typical Yield (Crude)85 - 95%Gravimetric
Typical Yield (Purified)70 - 85%Gravimetric
Purification
Purity after Recrystallization> 98%HPLC, GC-MS
Characterization
Molecular Weight1137.9 g/mol Mass Spectrometry
Melting PointNot reported (solid at room temp.)DSC or Melting Point Apparatus
TLC Rf Value~0.6 (Hexane:Ethyl Acetate 9:1)Thin-Layer Chromatography

Experimental Protocols

Synthesis of High-Purity this compound

This protocol is adapted from general methods for the synthesis of triacylglycerols via direct esterification.

Materials:

  • Glycerol (anhydrous, ≥99.5%)

  • Nervonic Acid (≥98%)

  • Tin (II) Chloride (SnCl2) or other suitable esterification catalyst

  • Nitrogen gas (high purity)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and temperature controller

  • Condenser

  • Dean-Stark trap (optional, for azeotropic water removal)

  • Vacuum pump

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add glycerol (1.0 eq), nervonic acid (3.3 eq), and tin (II) chloride (0.01 eq).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to 200°C with vigorous stirring under a slow stream of nitrogen. Water produced during the esterification will be removed. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of nervonic acid. The reaction is typically complete within 12-24 hours.

  • Cooling: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Work-up: Dissolve the crude product in toluene. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic catalyst and unreacted nervonic acid. Repeat the wash until the aqueous layer is no longer basic.

  • Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a waxy solid.

Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot acetone.

  • Crystallization: Slowly cool the solution to room temperature, then place it in a -20°C freezer to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization Workflow

The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques.

G cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Start Purified Product TLC TLC (Purity Assessment) Start->TLC NMR 1H & 13C NMR (Structural Confirmation) Start->NMR HPLC HPLC-ELSD (Purity Determination) TLC->HPLC GC_MS GC-MS (Fatty Acid Composition) NMR->GC_MS Final Characterized Product (>98% Purity) HPLC->Final GC_MS->Final

Caption: Analytical workflow for the characterization of this compound.

4.3.1. Thin-Layer Chromatography (TLC)

  • Mobile Phase: Hexane:Ethyl Acetate (9:1, v/v)

  • Stationary Phase: Silica gel 60 F254

  • Visualization: Iodine vapor or potassium permanganate stain.

  • Expected Result: A single major spot corresponding to the triacylglycerol, with a higher Rf value than mono- and diacylglycerols and nervonic acid.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

  • Transesterification: Convert the triacylglycerol to fatty acid methyl esters (FAMEs) by reacting with methanolic HCl or BF3-methanol.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS.

  • Expected Result: A major peak corresponding to the methyl ester of nervonic acid, confirming the fatty acid composition.

4.3.3. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile/Isopropanol gradient.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Expected Result: A single major peak, allowing for quantification of purity.

4.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the protons of the nervonic acid acyl chains, including the olefinic protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbons, the glycerol backbone carbons, and the carbons of the nervonic acid chains.

Applications in Drug Development

High-purity this compound is a valuable tool in several areas of drug development:

  • Neurodegenerative Disease Research: As a stable source of nervonic acid, it can be used in cell culture and animal models to study the effects of nervonic acid on myelination and neuronal health, with potential applications in diseases like multiple sclerosis and adrenoleukodystrophy.

  • Metabolic Studies: It can be used as a substrate to study the enzymatic pathways of long-chain fatty acid metabolism and transport.

  • Formulation Development: Its physical properties can be investigated for potential use as an excipient in lipid-based drug delivery systems.

  • Analytical Standard: It serves as a crucial reference standard for the quantification of this specific triacylglycerol in biological samples and natural products.

Application Notes & Protocols for the Purification of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol is a triglyceride composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers and is researched for its potential in addressing neurological and demyelinating disorders. The purification of this compound is a critical step for its characterization, and for preclinical and clinical studies.

These application notes provide a comprehensive overview of the methods for the purification of this compound from natural sources rich in nervonic acid, such as the seed oils of Malania oleifera, Lunaria annua (Honesty), and Acer truncatum. The protocols described herein are based on established lipid extraction and chromatographic techniques.

Purification Strategy Overview

The purification of this compound from a complex lipid mixture is a multi-step process. A general workflow involves:

  • Extraction: Isolation of the total lipid fraction from the raw plant material.

  • Initial Purification: Removal of non-triglyceride components such as free fatty acids, phospholipids, and sterols.

  • Fractionation: Separation of triglycerides based on their fatty acid composition to enrich the fraction containing this compound.

  • High-Resolution Purification: Final isolation of the target triglyceride to a high degree of purity.

  • Purity Assessment: Analysis of the purified product to determine its identity and purity.

The following diagram illustrates a typical purification workflow:

G cluster_0 Upstream Processing cluster_1 Purification Stages cluster_2 Quality Control start Source Material (e.g., Malania oleifera seeds) extraction Lipid Extraction (e.g., Supercritical CO2 or Solvent Extraction) start->extraction crude_oil Crude Nervonic Acid-Rich Oil extraction->crude_oil initial_purification Initial Purification (e.g., Column Chromatography - Silica Gel) crude_oil->initial_purification enriched_tag Enriched Triglyceride Fraction initial_purification->enriched_tag hplc Preparative HPLC (Reversed-Phase) enriched_tag->hplc pure_trinervonoyl_glycerol Purified this compound hplc->pure_trinervonoyl_glycerol analysis Purity Assessment (HPLC-ELSD, GC-MS, SFC) pure_trinervonoyl_glycerol->analysis

Figure 1: General workflow for the purification of this compound.

Data Presentation: Nervonic Acid Content in Source Materials

The selection of the starting material is crucial for an efficient purification process. The following table summarizes the nervonic acid content in the seed oils of various plant species.

Plant SourceScientific NameNervonic Acid Content (% of total fatty acids)Reference
MalaniaMalania oleifera46.2 - 55.7%[1][2][3][4]
HonestyLunaria annua~21.8%
MapleAcer truncatum~3.5 - 5%[5]
Xanthoceras sorbifoliumXanthoceras sorbifolium~1.8%[4]

Malania oleifera seed oil is the most promising source due to its exceptionally high nervonic acid content.

Experimental Protocols

Protocol 1: Extraction of Nervonic Acid-Rich Oil from Malania oleifera Seeds

This protocol describes the extraction of crude oil from Malania oleifera seeds using supercritical fluid extraction with CO2, a green and efficient method.

Materials and Equipment:

  • Malania oleifera seeds

  • Grinder or mill

  • Supercritical fluid extraction (SFE) system

  • Liquid CO2 cylinder

  • Collection vessel

Procedure:

  • Sample Preparation: Dry the Malania oleifera seeds to a moisture content of less than 5%. Grind the dried seeds to a fine powder (e.g., 20-40 mesh).

  • SFE System Setup:

    • Load the ground seed powder into the extraction vessel of the SFE system.

    • Set the extraction temperature and pressure. Optimal conditions may vary, but typical starting points are 40-60°C and 20-30 MPa.

    • Set the CO2 flow rate (e.g., 2-4 L/min).

  • Extraction:

    • Pressurize the system with liquid CO2 to the desired pressure.

    • Heat the extraction vessel to the set temperature.

    • Initiate the CO2 flow through the extraction vessel. The supercritical CO2 will act as a solvent, extracting the oil.

    • The extracted oil is separated from the CO2 in a separator at a lower pressure and temperature, and collected in a vessel.

  • Collection and Storage:

    • Continue the extraction for a predetermined time (e.g., 2-4 hours) or until the extraction yield plateaus.

    • Depressurize the system and collect the crude oil.

    • Store the extracted oil under an inert atmosphere (e.g., nitrogen) at -20°C to prevent oxidation.

Protocol 2: Initial Purification of Triglycerides by Column Chromatography

This protocol aims to separate the triglyceride fraction from other lipids like free fatty acids and phospholipids in the crude oil.

Materials and Equipment:

  • Crude nervonic acid-rich oil

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Rotary evaporator

  • Fraction collector (optional)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Wash the packed column with several column volumes of hexane.

  • Sample Loading:

    • Dissolve a known amount of the crude oil in a minimal volume of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a non-polar solvent to first remove hydrocarbons.

    • Begin elution of the triglycerides with a solvent system of increasing polarity. A common gradient is a mixture of hexane and diethyl ether.

      • Start with 100% hexane.

      • Gradually increase the proportion of diethyl ether (e.g., from 1% to 10%). Triglycerides typically elute at low diethyl ether concentrations (e.g., 2-5%).

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v).

    • Visualize the spots (e.g., with iodine vapor or by charring with a spray reagent).

    • Pool the fractions containing the pure triglyceride band.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified triglyceride fraction.

Protocol 3: High-Resolution Purification by Preparative Reversed-Phase HPLC

This protocol describes the final purification of this compound using preparative high-performance liquid chromatography.

Materials and Equipment:

  • Enriched triglyceride fraction from Protocol 2

  • Preparative HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Acetone or isopropanol (HPLC grade)

  • Sample filtration device (e.g., 0.45 µm PTFE syringe filter)

Procedure:

  • Sample Preparation:

    • Dissolve the enriched triglyceride fraction in a suitable solvent, such as acetone or a mixture of the mobile phase components.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale):

    • It is highly recommended to first optimize the separation on an analytical scale C18 column.

    • A typical mobile phase for triglyceride separation is a gradient of acetonitrile and acetone (or isopropanol).[6]

    • Example gradient: Start with a high concentration of acetonitrile and gradually increase the concentration of acetone.

    • The separation is based on the partition number (PN = CN - 2 x DB, where CN is the carbon number and DB is the number of double bonds). Triglycerides with higher PN will have longer retention times.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the optimized gradient method.

    • Monitor the elution and collect the peak corresponding to this compound. The elution order of triglycerides can be predicted based on their partition numbers.

  • Fraction Collection and Solvent Removal:

    • Collect the fraction containing the target compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Purity Assessment:

    • Analyze the purity of the final product using analytical HPLC-ELSD, GC-MS (after transesterification to fatty acid methyl esters), or supercritical fluid chromatography (SFC).[7]

Signaling Pathways and Logical Relationships

The purification of this compound does not directly involve signaling pathways. However, the logical relationship between different purification techniques and their outcomes can be visualized.

G cluster_input Input Mixture cluster_purification Purification Steps cluster_output Outputs crude_oil Crude Oil (Triglycerides, FFAs, Phospholipids, etc.) column_chrom Silica Gel Column Chromatography (Polarity-based separation) crude_oil->column_chrom impurities1 Polar Impurities (FFAs, Phospholipids) column_chrom->impurities1 tg_fraction Total Triglyceride Fraction column_chrom->tg_fraction prep_hplc Preparative RP-HPLC (Partition number-based separation) other_tgs Other Triglycerides prep_hplc->other_tgs target_tg Pure this compound prep_hplc->target_tg tg_fraction->prep_hplc

Figure 2: Logical flow of the purification process.

Conclusion

The purification of this compound to a high degree of purity is achievable through a combination of lipid extraction and multi-step chromatographic techniques. The choice of the starting material, particularly those with high nervonic acid content like Malania oleifera seed oil, is critical for an efficient process. The detailed protocols provided in these application notes serve as a guide for researchers in the fields of natural product chemistry, lipidomics, and drug development to isolate this valuable triglyceride for further investigation. Analytical techniques such as HPLC, GC, and SFC are essential for monitoring the purification process and for the final characterization of the purified compound.

References

Application Note: Analysis of Very Long-Chain Triglyceride TG(24:1/24:1/24:1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. Very long-chain triglycerides (VLC-TGs), such as TG(24:1/24:1/24:1), which contains three nervonic acid (24:1) acyl chains, are of increasing interest in biomedical research due to their potential roles in various physiological and pathological processes. Accurate and sensitive detection and quantification of specific TG species like TG(24:1/24:1/24:1) are crucial for understanding their metabolism and function. This application note details a robust analytical method for the analysis of TG(24:1/24:1/24:1) using reversed-phase liquid chromatography coupled with high-resolution mass spectrometry (LC-MS).

Analytical Technique: Reversed-Phase LC-MS/MS

Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of individual triglyceride species in complex biological samples.[1][2] This method offers high sensitivity and selectivity, allowing for the separation and identification of specific TGs, including isomers.[1] For very long-chain triglycerides like TG(24:1/24:1/24:1), specialized chromatographic conditions are necessary to ensure complete elution and prevent sample carryover.[3]

High-resolution mass spectrometers, such as the LTQ-Orbitrap, provide accurate mass measurements of precursor and fragment ions, which is essential for confident lipid identification.[3][4] Tandem mass spectrometry (MS/MS) with fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) is used to elucidate the fatty acid composition of the triglycerides.[3]

Experimental Protocol

This protocol provides a general methodology for the extraction and analysis of TG(24:1/24:1/24:1) from biological samples.

1. Sample Preparation (Lipid Extraction)

A standard lipid extraction method, such as the Folch or Bligh-Dyer method, is recommended.[5][6]

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Sample (e.g., plasma, tissue homogenate)

    • Glass centrifuge tubes

    • Nitrogen gas evaporator

  • Procedure:

    • To 1 part of the aqueous sample, add 2 parts of chloroform and 2 parts of methanol.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

    • Add 1 part of chloroform and 1 part of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 or C8 column.

    • High-resolution mass spectrometer (e.g., LTQ-Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration at 30% B. The inclusion of isopropanol in the mobile phase is critical for the elution of very long-chain TGs.[3]

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 55 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Capillary Temperature: 300 °C.

    • Full Scan Mass Range: m/z 300-2000.

    • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 5 most intense ions from the full scan using both CID and HCD with a normalized collision energy of 35-45%.

Data Presentation

The quantitative performance of the LC-MS/MS method for triglyceride analysis is summarized in the table below. While specific quantitative data for TG(24:1/24:1/24:1) in various tissues is highly dependent on the biological system under study, the analytical method itself demonstrates excellent performance characteristics.

ParameterPerformanceReference
Linearity (R²) >0.99 over 3 orders of magnitude[3]
Limit of Quantification (LOQ) Sub-fmol levels[3]
Retention Time RSD <1%[3]
Peak Abundance RSD <10%[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction (Folch/Bligh-Dyer) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract reconstitution Reconstitution dried_extract->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection Mass Spectrometry (Full Scan MS) lc_separation->ms_detection msms_fragmentation Tandem MS (CID/HCD) ms_detection->msms_fragmentation identification Lipid Identification (Accurate Mass & Fragmentation) msms_fragmentation->identification quantification Quantification identification->quantification

Caption: Workflow for the analysis of TG(24:1/24:1/24:1).

Triglyceride Metabolism Overview

G fatty_acids Very Long-Chain Fatty Acids (e.g., 24:1) lysophosphatidic_acid Lysophosphatidic Acid fatty_acids->lysophosphatidic_acid energy Energy Production (β-oxidation) fatty_acids->energy glycerol_3p Glycerol-3-Phosphate glycerol_3p->lysophosphatidic_acid phosphatidic_acid Phosphatidic Acid lysophosphatidic_acid->phosphatidic_acid diacylglycerol Diacylglycerol (DAG) phosphatidic_acid->diacylglycerol triglyceride Triglyceride (TG) TG(24:1/24:1/24:1) diacylglycerol->triglyceride lipid_droplets Lipid Droplet Storage triglyceride->lipid_droplets lipolysis Lipolysis triglyceride->lipolysis lipid_droplets->triglyceride lipolysis->fatty_acids lipolysis->glycerol_3p

Caption: Simplified overview of triglyceride synthesis and breakdown.

References

Application Notes and Protocols for the Quantification of 1,2,3-Trinervonoyl Glycerol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol, also known as trinervonin, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (C24:1). Nervonic acid is a very-long-chain monounsaturated fatty acid that is highly enriched in the white matter of the brain and is a key component of the myelin sheath.[1][2] Given its prevalence in the nervous system, the quantification of this compound in biological samples is of significant interest for neuroscience research, particularly in the context of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease, as well as in the study of brain development and myelination.[3] These application notes provide a comprehensive overview and detailed protocols for the extraction, detection, and quantification of this compound in various biological matrices.

Data Presentation: Quantitative Levels of Nervonic Acid in Biological Samples

Biological MatrixSubject GroupMean Concentration (µM)Standard Deviation (µM)
PlasmaMajor Depressive Disorder (MDD)0.59 - 0.620.20 - 0.41
PlasmaHealthy Controls0.29 - 0.400.053 - 0.29
PlasmaBipolar Disorder (BD)0.35 - 0.390.17 - 0.25
PlasmaSchizophrenia (SZ)0.440.24
Cerebrospinal FluidMDD0.00200.00086
Cerebrospinal FluidBD0.00210.00011
Cerebrospinal FluidHealthy Controls0.00230.0014

Data sourced from Kageyama et al., 2018 and Kageyama et al., 2021.[1][4]

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for extracting total lipids from biological samples such as plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization (for tissue samples): Homogenize the tissue sample in a suitable volume of methanol.

  • Solvent Addition: To the sample in a glass centrifuge tube, add a 20-fold volume of chloroform:methanol (2:1, v/v) relative to the sample volume (e.g., for 100 µL of plasma, add 2 mL of chloroform:methanol).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL chloroform:methanol mixture).

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Lower Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • Lipid extract (from Protocol 1)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 1,2,3-tri(nervonoyl-d5) glycerol - custom synthesis may be required)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the reconstitution solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Spike the reconstituted lipid extracts with the internal standard at the same concentration used for the calibration curve.

  • LC Separation:

    • Set the column temperature to 55°C.

    • Use a flow rate of 0.4 mL/min.

    • Employ a gradient elution as follows:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for re-equilibration

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound and the internal standard.

    • Proposed MRM Transitions for this compound (M+NH4)+:

      • Precursor Ion (Q1): m/z 1156.1 (Calculated for C75H140O6 + NH4+)

      • Product Ion (Q3): m/z 789.7 (Loss of one nervonic acid molecule)

      • Note: These are theoretical values and should be optimized using an analytical standard.

    • Proposed MRM Transitions for Internal Standard (e.g., +d5 per fatty acid):

      • Precursor Ion (Q1): m/z 1171.2 (Calculated for C75H125D15O6 + NH4+)

      • Product Ion (Q3): m/z 799.7 (Loss of one deuterated nervonic acid molecule)

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of this compound in the biological samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (Folch Method) sample->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification data_output Quantitative Data of This compound quantification->data_output Results

Figure 1. Experimental workflow for the quantification of this compound.

nervonic_acid_biosynthesis cluster_pathway Nervonic Acid Biosynthesis Pathway cluster_triglyceride_synthesis Triglyceride Synthesis oleic_acid Oleoyl-CoA (18:1) elongase1 Elongation (ELOVL1/4) oleic_acid->elongase1 erucic_acid Erucic Acid-CoA (22:1) elongase1->erucic_acid elongase2 Elongation (ELOVL1/4) erucic_acid->elongase2 nervonic_acid Nervonoyl-CoA (24:1) elongase2->nervonic_acid acylation1 Acylation nervonic_acid->acylation1 1st Nervonoyl-CoA acylation2 Acylation nervonic_acid->acylation2 2nd Nervonoyl-CoA acylation3 Acylation nervonic_acid->acylation3 3rd Nervonoyl-CoA glycerol_3_phosphate Glycerol-3-Phosphate glycerol_3_phosphate->acylation1 lysophosphatidic_acid Lysophosphatidic Acid acylation1->lysophosphatidic_acid lysophosphatidic_acid->acylation2 phosphatidic_acid Phosphatidic Acid acylation2->phosphatidic_acid dephosphorylation Dephosphorylation phosphatidic_acid->dephosphorylation diacylglycerol Diacylglycerol dephosphorylation->diacylglycerol diacylglycerol->acylation3 trinervonoyl_glycerol This compound acylation3->trinervonoyl_glycerol

Figure 2. Biosynthesis of this compound from oleic acid.

References

Application Notes and Protocols for the Use of 1,2,3-Trinervonoyl Glycerol as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive study of lipids in biological systems, is a critical field for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomics studies. The use of internal standards is a fundamental practice in mass spectrometry-based lipidomics, as it corrects for variations introduced during sample preparation and instrumental analysis.

This document provides detailed application notes and protocols for the utilization of 1,2,3-trinervonoyl glycerol (Trinervonoin) as a standard in lipidomics workflows. This compound is a triacylglycerol (TAG) containing three nervonic acid (24:1) acyl chains. Nervonic acid is a very-long-chain monounsaturated fatty acid enriched in the white matter of the brain and peripheral nervous tissue, playing a crucial role in the biosynthesis of myelin.[1] Given the increasing interest in the role of very-long-chain fatty acids in neurological health and disease, this compound serves as an ideal internal standard for the quantification of other very-long-chain TAGs and for studies investigating the metabolism of nervonic acid.[2][3]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇₅H₁₄₀O₆
Molecular Weight 1137.9 g/mol
CAS Number 81913-24-8
Physical State Solid
Purity Typically >98%
Storage -20°C or lower
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform.

Applications in Lipidomics

This compound is particularly suited for use as an internal standard in the following research areas:

  • Neuroscience and Neurological Disorders: Due to the enrichment of nervonic acid in the nervous system, this standard is invaluable for studies on neurodegenerative diseases, such as multiple sclerosis and adrenoleukodystrophy, where myelin sheath integrity is compromised.[2]

  • Metabolic Studies: For tracing the metabolic fate of nervonic acid and understanding the biosynthesis and remodeling of very-long-chain triglycerides.

  • Biomarker Discovery: In the search for lipid biomarkers associated with neurological and metabolic diseases.

  • Drug Development: For evaluating the effects of therapeutic interventions on the metabolism of very-long-chain fatty acids and triglycerides.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Internal Standard Stock and Working Solutions

Table 1: Preparation of this compound Standard Solutions

SolutionConcentrationSolventStorage
Stock Solution 1 mg/mLChloroform:Methanol (2:1, v/v)-20°C in an amber glass vial
Working Solution 10 µg/mLIsopropanol-20°C in an amber glass vial

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the appropriate volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with isopropanol to a final concentration of 10 µg/mL. This working solution will be spiked into the biological samples.

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Folch extraction method.

  • Thaw frozen plasma or serum samples on ice.

  • In a glass tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the this compound working solution (10 µg/mL).

  • Add 2 mL of chloroform:methanol (2:1, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Triglycerides

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 55°C
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20-21 min: 100-30% B; 21-25 min: 30% B

Table 3: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition for this compound Precursor Ion (m/z): [M+NH₄]⁺ 1156.0; Product Ion (m/z): [M+H-RCOOH]⁺ 789.7

Note: The Multiple Reaction Monitoring (MRM) transition for this compound is based on the neutral loss of one nervonic acid molecule from the ammoniated precursor ion. The exact m/z values may need to be optimized on the specific mass spectrometer used.

Data Analysis and Quantification

Quantification of endogenous very-long-chain triglycerides is achieved by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be constructed using a series of known concentrations of a representative very-long-chain triglyceride standard spiked with a constant concentration of the internal standard.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound IS Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quant Quantification Integration->Quant Stats Statistical Analysis Quant->Stats

Caption: Experimental workflow for lipidomics analysis.

Nervonic Acid Biosynthesis and Incorporation into Triglycerides

G cluster_pathway Nervonic Acid Biosynthesis cluster_tg_synthesis Triglyceride Synthesis OleoylCoA Oleoyl-CoA (18:1) Elongase1 Elongase OleoylCoA->Elongase1 + Malonyl-CoA ErucylCoA Erucyl-CoA (22:1) Elongase1->ErucylCoA Elongase2 Elongase ErucylCoA->Elongase2 + Malonyl-CoA NervonoylCoA Nervonoyl-CoA (24:1) Elongase2->NervonoylCoA LPA Lysophosphatidic Acid NervonoylCoA->LPA PA Phosphatidic Acid NervonoylCoA->PA TAG This compound NervonoylCoA->TAG G3P Glycerol-3-Phosphate G3P->LPA LPA->PA DAG Diacylglycerol PA->DAG DAG->TAG

Caption: Biosynthesis of nervonic acid and its incorporation.

Potential Role of Nervonic Acid in Neurological Signaling

G cluster_membrane Neuronal Membrane cluster_signaling Cellular Signaling Myelin Myelin Sheath Sphingolipids Nervonyl Sphingolipids Sphingolipids->Myelin NA Nervonic Acid NA->Sphingolipids IonChannel Ca2+ Ion Channel Regulation NA->IonChannel Signal Downstream Signaling Cascades IonChannel->Signal

Caption: Role of nervonic acid in neuronal function.

References

Applications of 1,2,3-Trinervonoyl Glycerol in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol, also known as trinervonin or glycerol trinervonate, is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules.[1][2] Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a crucial component of sphingolipids in the myelin sheath of nerve fibers.[3][4] Research indicates that nervonic acid plays a significant role in the development and maintenance of the central nervous system (CNS).[3] While direct studies on this compound are limited, its role as a precursor to nervonic acid suggests its potential therapeutic applications in neurological diseases characterized by demyelination and neuroinflammation. The following application notes are based on the existing research on nervonic acid and its potential relevance to studies involving this compound.

Potential Applications in Neurological Disease Models

Alzheimer's Disease and Cognitive Decline

Nervonic acid has shown promise in preclinical models of Alzheimer's disease by mitigating cognitive and neurological disturbances.[5][6] Studies using a D-galactose/AlCl3-induced mouse model of Alzheimer's disease have demonstrated that nervonic acid can improve learning and memory, reduce oxidative stress, and decrease neuroinflammation.[3][5][7] The proposed mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for neuronal survival and plasticity.[5][8][9]

Multiple Sclerosis and Demyelinating Diseases

Multiple sclerosis is an autoimmune disease characterized by demyelination in the CNS.[10][11] Nervonic acid, as a key component of myelin, is implicated in the process of remyelination.[12] In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, nervonic acid treatment has been shown to reduce disease severity, mitigate inflammatory infiltration, and decrease demyelination in the spinal cord.[10] The therapeutic effects are associated with a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[10]

Data Presentation

Table 1: Summary of In Vivo Studies with Nervonic Acid in a Mouse Model of Alzheimer's Disease

ParameterControl GroupModel Group (D-galactose/AlCl3)Low-Dose Nervonic Acid (10.95 mg/kg)High-Dose Nervonic Acid (43.93 mg/kg)Reference
Inflammatory Cytokines
TNF-α (pg/mg prot)NormalIncreasedDecreasedSignificantly Decreased[5]
IL-1β (pg/mg prot)NormalIncreasedDecreasedSignificantly Decreased[5]
IL-6 (pg/mg prot)NormalIncreasedDecreasedSignificantly Decreased[5]
Oxidative Stress Markers
T-SOD (U/mg prot)NormalDecreasedIncreasedSignificantly Increased[5]
CAT (U/mg prot)NormalDecreasedIncreasedSignificantly Increased[5]
GSH-Px (U/mg prot)NormalDecreasedIncreasedSignificantly Increased[5]
MDA (nmol/mg prot)NormalIncreasedDecreasedSignificantly Decreased[5]

Table 2: Summary of In Vivo Studies with Nervonic Acid in a Mouse Model of Multiple Sclerosis (EAE)

ParameterControl GroupEAE Model GroupLow-Dose Nervonic Acid (197 mg/kg)Medium-Dose Nervonic Acid (394 mg/kg)High-Dose Nervonic Acid (788 mg/kg)Reference
Clinical Score 0IncreasedDecreasedSignificantly DecreasedMarkedly Decreased[10]
Inflammatory Cytokines
IFN-γ (pg/ml)NormalIncreasedDecreasedDecreasedSignificantly Decreased[10]
TNF-α (pg/ml)NormalIncreasedDecreasedDecreasedSignificantly Decreased[10]
IL-4 (pg/ml)NormalDecreasedIncreasedIncreasedSignificantly Increased[10]
IL-10 (pg/ml)NormalDecreasedIncreasedIncreasedSignificantly Increased[10]

Experimental Protocols

Protocol 1: In Vivo Alzheimer's Disease Model (D-galactose/AlCl3 Induced Cognitive Impairment)

Objective: To induce a model of Alzheimer's-like pathology in mice and to assess the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • D-galactose

  • Aluminum chloride (AlCl3)

  • This compound (or Nervonic Acid for direct comparison)

  • Normal saline

  • Gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Model Induction: For 8 weeks, administer D-galactose (120 mg/kg) and AlCl3 (20 mg/kg) intraperitoneally or by gavage to the model and treatment groups. The control group receives normal saline.[5]

  • Treatment: From week 5 to week 8, administer this compound (dissolved in a suitable vehicle) by gavage to the treatment groups. Doses should be calculated based on the molar equivalent of nervonic acid doses used in published studies (e.g., 10.95 and 43.93 mg/kg of nervonic acid).[5] The model group receives the vehicle alone.

  • Behavioral Testing: In the final week of treatment, perform behavioral tests such as the Morris Water Maze to assess cognitive function.

  • Sample Collection: At the end of the experiment, euthanize the mice and collect brain tissue (hippocampus and cortex) and blood samples for biochemical and histological analysis.

Protocol 2: In Vivo Multiple Sclerosis Model (Experimental Autoimmune Encephalomyelitis - EAE)

Objective: To induce an autoimmune model of multiple sclerosis and evaluate the therapeutic potential of this compound.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound (or Nervonic Acid)

  • Phosphate-buffered saline (PBS)

Procedure:

  • EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA. On days 0 and 2, administer pertussis toxin intraperitoneally.[10]

  • Treatment: Begin treatment with this compound (doses calculated based on nervonic acid studies, e.g., 197, 394, 788 mg/kg) by intragastric administration from day 3 post-immunization and continue daily.[10]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).

  • Sample Collection: At the peak of the disease (around day 17), collect spinal cords for histological analysis (H&E and Luxol Fast Blue staining) and blood for cytokine analysis.[10]

Protocol 3: Morris Water Maze for Cognitive Assessment

Objective: To evaluate spatial learning and memory in mice.

Procedure:

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-25°C) and a hidden platform submerged 1-2 cm below the water surface.[13][14]

  • Acclimation: Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training.

  • Training Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, place the mouse in the water facing the pool wall at one of four starting positions.

    • Allow the mouse to search for the hidden platform for 60 seconds. If it fails to find the platform, guide it to it.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.[15]

  • Probe Trial (24 hours after the last training session):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.[13]

Protocol 4: Measurement of Neuroinflammatory Markers (TNF-α, IL-1β, IL-6) by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines in brain tissue homogenates.

Procedure:

  • Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • ELISA:

    • Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, adding the detection antibody, adding the enzyme conjugate (e.g., HRP-streptavidin), and adding the substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve and normalize to the total protein concentration.[1]

Protocol 5: TUNEL Assay for Apoptosis in Brain Tissue

Objective: To detect DNA fragmentation characteristic of apoptosis in brain tissue sections.

Procedure:

  • Tissue Preparation: Use paraffin-embedded brain sections. Deparaffinize and rehydrate the sections.

  • Permeabilization: Incubate the sections with Proteinase K to retrieve antigens.[16]

  • TUNEL Reaction:

    • Use a commercial TUNEL assay kit.

    • Incubate the sections with terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdU-Red or FITC-dUTP) in a humidified chamber.[17] This enzyme catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • For fluorescently labeled nucleotides, visualize the signal directly using a fluorescence microscope.

    • For biotin-labeled nucleotides, use a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB to produce a colored precipitate, which can be visualized with a light microscope.[17]

  • Counterstaining: Counterstain the nuclei with a suitable dye (e.g., DAPI or Methyl Green) to visualize all cells.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells in a given area.

Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular 1_2_3_Trinervonoyl_Glycerol This compound Nervonic_Acid Nervonic Acid 1_2_3_Trinervonoyl_Glycerol->Nervonic_Acid Metabolized to PI3K PI3K Nervonic_Acid->PI3K Activates Neuroinflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Nervonic_Acid->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress Nervonic_Acid->Oxidative_Stress Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Myelin Integrity mTOR->Neuronal_Survival Promotes

Caption: Proposed signaling pathway of this compound in neuroprotection.

G cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis Select_Model Select Animal Model (e.g., AD or EAE) Induce_Disease Induce Neurological Disease Select_Model->Induce_Disease Determine_Dosing Determine Dosing Regimen of This compound Administer_Treatment Administer Treatment Determine_Dosing->Administer_Treatment Induce_Disease->Administer_Treatment Behavioral_Tests Conduct Behavioral Tests (e.g., Morris Water Maze) Administer_Treatment->Behavioral_Tests Collect_Samples Collect Tissue and Blood Samples Behavioral_Tests->Collect_Samples Biochemical_Assays Biochemical Assays (e.g., ELISA) Collect_Samples->Biochemical_Assays Histology Histological Analysis (e.g., TUNEL Assay) Collect_Samples->Histology Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Standard Operating Protocol for the Extraction of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules. Nervonic acid, a very-long-chain monounsaturated fatty acid (VLCFA), is of significant interest in the biomedical field for its role in the biosynthesis of myelin and its potential therapeutic applications in neurological disorders. This document provides a detailed standard operating protocol for the extraction of this compound from plant seed sources rich in nervonic acid, such as Malania oleifera, Acer truncatum, and Xanthoceras sorbifolium.[1][2][3][4] The protocol outlines methods for sample preparation, lipid extraction, and purification of the target triglyceride.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target lipid. The following table summarizes quantitative data from various studies on the extraction of lipids from seed oils, providing a comparative overview of different techniques. It is important to note that yields are highly dependent on the plant matrix and the specific experimental conditions.

Extraction MethodSolvent/ConditionsPlant SourceTotal Lipid Yield (%)Purity of Target ComponentReference
Soxhlet Extraction n-HexaneOpuntia ficus indica seeds10.32% (spiny form)Not Specified[5]
96% EthanolNettle Root14.14%Not Specified[6]
Supercritical CO2 (SC-CO2) Extraction 40°C, 180 barOpuntia ficus indica seeds3.4% (spiny form)Higher content of C20:1, C20:2, and C22 fatty acids[5]
400 bar, 40°CLinseed36%Higher phytosterol content[7]
Solvent Extraction (Folch Method) Chloroform/Methanol (2:1, v/v)Human LDLHigh for a broad range of lipidsNot Applicable[8]
Accelerated Solvent Extraction (ASE) Not SpecifiedNicotiana species seedsEfficient and reproducibleNot Specified[9]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Protocol 1: Soxhlet Extraction

This is a classical and robust method for the exhaustive extraction of lipids from solid matrices.

Materials and Equipment:

  • Soxhlet extractor apparatus (condenser, extraction chamber, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimbles

  • Rotary evaporator

  • Analytical balance

  • Grinder or mill

  • n-Hexane (analytical grade)

  • Nitrogen gas cylinder

Procedure:

  • Sample Preparation:

    • Dry the plant seeds to a constant weight at 60°C to minimize moisture content.

    • Grind the dried seeds into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 20-30 g of the powdered seed material and place it into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extraction chamber.

    • Fill the round-bottom flask to two-thirds of its volume with n-hexane.

    • Assemble the Soxhlet apparatus and connect it to a water condenser.

    • Heat the flask using a heating mantle to the boiling point of n-hexane (approximately 69°C).

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

  • Solvent Recovery:

    • After extraction, allow the apparatus to cool down.

    • Remove the round-bottom flask containing the lipid extract.

    • Evaporate the n-hexane using a rotary evaporator at 40°C under reduced pressure to obtain the crude lipid extract.

    • Dry the remaining extract under a gentle stream of nitrogen gas to remove any residual solvent.

  • Storage:

    • Store the crude lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Purification by Fractional Crystallization

This method separates triglycerides based on their different melting points. This compound, being a high molecular weight triglyceride, is expected to have a higher melting point than many other triglycerides present in the seed oil.

Materials and Equipment:

  • Crystallization vessel with controlled cooling and agitation

  • Acetone (analytical grade)

  • Vacuum filtration system (Buchner funnel, filter paper, vacuum flask)

  • Beakers and spatulas

Procedure:

  • Dissolution:

    • Dissolve the crude lipid extract obtained from Protocol 1 in acetone at a ratio of 1:5 (w/v) by gently warming the mixture to ensure complete dissolution.

  • Crystallization:

    • Slowly cool the solution to 4°C with gentle agitation. This allows for the selective crystallization of higher melting point triglycerides.

    • Maintain the temperature and agitation for 12-24 hours to allow for crystal growth.

  • Separation:

    • Separate the crystallized solid fraction (stearin) from the liquid fraction (olein) by vacuum filtration.

    • Wash the crystals with a small amount of cold acetone to remove any entrained olein.

  • Drying:

    • Dry the collected crystals under vacuum to remove the acetone. The resulting solid is enriched in this compound.

  • Further Purification (Optional):

    • For higher purity, the fractional crystallization process can be repeated on the enriched solid fraction.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the qualitative and quantitative analysis of the purified this compound.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound standard (if available)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the purified extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 205 nm or ELSD.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify the peak corresponding to this compound by comparing its retention time with that of a standard (if available) or by collecting the fraction and performing further analysis (e.g., mass spectrometry).

    • Quantify the amount of this compound by creating a calibration curve with a pure standard.

Mandatory Visualization

Extraction_Workflow Start Plant Seeds (e.g., Malania oleifera) Grinding Grinding and Drying Start->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation Crude_Extract Crude Lipid Extract Evaporation->Crude_Extract Crystallization Fractional Crystallization (Acetone, 4°C) Crude_Extract->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Filtration->Crude_Extract Liquid Phase (Re-process) Purified_Product Purified this compound Filtration->Purified_Product Solid Phase Analysis Analysis (HPLC, GC-MS) Purified_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

While there isn't a signaling pathway directly involved in the chemical extraction process, a logical relationship diagram can illustrate the decision-making process for method selection.

Method_Selection Objective Objective: Extract this compound Sample_Prep Sample Preparation: Drying & Grinding Objective->Sample_Prep Extraction_Choice Extraction Method Sample_Prep->Extraction_Choice Soxhlet Soxhlet Extraction (High Yield, Time-consuming) Extraction_Choice->Soxhlet Lab Scale, Robust SCCO2 Supercritical CO2 (High Purity, High Cost) Extraction_Choice->SCCO2 Industrial, Green Chemistry Solvent_Ext Solvent Extraction (e.g., Folch) (Versatile, Potential for Emulsions) Extraction_Choice->Solvent_Ext Analytical Scale Purification Purification Method Soxhlet->Purification SCCO2->Purification Solvent_Ext->Purification Crystallization Fractional Crystallization (Scalable, Moderate Purity) Purification->Crystallization Bulk Purification Chromatography Chromatography (High Purity, Lower Throughput) Purification->Chromatography High-Purity Isolation Analysis Final Analysis (HPLC, GC-MS) Crystallization->Analysis Chromatography->Analysis

Caption: Logical flow for selecting an appropriate extraction and purification method.

References

Application Note: Mass Spectrometric Analysis of Glycerol Trinervonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Glycerol Trinervonate using mass spectrometry. Glycerol Trinervonate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three nervonic acid moieties. Nervonic acid, a long-chain monounsaturated omega-9 fatty acid (24:1), is of significant interest in neuroscience and drug development due to its role in the biosynthesis of myelin.[1][2] This application note outlines the predicted fragmentation pattern of Glycerol Trinervonate under electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), provides a detailed experimental protocol for its analysis, and includes workflow diagrams to facilitate experimental design and data interpretation.

Introduction

Triacylglycerols are a major class of lipids that serve as energy storage molecules and metabolic intermediates. Their structural characterization is crucial in various fields, including lipidomics, food science, and pharmaceutical research.[3] Mass spectrometry, particularly when coupled with soft ionization techniques like ESI, has become an indispensable tool for the detailed analysis of TAG structures.[3][4] The fragmentation of TAG precursor ions, typically formed as adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺), provides valuable information about the constituent fatty acids.[3][5][6]

Glycerol Trinervonate, as a homotriglyceride of nervonic acid, presents a simplified model for understanding the fragmentation of very-long-chain fatty acid-containing TAGs. This document details the expected mass spectral behavior of this molecule and provides a robust protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern of Glycerol Trinervonate

1. Molecular Structure and Weight:

  • Nervonic Acid:

    • Chemical Formula: C₂₄H₄₆O₂[7][8][9][10]

    • Molecular Weight: 366.62 g/mol [7][8][9]

  • Glycerol Trinervonate:

    • Chemical Formula: C₇₅H₁₄₀O₆

    • Monoisotopic Mass: 1154.06 g/mol (Calculated)

2. Ionization and Precursor Ion Formation:

In positive ion mode ESI-MS, Glycerol Trinervonate is expected to be detected as an ammonium adduct, [M+NH₄]⁺, at m/z 1172.1. Other common adducts include sodium, [M+Na]⁺ (m/z 1177.0), and lithium, [M+Li]⁺ (m/z 1161.1).[3][6] The ammonium adduct is often preferred for fragmentation studies as it readily loses ammonia to form the protonated molecule, which then undergoes characteristic fragmentation.[4][11]

3. MS/MS Fragmentation:

Collision-Induced Dissociation (CID) of the [M+NH₄]⁺ precursor ion of Glycerol Trinervonate is predicted to follow the characteristic fragmentation pathway of triacylglycerols, which primarily involves the neutral loss of one of the fatty acid chains.[4][12]

The major fragmentation pathway is the loss of a nervonic acid molecule (C₂₄H₄₆O₂) as a neutral species, resulting in the formation of a diacylglycerol-like fragment ion (DAG fragment). Since all three fatty acids are identical, only one major fragmentation pathway is expected in the MS/MS spectrum.

  • Precursor Ion: [M+NH₄]⁺, m/z 1172.1

  • Neutral Loss: Nervonic Acid (366.62 Da) + NH₃ (17.03 Da)

  • Major Fragment Ion: [M+H - C₂₄H₄₆O₂]⁺, m/z 789.5

Further fragmentation of the DAG ion can occur, leading to the loss of another nervonic acid molecule or the formation of acylium ions, though these are typically less intense in MS/MS of TAGs.[4]

Quantitative Data Summary

The following table summarizes the expected m/z values for the key ions in the mass spectrometric analysis of Glycerol Trinervonate.

Ion SpeciesDescriptionPredicted m/z
[M+NH₄]⁺Ammonium adduct of Glycerol Trinervonate1172.1
[M+Na]⁺Sodium adduct of Glycerol Trinervonate1177.0
[M+Li]⁺Lithium adduct of Glycerol Trinervonate1161.1
[DAG]⁺Diacylglycerol fragment (loss of one nervonic acid)789.5
[MAG]⁺Monoacylglycerol fragment (loss of two nervonic acids)423.3
Acylium IonNervonoyl cation (C₂₄H₄₅O)⁺349.3

Fragmentation Pathway Diagram

fragmentation_pathway precursor [Glycerol Trinervonate + NH₄]⁺ m/z 1172.1 dag [Diacylglycerol Fragment]⁺ m/z 789.5 precursor->dag - NH₃ - Nervonic Acid mag [Monoacylglycerol Fragment]⁺ m/z 423.3 dag->mag - Nervonic Acid acylium [Nervonoyl Acylium Ion]⁺ m/z 349.3 dag->acylium - Mononervonoyl Glycerol

Caption: Predicted ESI-MS/MS fragmentation pathway of Glycerol Trinervonate.

Experimental Protocol: LC-MS/MS Analysis of Glycerol Trinervonate

This protocol details the steps for the analysis of Glycerol Trinervonate from a lipid extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Lipid Extraction):

A modified Bligh-Dyer extraction method is recommended for the efficient extraction of triacylglycerols.[13]

  • To 100 µL of sample (e.g., plasma, cell homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20-21 min: return to 30% B

    • 21-25 min: re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 300-1500.

  • MS/MS Method: Product ion scan of the [M+NH₄]⁺ precursor at m/z 1172.1.

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Lipid Extraction (Bligh-Dyer) sp2 Solvent Evaporation sp1->sp2 sp3 Reconstitution sp2->sp3 lc Reversed-Phase LC Separation sp3->lc ms ESI-MS Analysis (Full Scan) lc->ms msms Tandem MS (Product Ion Scan) ms->msms dp1 Peak Integration msms->dp1 dp2 Fragment Identification dp1->dp2 dp3 Structural Confirmation dp2->dp3

Caption: Workflow for the LC-MS/MS analysis of Glycerol Trinervonate.

Conclusion

The methodologies and predicted fragmentation patterns presented in this application note provide a comprehensive framework for the mass spectrometric analysis of Glycerol Trinervonate. The detailed experimental protocol offers a starting point for researchers to develop and validate their own assays for the identification and characterization of this and other related very-long-chain triacylglycerols. This information is valuable for researchers in lipidomics, neuroscience, and drug development who are investigating the roles of nervonic acid and its derivatives in biological systems.

References

Application Notes and Protocols for the Structural Elucidation of 1,2,3-Trinervonoyl Glycerol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid). As a lipid molecule rich in a very-long-chain monounsaturated fatty acid, its structural integrity and purity are critical for its applications in nutritional supplements, cosmetics, and pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides detailed application notes and standardized protocols for the complete structural characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common solvent for lipid analysis. These predictions are based on established chemical shift ranges for triacylglycerols and data for nervonic acid and glycerol.[1][2][3][4][5][6]

Predicted ¹H NMR Data
Proton Assignment Structure Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2'Glycerol CH~5.27m-
H-1', H-3'Glycerol CH₂~4.30 (dd), ~4.15 (dd)dd, dd~12.0, 4.3; ~12.0, 6.0
H-15, H-16Olefinic CH~5.34m-
H-2α-CH₂~2.30t~7.5
H-3β-CH₂~1.62quint~7.5
H-14, H-17Allylic CH₂~2.01m-
H-4 to H-13, H-18 to H-23Methylene Chain (CH₂)n~1.25-1.35br s-
H-24Terminal CH₃~0.88t~7.0
Predicted ¹³C NMR Data
Carbon Assignment Structure Predicted Chemical Shift (ppm)
C-1Carbonyl (C=O)~173.2 (sn-1,3), ~172.8 (sn-2)
C-15, C-16Olefinic (=CH)~129.8
C-2'Glycerol CH~68.9
C-1', C-3'Glycerol CH₂~62.1
C-2α-CH₂~34.1
C-3β-CH₂~24.9
C-14, C-17Allylic CH₂~27.2
C-4 to C-13, C-18 to H-21Methylene Chain (CH₂)n~29.1-29.7
C-22CH₂~31.9
C-23CH₂~22.7
C-24Terminal CH₃~14.1

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Data Acquisition

The following protocols are designed for a 500 MHz NMR spectrometer but can be adapted for other field strengths.

¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 5 seconds (to ensure proper quantitation of carbonyl signals if needed).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).

  • Spectral Width (F2 and F1): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay (d1): 1.5-2 seconds.

  • Temperature: 298 K.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker systems).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4-8.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Relaxation Delay (d1): 1.5 seconds.

  • Temperature: 298 K.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 512.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Delay: Optimized for ⁿJ(CH) couplings (e.g., a delay corresponding to 8 Hz).

  • Relaxation Delay (d1): 1.5-2 seconds.

  • Temperature: 298 K.

Data Processing and Interpretation

  • ¹H NMR: Integrate the signals to confirm the proton ratios. The characteristic signals for the glycerol backbone protons around 4.1-4.3 ppm and 5.2 ppm, and the olefinic protons around 5.3 ppm are key starting points.

  • ¹³C NMR: Identify the carbonyl carbons (~173 ppm), olefinic carbons (~130 ppm), and the glycerol carbons (~62 and 69 ppm).

  • COSY: Trace the scalar coupling networks. For instance, the couplings between the glycerol protons (H-1'/H-3' and H-2') and within the nervonoyl fatty acid chain (e.g., H-2 to H-3, H-14 to H-15, and H-16 to H-17) can be confirmed.

  • HSQC: Correlate each proton to its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC: This is the most critical experiment for confirming the overall structure. Look for the long-range correlations between the glycerol protons (H-1'/H-3' and H-2') and the carbonyl carbons (C-1) of the three nervonoyl chains. This confirms that all three fatty acids are esterified to the glycerol backbone.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Solvent CDCl3 with TMS Sample->Solvent Dissolve Dissolution Solvent->Dissolve NMR_Tube Prepared NMR Sample Dissolve->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Process Processing & Referencing H1->Process C13->Process COSY->Process HSQC->Process HMBC->Process Assign1D Assign 1D Spectra Process->Assign1D Assign2D Assign 2D Spectra Assign1D->Assign2D Structure Structure Confirmation Assign2D->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

hmbc_correlations Key HMBC Correlations cluster_glycerol Glycerol Backbone cluster_carbonyls Nervonoyl Carbonyls H1_3 H-1', H-3' (~4.2 ppm) C1_sn13 C=O (sn-1,3) (~173.2 ppm) H1_3->C1_sn13 ³JCH H2 H-2' (~5.27 ppm) C1_sn2 C=O (sn-2) (~172.8 ppm) H2->C1_sn2 ³JCH

Caption: Key HMBC correlations confirming esterification.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 1,2,3-Trinervonoyl glycerol

Audience: Researchers, scientists, and drug development professionals.

Subject: Recommended Handling, Storage, and Experimental Use of Solid this compound.

Product Information

This compound is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules at the sn-1, sn-2, and sn-3 positions.[1][2][3] It is a high-purity standard used in lipid research and pharmaceutical development. Understanding its physical and chemical properties is crucial for its proper handling and for obtaining reliable experimental results.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
Formal Name (15Z,15'Z,15''Z)-15-tetracosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester[1]
Synonyms Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin[1]
CAS Number 81913-24-8[1]
Molecular Formula C₇₅H₁₄₀O₆[1]
Formula Weight 1137.9 g/mol [1]
Physical Form A solid[1]
Purity ≥98%[1]

Handling and Storage

Proper handling and storage are paramount to maintain the integrity and stability of this compound. The compound is stable for at least four years if stored correctly.[1]

Recommended Storage
  • Long-term Storage: For maximum stability, the solid compound should be stored at -20°C .[1]

  • Container: Keep the compound in its original, tightly sealed vial to prevent exposure to moisture and air.

  • Atmosphere: For sensitive applications or very long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended to minimize oxidation.

  • Light: Store the vial in the dark or in an opaque container to protect it from light-induced degradation.

Safety and Handling Precautions

While not classified as a hazardous substance, standard laboratory safety practices should always be followed.[4]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective eyeglasses or chemical safety goggles.[5]

    • Use a lab coat.

    • Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[5]

  • General Hygiene: Avoid inhalation of dust and contact with eyes, skin, and clothing.[6][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

First Aid Measures
  • Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[4]

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[8] If irritation persists, consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

Disposal

Dispose of unused compounds and waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This compound is soluble in organic solvents but has very limited solubility in aqueous buffers.

Solubility Data

SolventConcentrationReference
DMF10 mg/mL[1]
Ethanol10 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Materials:

  • This compound (solid)

  • Anhydrous DMF or Ethanol

  • Sterile, airtight glass vial

  • Analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • In a well-ventilated area or fume hood, weigh the desired amount of the solid into a sterile glass vial.

  • Add the appropriate volume of the chosen solvent (e.g., for a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of the compound).

  • Seal the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage of Stock Solution: Store the stock solution at -20°C in a tightly sealed vial. For optimal stability, use within six months and minimize freeze-thaw cycles.

Protocol 2: General Procedure for Use in Cell-Based Assays

When introducing lipid-based compounds into aqueous cell culture media, care must be taken to avoid precipitation and minimize solvent-induced cytotoxicity.

Materials:

  • Prepared stock solution of this compound (from Protocol 3.1)

  • Sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Note: It is critical to keep the final concentration of the organic solvent (e.g., ethanol) low, typically below 0.1% to 0.5% (v/v), to prevent toxicity to the cells.

  • Perform a serial dilution if necessary. For example, first, dilute the stock solution into a small volume of serum-free medium by adding the stock dropwise while gently vortexing.

  • Add this intermediate dilution to the final volume of the cell culture medium to reach the target concentration.

  • Ensure the final working solution is clear and free of precipitates before adding it to the cells. If precipitation occurs, consider using a carrier protein like fatty acid-free BSA or reducing the final concentration.

  • Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of the solvent (e.g., ethanol) used to prepare the working solution.

Visualized Workflows and Logic

Diagram: Handling and Stock Solution Workflow

G Figure 1: Standard Workflow for Handling and Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use A Receive Solid Compound (Store at -20°C) B Equilibrate Vial to Room Temperature A->B C Weigh Solid in Fume Hood B->C D Add Anhydrous Solvent (e.g., Ethanol) C->D E Vortex to Dissolve (Warm if needed) D->E F Visually Inspect for Complete Dissolution E->F G Store Stock Solution (Airtight at -20°C) F->G H Dilute for Working Solution G->H

Caption: Figure 1: Standard Workflow for Handling and Solution Preparation

Diagram: Key Factors for Compound Stability

G Figure 2: Factors Influencing Long-Term Stability cluster_factors Contributing Factors center_node Optimal Stability (≥ 4 years) A Low Temperature (-20°C) A->center_node B Inert Atmosphere (Nitrogen or Argon) B->center_node C Protection from Light (Dark Storage) C->center_node D Protection from Moisture (Tightly Sealed Vial) D->center_node

Caption: Figure 2: Factors Influencing Long-Term Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3-trinervonoyl glycerol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a symmetrical triacylglycerol, is typically synthesized through the esterification of glycerol with three equivalents of nervonic acid or a more reactive derivative. The two primary methods are:

  • Direct Esterification: This method involves reacting glycerol with nervonic acid in the presence of a catalyst. While straightforward, it is a reversible reaction, and water removal is crucial to drive the reaction towards the product.

  • Acylation with Nervonoyl Chloride: A more reactive approach involves converting nervonic acid to its acyl chloride (nervonoyl chloride) first. The nervonoyl chloride is then reacted with glycerol. This method is generally faster and not reversible, often leading to higher yields.

Q2: How does the choice of catalyst affect the reaction yield?

A2: The catalyst plays a critical role in the synthesis of this compound.

  • For Direct Esterification: Acid catalysts are commonly used. These can be homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, or heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or sulfated metal oxides.[1] The acidity of the catalyst is a key parameter for catalytic activity and conversion rate.[2]

  • For Acylation with Nervonoyl Chloride: This reaction is often facilitated by a base, such as pyridine or triethylamine, which acts as a scavenger for the HCl produced during the reaction. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[3][4]

Q3: What are the key parameters to optimize for maximizing the yield?

A3: Several parameters need to be carefully controlled to maximize the yield of this compound:

  • Molar Ratio of Reactants: An excess of the acyl donor (nervonic acid or nervonoyl chloride) is often used to drive the reaction to completion and ensure all three hydroxyl groups of glycerol are esterified.

  • Temperature: The reaction temperature influences the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product, especially with unsaturated fatty acids like nervonic acid.[5][6]

  • Reaction Time: The reaction needs to proceed long enough to ensure complete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[7]

  • Water/Byproduct Removal: In direct esterification, continuous removal of water is essential to shift the equilibrium towards the product.[7] In acylation with nervonoyl chloride, efficient removal or scavenging of HCl is important.

Q4: What are the most effective methods for purifying the final product?

A4: Purification is crucial to isolate high-purity this compound. Common methods include:

  • Column Chromatography: This is a widely used method for separating the desired triacylglycerol from mono- and diacylglycerol intermediates, unreacted starting materials, and other byproducts. Silica gel is a common stationary phase.[8][9]

  • Crystallization: This technique can be effective for purifying symmetrical triacylglycerols, especially after initial purification by chromatography.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC, including silver ion HPLC, can be employed to separate triacylglycerol isomers.[8][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Temperature: Cautiously increase the reaction temperature in small increments, while monitoring for product degradation. For enzymatic reactions, ensure the temperature is within the optimal range for the lipase.[11] - Optimize Catalyst: Ensure the catalyst is active and used in the appropriate amount. For acid catalysts in esterification, consider increasing the catalyst loading.[12] For enzymatic synthesis, ensure the enzyme is not denatured.
Equilibrium Limitation (Direct Esterification) - Water Removal: Use a Dean-Stark apparatus or add molecular sieves to effectively remove water from the reaction mixture.[7] - Increase Nervonic Acid Molar Ratio: Use a higher excess of nervonic acid to shift the equilibrium towards the product.[12]
Side Reactions - Use a Milder Catalyst: Strong acids can sometimes promote side reactions. Consider using a milder catalyst or an enzymatic approach. - Lower Reaction Temperature: High temperatures can lead to polymerization or degradation of the unsaturated nervonic acid chains.[6]
Losses during Work-up and Purification - Careful Extraction: Ensure complete extraction of the product from the reaction mixture. - Optimize Chromatography: Select an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening. - Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses.[13]
Issue 2: Presence of Mono- and Diacylglycerol Impurities in the Final Product
Potential Cause Troubleshooting Steps
Insufficient Acylating Agent - Increase Molar Ratio: Use a larger excess of nervonic acid or nervonoyl chloride to ensure complete esterification of all three hydroxyl groups of glycerol.[12]
Steric Hindrance - Prolong Reaction Time: Allow more time for the final acylation to occur, which can be slower due to steric hindrance. - Use a More Effective Catalyst: A more active catalyst might be needed to overcome the energy barrier for the final esterification step.
Inefficient Purification - Optimize Column Chromatography: Use a shallower solvent gradient or a longer column to improve the separation of tri-, di-, and monoacylglycerols.[9] - Recrystallization: Attempt recrystallization of the product after column chromatography to remove remaining impurities.[8]
Issue 3: Product Degradation (Discoloration, Polymerization)
Potential Cause Troubleshooting Steps
High Reaction Temperature - Lower the Temperature: Operate at the lowest effective temperature to minimize thermal degradation of the unsaturated fatty acid chains.[5]
Oxidation - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bonds in the nervonic acid chains.
Prolonged Reaction Time at High Temperature - Monitor Closely: Once the reaction is complete (as determined by TLC), proceed with the work-up promptly to avoid prolonged exposure to heat.
Acid-Catalyzed Side Reactions - Use a Milder Catalyst: Consider using an enzyme or a less harsh acid catalyst to reduce the likelihood of side reactions like polymerization.

Experimental Protocols

Method 1: Direct Esterification of Glycerol with Nervonic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Glycerol (high purity)

  • Nervonic Acid (≥98% purity)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve nervonic acid (3.3 equivalents) in toluene. Add glycerol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction may take several hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate this compound from unreacted starting materials and mono- and diacylglycerol intermediates.

Method 2: Acylation of Glycerol with Nervonoyl Chloride

This method involves the initial preparation of nervonoyl chloride.

Part A: Preparation of Nervonoyl Chloride

  • Reaction: In a flask under an inert atmosphere, react nervonic acid (1 equivalent) with thionyl chloride (1.2 equivalents) or oxalyl chloride in a dry, non-polar solvent like dichloromethane at room temperature.

  • Work-up: After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride and solvent under reduced pressure. The resulting nervonoyl chloride is typically used immediately in the next step.

Part B: Acylation of Glycerol

  • Reaction Setup: In a flask under an inert atmosphere, dissolve glycerol (1 equivalent) and pyridine (3.3 equivalents) in a dry solvent like dichloromethane.

  • Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add the freshly prepared nervonoyl chloride (3.3 equivalents) dissolved in dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with dilute hydrochloric acid. Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Method 1.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: Typical Reaction Conditions for Direct Esterification

ParameterRecommended RangeRationale
Molar Ratio (Nervonic Acid:Glycerol) 3.3:1 to 5:1An excess of the fatty acid drives the equilibrium towards the tri-ester.[12]
Catalyst Loading (e.g., p-TSA) 5-10 mol% relative to glycerolSufficient to catalyze the reaction without causing significant side reactions.
Temperature 110-140 °C (solvent dependent)Balances reaction rate with potential for thermal degradation.[2]
Reaction Time 8-24 hoursDependent on temperature and catalyst efficiency; should be monitored.

Table 2: Typical Reaction Conditions for Acylation with Nervonoyl Chloride

ParameterRecommended RangeRationale
Molar Ratio (Nervonoyl Chloride:Glycerol) 3.3:1 to 4:1Ensures complete acylation of all three hydroxyl groups.
Base (e.g., Pyridine) 3.3-5 equivalentsActs as a scavenger for the HCl byproduct.
Catalyst (e.g., DMAP) 1-5 mol% relative to glycerolAccelerates the acylation reaction.[3]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic and proceeds well at lower temperatures.
Reaction Time 2-12 hoursGenerally faster than direct esterification; should be monitored.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification Glycerol Glycerol Esterification Direct Esterification (Acid Catalyst, Heat) Glycerol->Esterification Acylation Acylation with Nervonoyl Chloride Glycerol->Acylation NervonicAcid Nervonic Acid NervonicAcid->Esterification NervonicAcid->Acylation Workup Aqueous Work-up Esterification->Workup Acylation->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct 1,2,3-Trinervonoyl Glycerol Chromatography->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Equilibrium Equilibrium Limitation? IncompleteReaction->Equilibrium No IncreaseTimeTemp Increase Reaction Time/Temp Optimize Catalyst IncompleteReaction->IncreaseTimeTemp Yes SideReactions Side Reactions? Equilibrium->SideReactions No RemoveWater Improve Water Removal Increase Acyl Donor Ratio Equilibrium->RemoveWater Yes Losses Losses during Work-up? SideReactions->Losses No MilderConditions Use Milder Catalyst Lower Temperature SideReactions->MilderConditions Yes OptimizePurification Optimize Extraction & Chromatography Losses->OptimizePurification Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Signaling_Pathway Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase NervonicAcid Nervonic Acid NervonoylCoA Nervonoyl-CoA NervonicAcid->NervonoylCoA Acyl-CoA Synthetase LPA Lysophosphatidic Acid (1-nervonoyl-glycerol-3-P) NervonoylCoA->LPA PA Phosphatidic Acid (1,2-dinervonoyl-glycerol-3-P) NervonoylCoA->PA DAG Diacylglycerol (1,2-dinervonoyl-glycerol) NervonoylCoA->DAG G3P->LPA GPAT (Glycerol-3-P Acyltransferase) LPA->PA AGPAT (Acylglycerol-P Acyltransferase) PA->DAG PAP (Phosphatidic Acid Phosphatase) TAG This compound DAG->TAG DGAT (Diacylglycerol Acyltransferase)

Caption: Biosynthetic pathway of triacylglycerol synthesis (adapted for this compound).[14][15]

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,3-Trinervonoyl glycerol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules.[1] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid. Due to its high molecular weight and long fatty acid chains, this compound is highly lipophilic and thus has very low solubility in aqueous solutions, such as cell culture media.[2][3] This poor solubility can lead to precipitation, inconsistent results, and difficulties in achieving desired concentrations in in vitro assays.[4]

Q2: What are the known solvents for this compound?

Based on available data, the solubility of this compound in common organic solvents is as follows:[1]

  • Dimethylformamide (DMF): 10 mg/mL

  • Ethanol: 10 mg/mL

  • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL

For a broader range of solvents often used for triglycerides, please refer to the data table in the "Troubleshooting Guides" section.

Q3: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in aqueous cell culture medium is generally not recommended due to its poor solubility.[4] This can lead to the formation of a non-homogenous suspension or precipitation of the compound, resulting in inaccurate and unreliable experimental outcomes. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the culture medium.

Q4: Are there potential cytotoxicity concerns with this compound or its solvents?

Yes, both the compound and the solvents used to dissolve it can exhibit cytotoxicity. Long-chain fatty acids and triglycerides can be toxic to cells, particularly at high concentrations.[5][6][7] Organic solvents like DMSO and ethanol can also be cytotoxic, so it is crucial to keep the final solvent concentration in the cell culture medium as low as possible (typically below 0.1-0.5%). Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to assess the effect of the solvent on your cells.

Q5: How should I store this compound?

This compound is typically stored at -20°C.[1] It is important to protect it from light and moisture to prevent degradation. When preparing stock solutions, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: This is the most common issue and is due to the low aqueous solubility of the long-chain triglyceride. When a concentrated stock solution in an organic solvent is added to the aqueous medium, the lipid molecules aggregate and precipitate out of the solution.

Solutions:

  • Use of a Carrier Protein: Complexing the lipid with a carrier protein like bovine serum albumin (BSA) can significantly enhance its stability and delivery to cells in culture.[2] Fatty acid-free BSA is recommended.

  • Sonication: After diluting the stock solution into the medium, sonicate the mixture to create a more uniform dispersion. However, be mindful that this may only create a temporary suspension.

  • Warming the Medium: Gently warming the culture medium to 37°C before and during the addition of the lipid stock can sometimes help to improve solubility.

  • Lipid-Based Formulations: For more advanced applications, consider formulating this compound into lipid-based delivery systems such as microemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles.[8][9][10]

Issue 2: Inconsistent or non-reproducible experimental results.

Cause: This can be a consequence of poor solubility, leading to variable concentrations of the active compound in different experiments. It can also be due to the degradation of the compound.

Solutions:

  • Ensure Complete Initial Dissolution: Before diluting into your aqueous medium, make sure that this compound is fully dissolved in the organic stock solvent. Gentle warming and vortexing can aid this process.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound in your culture medium for each experiment to avoid issues with stability over time.

  • Sterile Filtration: After preparing your final working solution, sterile filter it through a 0.22 µm filter to remove any aggregates or potential microbial contamination. Ensure the filter material is compatible with your solvent.

Issue 3: Observed cellular toxicity not related to the expected biological activity.

Cause: As mentioned in the FAQs, the solvent used to prepare the stock solution or the lipid itself at high concentrations can be toxic to cells.

Solutions:

  • Titrate the Solvent Concentration: Determine the maximum concentration of your chosen organic solvent that your cells can tolerate without significant toxicity. Keep the final solvent concentration in your experiments below this level.

  • Include a Vehicle Control: Always have a control group of cells that are treated with the same concentration of the solvent used to deliver this compound.

  • Perform a Dose-Response Curve: Test a range of concentrations of this compound to identify a non-toxic working concentration for your specific cell type and assay.

Data Presentation

Table 1: Solubility of Triglycerides in Various Solvents

SolventTriglyceride TypeSolubility DataReference
Dimethylformamide (DMF)This compound10 mg/mL[1]
EthanolThis compound10 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)This compound0.5 mg/mL[1]
HexaneTristearinQuantitative data available[11]
BenzeneTristearinQuantitative data available[11]
ChloroformTristearinQuantitative data available[11]
AcetoneTristearinQuantitative data available[11]
Ethyl AcetateTristearinQuantitative data available[11]
Aqueous EthanolVarious TriglyceridesSolubilities determined[12]

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is adapted from general methods for preparing fatty acid-BSA complexes for in vitro studies.

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile glass vial

  • Water bath

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile glass vial, dissolve this compound in 100% ethanol to a concentration of 10 mg/mL.

    • Warm the vial in a 37°C water bath and vortex until the solid is completely dissolved.

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

    • Gently warm to 37°C to aid dissolution. Do not vortex vigorously as this can cause frothing.

  • Complex Formation:

    • While gently stirring the BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of the triglyceride to BSA should be optimized for your specific application, but a starting point of 2:1 to 5:1 is common for fatty acids.

    • Incubate the mixture at 37°C for 30-60 minutes with continuous gentle stirring to allow for complex formation.

  • Sterilization and Storage:

    • Sterile filter the final complex solution through a 0.22 µm syringe filter.

    • Aliquot the sterile complex and store at -20°C for long-term use or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

  • Application to Cell Culture:

    • Thaw the complexed this compound solution and dilute it to the desired final concentration in your cell culture medium.

    • Remember to include a vehicle control (BSA solution with the equivalent amount of ethanol) in your experimental design.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_complex Complexation (Recommended) cluster_dilution Working Solution Preparation cluster_application Cellular Treatment stock1 Weigh this compound stock2 Dissolve in organic solvent (e.g., Ethanol) stock1->stock2 dilute1 Dilute stock/complex in culture medium stock2->dilute1 Direct Dilution (use with caution) complex1 Prepare fatty acid-free BSA solution complex2 Slowly add stock solution to BSA complex1->complex2 complex3 Incubate at 37°C complex2->complex3 complex3->dilute1 dilute2 Sterile filter (0.22 µm) dilute1->dilute2 app1 Add to cell culture dilute2->app1 app2 Incubate and perform assay app1->app2

Caption: Workflow for preparing this compound for in vitro use.

signaling_pathway Potential Signaling Pathways of Nervonic Acid cluster_akt Pro-Adipogenic & Angiogenic Pathway cluster_wnt Inhibition of Anti-Adipogenic Pathway cluster_nlrp3 Pro-Inflammatory Pathway na Nervonic Acid akt Akt na->akt mtor mTOR akt->mtor adipogenesis Adipogenesis mtor->adipogenesis angiogenesis Angiogenesis mtor->angiogenesis na_wnt Nervonic Acid wnt Wnt Signaling na_wnt->wnt adipogenesis_wnt Adipogenesis wnt->adipogenesis_wnt na_nlrp3 Nervonic Acid mito_ros Mitochondrial ROS na_nlrp3->mito_ros nlrp3 NLRP3 Inflammasome mito_ros->nlrp3 caspase1 Caspase-1 nlrp3->caspase1 il1b IL-1β caspase1->il1b inflammation Inflammation il1b->inflammation na_akt Nervonic Acid na_akt->na na_akt->na_wnt na_akt->na_nlrp3

Caption: Potential signaling pathways influenced by nervonic acid.[13][14][15]

References

Preventing the degradation of TG(24:1/24:1/24:1) during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of TG(24:1/24:1/24:1) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is TG(24:1/24:1/24:1) and why is its stability a concern during analysis?

A1: TG(24:1/24:1/24:1), or trinervonoyl glycerol, is a triacylglycerol composed of a glycerol backbone and three nervonic acid (24:1) fatty acid chains. Its stability is a concern due to its large, hydrophobic nature and the presence of monounsaturated fatty acids, which makes it susceptible to degradation through hydrolysis and oxidation, potentially leading to inaccurate analytical results.

Q2: What are the primary degradation pathways for TG(24:1/24:1/24:1)?

A2: The primary degradation pathways for triglycerides like TG(24:1/24:1/24:1) are:

  • Hydrolysis (Lipolysis): This is the breakdown of the triglyceride into glycerol and free fatty acids. This process can be catalyzed by lipase enzymes that may be present in the sample matrix.[1][2]

  • Oxidation: The double bonds in the nervonic acid chains are susceptible to oxidation, which can be initiated by factors like heat, light, and the presence of metal ions. While less susceptible than polyunsaturated fatty acids, monounsaturated fatty acids can still undergo oxidation.

Q3: How should I store my samples containing TG(24:1/24:1/24:1) to minimize degradation?

A3: Proper storage is critical. For long-term stability of triglycerides, storage at -20°C or even -80°C is recommended.[3] One study indicated that TG(24:1/24:1/24:1) is stable for at least 4 years when stored at -20°C. To prevent oxidation, it is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.[4]

Q4: What are the recommended extraction methods for TG(24:1/24:1/24:1)?

A4: The choice of extraction method is crucial for quantitative recovery. Commonly used methods for lipid extraction from biological samples include the Folch and Bligh & Dyer methods, which use a chloroform/methanol/water solvent system.[5][6] Another effective method utilizes methyl-tert-butyl ether (MTBE), which can provide broad coverage of lipid classes.[7] For tissue samples, homogenization is a critical first step to ensure efficient extraction.[4][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of TG(24:1/24:1/24:1).

Issue 1: Low Recovery of TG(24:1/24:1/24:1) After Extraction
Possible Cause Recommended Solution
Incomplete cell lysis or tissue homogenization. Ensure thorough homogenization of the sample. For tissues, grinding in the presence of a dehydrating agent like sodium sulfate can be effective.[6]
Inappropriate solvent system for such a large, nonpolar lipid. Consider using a more nonpolar solvent system or a sequential extraction. The MTBE method is reported to have good recovery for a wide range of lipids.[7]
Insufficient phase separation during liquid-liquid extraction. Ensure complete phase separation by adequate centrifugation time and speed. The addition of a salt solution can aid in breaking up emulsions.[6]
Adsorption to labware. Use silanized glassware or polypropylene tubes to minimize adsorption of the hydrophobic TG(24:1/24:1/24:1).
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening) in LC-MS Analysis
Possible Cause Recommended Solution
Incomplete elution from the reversed-phase column. Due to its large size and hydrophobicity, TG(24:1/24:1/24:1) can be difficult to elute from standard C18 columns.[1] A study reported that incorporating isopropanol into the mobile phase solvent system can ensure complete elution and prevent carry-over.[1]
Sample overload. Reduce the injection volume or dilute the sample.
Inappropriate mobile phase composition or gradient. Optimize the gradient to ensure a sufficiently strong organic solvent at the end of the run to elute the highly nonpolar TG. A shallow gradient may be necessary to separate it from other lipids.
Column degradation. Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replace it.
Issue 3: Variable or Inconsistent Quantitative Results
Possible Cause Recommended Solution
Sample degradation during sample preparation. Keep samples on ice during preparation. Work quickly and add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.
Inconsistent instrument response. Use a suitable internal standard, such as a deuterated version of a similar triglyceride, to normalize for variations in extraction efficiency and instrument response.
Matrix effects (ion suppression or enhancement) in the MS source. Perform a matrix effect study by spiking the analyte into an extracted blank matrix. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or using a more dilute sample.
Non-linearity of the detector response. Ensure that the analyte concentration is within the linear dynamic range of the instrument. Prepare a calibration curve with a sufficient number of points to accurately define the response.

Experimental Protocols

Protocol 1: Extraction of TG(24:1/24:1/24:1) from Biological Tissues (Modified Folch Method)
  • Homogenization: Weigh out a minimum of 50 mg of frozen tissue and grind it to a fine powder with 2 g of sodium sulfate using a mortar and pestle.[6]

  • Solvent Addition: Transfer the homogenized tissue to a glass tube and add 8 mL of a 2:1 (v/v) chloroform:methanol mixture.[6]

  • Extraction: Vortex the mixture thoroughly and incubate at room temperature for 1 hour with occasional vortexing.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution to the tube. Vortex and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.

  • Drying and Reconstitution: Dry the collected chloroform phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol for LC-MS).[1]

Protocol 2: LC-MS Analysis of TG(24:1/24:1/24:1)

This protocol is based on a method shown to be effective for large triglycerides.[1]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Acetonitrile/water (40:60) with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/isopropanol (10:90) with 10 mM ammonium acetate.[1]

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve good separation. A final flush with a high percentage of mobile phase B is recommended to ensure complete elution of TG(24:1/24:1/24:1).[1]

    • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for a standard analytical column).

    • Column Temperature: Typically 40-50°C to improve peak shape for large lipids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for triglycerides, often forming [M+NH4]+ adducts when using an ammonium acetate buffer.

    • Scan Mode: Full scan for identification and targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Collision Energy: If performing MS/MS for structural confirmation, the collision energy will need to be optimized to achieve characteristic fragmentation of the fatty acid chains.

Data Presentation

Table 1: Storage Stability of Triglycerides

Storage TemperatureDurationStability of TriglyceridesReference
-20°CUp to 1 yearGood stability observed.[3]
4°C90 daysEncapsulated nervonic acid-enriched lipids showed good stability.[2][8]
25°C and 45°C90 daysIncreased degradation observed for non-encapsulated lipids.[2][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Fluid) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch/MTBE) homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing

Caption: Experimental workflow for the analysis of TG(24:1/24:1/24:1).

degradation_pathways tg TG(24:1/24:1/24:1) hydrolysis Hydrolysis (Lipolysis) tg->hydrolysis oxidation Oxidation tg->oxidation products1 Glycerol + 3x Nervonic Acid hydrolysis->products1 Lipases, H₂O products2 Oxidized Products (e.g., hydroperoxides) oxidation->products2 O₂, Heat, Light, Metal Ions

Caption: Primary degradation pathways of TG(24:1/24:1/24:1).

References

Technical Support Center: Analysis of 1,2,3-Trinervonoyl Glycerol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Trinervonoyl glycerol. Our aim is to address specific issues that may be encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the precursor ion of this compound?

A1: The expected m/z values for the precursor ion of this compound depend on the adduct formed during ionization. This compound is a triacylglycerol that contains nervonic acid at the sn-1, sn-2, and sn-3 positions.[1] The molecular formula is C75H140O6, and the molecular weight is 1137.9 g/mol .[1]

AdductChemical Formula of Adduct IonCalculated m/z
Ammonium [M+NH₄]⁺[C₇₅H₁₄₀O₆+NH₄]⁺1155.9
Sodium [M+Na]⁺[C₇₅H₁₄₀O₆+Na]⁺1160.9
Lithium [M+Li]⁺[C₇₅H₁₄₀O₆+Li]⁺1144.9
Proton [M+H]⁺[C₇₅H₁₄₀O₆+H]⁺1138.9

Q2: What is the primary fragmentation pattern observed for this compound in MS/MS analysis?

A2: The primary fragmentation pathway for triacylglycerols like this compound in positive ion mode tandem mass spectrometry (MS/MS) is the neutral loss of one of the fatty acid chains. For this compound, this involves the loss of a nervonic acid molecule (C₂₄H₄₆O₂; molecular weight 366.6 g/mol ).[2] This results in the formation of a diacylglycerol-like fragment ion.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

CauseRecommended Action
Improper Sample Preparation Ensure complete dissolution of the sample. This compound is a large, hydrophobic molecule and may require a solvent mixture like chloroform:methanol (2:1, v/v) for complete solubilization.[3] After dissolution, vortex the sample vigorously and centrifuge to pellet any insoluble material. Filter the supernatant through a 0.2 µm PTFE syringe filter before injection.[3]
Suboptimal Ionization Source Parameters Optimize the electrospray ionization (ESI) source parameters. For large triacylglycerols, a higher spray voltage may be necessary to achieve efficient ionization. Typical starting parameters for ESI positive mode are a spray voltage of 4.1 kV and a capillary temperature of 300°C.[4]
Incorrect Mobile Phase Composition The presence of an adduct-forming salt in the mobile phase is crucial for the ionization of triacylglycerols.[5] Ensure your mobile phase contains an appropriate concentration of an ammonium salt (e.g., 10 mM ammonium acetate) or a sodium salt to facilitate the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts.
Low Abundance in the Sample If this compound is a minor component in a complex mixture, consider an enrichment step prior to analysis. This could involve solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the triacylglycerol fraction.
Issue 2: Non-reproducible Retention Times in LC-MS

Possible Causes and Solutions:

CauseRecommended Action
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For reversed-phase chromatography of lipids, a longer equilibration time may be necessary due to the non-polar nature of the analytes.
Fluctuations in Column Temperature Maintain a constant and controlled column temperature. A column oven set to at least 30°C can improve peak shape and reproducibility for lipid analysis.[4]
Sample Solvent Effects The solvent used to dissolve the sample can affect peak shape and retention time if it is significantly different from the initial mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Difficulty in Confirming the Identity of Fragment Ions

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Collision Energy The collision energy is a critical parameter for obtaining informative fragment ions. If the collision energy is too low, fragmentation will be inefficient. If it is too high, excessive fragmentation can occur, leading to a loss of structurally significant ions. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the expected diacylglycerol-like fragment. For triacylglycerols, a collision energy of around 36 eV can be a good starting point.[4]
Low Resolution of Fragment Ions If you are using a low-resolution instrument, it may be difficult to distinguish between fragment ions with similar m/z values. If available, utilize a high-resolution mass spectrometer to obtain accurate mass measurements of the fragment ions, which can aid in their identification.
Complex Fragmentation Pathways While the neutral loss of a fatty acid is the primary fragmentation pathway, other fragmentation channels can exist. Consider the possibility of acylium ion formation ([RCO]⁺) or further fragmentation of the diacylglycerol-like ion, especially at higher collision energies.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Sample Dissolution: Dissolve a known amount of the sample containing this compound in a 2:1 (v/v) mixture of chloroform:methanol to a final concentration of approximately 1 mg/mL.[3]

  • Vortexing: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[3]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[3]

  • Filtration: Carefully transfer the supernatant to an autosampler vial using a syringe fitted with a 0.2 µm PTFE filter.[3]

  • Storage: If not for immediate analysis, store the prepared sample at -20°C.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (50:50, v/v).

    • Gradient: A suitable gradient would be to start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 300°C.[4]

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

    • MS1 Scan Range: m/z 300-1200.

    • MS/MS Analysis:

      • Precursor Ion: m/z 1155.9 ([M+NH₄]⁺).

      • Collision Gas: Argon.

      • Collision Energy: 35-45 eV (optimization recommended).

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Chloroform:Methanol vortex Vortexing dissolution->vortex centrifugation Centrifugation vortex->centrifugation filtration Filtration centrifugation->filtration lc_separation Reversed-Phase LC Separation filtration->lc_separation Inject into LC-MS esi_ionization ESI (+) Ionization lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion Selection) esi_ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation (CID) ms1_scan->ms2_fragmentation peak_integration Peak Integration ms2_fragmentation->peak_integration Acquire Data fragment_analysis Fragment Ion Analysis peak_integration->fragment_analysis identification Compound Identification fragment_analysis->identification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway Primary MS/MS Fragmentation of [M+NH₄]⁺ of this compound precursor [M+NH₄]⁺ m/z 1155.9 fragment [M+NH₄ - C₂₄H₄₆O₂]⁺ Diacylglycerol-like ion m/z 789.3 precursor->fragment neutral_loss Neutral Loss of Nervonic Acid (366.6 Da) precursor->neutral_loss neutral_loss->fragment

Caption: MS/MS fragmentation of this compound ammonium adduct.

References

Technical Support Center: Chromatographic Analysis of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of 1,2,3-Trinervonoyl glycerol.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I observing poor resolution or co-elution of my this compound peak with other components?

Poor resolution is a common challenge, especially with high molecular weight lipids like this compound. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical. For large, non-polar molecules like this compound, a C18 column is a good starting point. However, for complex mixtures, consider using longer columns or coupling columns in series to increase the theoretical plates and enhance separation.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity. For reversed-phase separation of triglycerides, a non-aqueous mobile phase is typically used. Gradient elution is often necessary.

    • Recommendation: Start with a gradient of acetonitrile (solvent A) and a stronger, less polar solvent like isopropanol (IPA) or methyl tert-butyl ether (MTBE) (solvent B).[1] A shallow gradient can significantly improve the resolution of complex triglyceride mixtures.[3]

  • Incorrect Column Temperature: Temperature affects viscosity, solubility, and selectivity. For very long-chain triglycerides, lower temperatures (e.g., 20°C) may improve resolution, although this will increase backpressure.[1][4] Conversely, higher temperatures can reduce retention times but may decrease selectivity.[2] Experiment with a range of temperatures to find the optimal balance.

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the sample concentration.

Q2: My this compound peak is tailing. What can I do?

Peak tailing can compromise quantification and resolution. It often indicates secondary interactions between the analyte and the stationary phase or issues with the column itself.

Potential Causes & Solutions:

  • Active Sites on the Column: The silica backbone of the stationary phase can have residual silanol groups that interact with polar moieties in the sample. Using a well-end-capped C18 column can minimize these interactions.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mobile Phase pH (if applicable): While typically not a primary factor for non-aqueous separations of triglycerides, ensure no acidic or basic contaminants are in your solvents that could interact with the column.

Q3: I am seeing split peaks for my this compound standard. What is the cause?

Split peaks can arise from various issues, often related to the sample introduction or the column inlet.[5][6][7][8][9]

Potential Causes & Solutions:

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5] Dissolve your this compound in a solvent that is as weak as or weaker than the starting mobile phase, if possible, while ensuring adequate solubility.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a disturbed flow path and split peaks.[6][7] Try back-flushing the column. If that doesn't work, the frit may need to be replaced.

  • Column Void: A void at the head of the column can cause the sample to spread unevenly, resulting in split peaks. This usually requires column replacement.

  • Co-elution of Isomers: While this compound refers to a specific structure, ensure your standard is pure and does not contain closely related isomers that might be partially separated under your conditions.

HPLC Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Poor Chromatographic Separation problem Identify Specific Issue (e.g., Poor Resolution, Peak Tailing, Split Peaks) start->problem check_mobile_phase Check Mobile Phase - Composition - Gradient - Purity problem->check_mobile_phase check_column Check Column - Stationary Phase - Contamination - Void/Frit problem->check_column check_instrument Check Instrument - Connections - Injector - Detector problem->check_instrument check_sample Check Sample - Concentration - Solvent - Purity problem->check_sample adjust_gradient Adjust Gradient/Composition check_mobile_phase->adjust_gradient change_column Change/Clean Column check_column->change_column check_connections Check Connections/Settings check_instrument->check_connections dilute_sample Dilute/Change Solvent check_sample->dilute_sample solution Optimized Separation adjust_gradient->solution change_column->solution check_connections->solution dilute_sample->solution

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Gas Chromatography (GC)

Q1: I am not seeing any peak for this compound, or the peak is very broad and tailing.

The high molecular weight (1137.9 g/mol ) and low volatility of this compound make its analysis by GC challenging.

Potential Causes & Solutions:

  • Insufficient Temperature: The GC oven, injector, and detector must be at a sufficiently high temperature to volatilize the analyte and prevent condensation. However, exceeding the column's maximum temperature will cause bleed and damage.

    • Recommendation: Use a high-temperature capillary column specifically designed for triglyceride analysis. These columns are more stable at the required temperatures.

  • Analyte Degradation: At very high temperatures, triglycerides can degrade in the injector or on the column.

    • Recommendation: Use a cool on-column injection technique to introduce the sample directly onto the column without passing through a hot inlet, minimizing the risk of thermal degradation.

  • Direct Analysis vs. Derivatization: Direct analysis of intact triglycerides is difficult. A more common and reliable approach is to first convert the triglyceride to its constituent fatty acid methyl esters (FAMEs) through transesterification. The resulting nervonic acid methyl ester is much more amenable to GC analysis.

Q2: How can I confirm the identity of my this compound peak?

Potential Causes & Solutions:

  • Mass Spectrometry (MS) Detection: Using a mass spectrometer as the detector (GC-MS) is the most definitive way to identify your peak. The mass spectrum will show characteristic fragments of this compound or its FAME derivative.

  • Retention Time Matching: Inject a certified reference standard of this compound (or its FAME) under the same conditions and compare the retention times.

Thin-Layer Chromatography (TLC)

Q1: My this compound spot is not moving from the baseline, or it is streaking.

This indicates that the mobile phase is not strong enough to move the non-polar triglyceride up the polar silica plate, or that the sample is overloaded.

Potential Causes & Solutions:

  • Incorrect Mobile Phase: For neutral lipids like triglycerides on a silica plate, a non-polar mobile phase is required.

    • Recommendation: A mixture of petroleum ether and diethyl ether is commonly used. A small amount of acetic acid is often added to ensure that any free fatty acids also migrate properly.[10] A common ratio is 80:20:1 (petroleum ether:diethyl ether:acetic acid).

  • Sample Overloading: Applying too much sample to the plate can cause streaking and poor separation.

    • Recommendation: Apply the sample in small increments, allowing the solvent to evaporate between applications. If the sample is too concentrated, dilute it before spotting.

  • Inadequate Chamber Saturation: An unsaturated TLC chamber can lead to inconsistent solvent migration and poor separation.

    • Recommendation: Line the TLC tank with filter paper saturated with the mobile phase to ensure the chamber atmosphere is saturated with solvent vapors.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for analyzing this compound?

The best technique depends on the analytical goal:

  • HPLC with ELSD or MS: This is the preferred method for the quantitative analysis of intact this compound. Reversed-phase HPLC on a C18 column provides good separation from other lipids.[1]

  • GC-MS of FAMEs: If the goal is to confirm the fatty acid composition (i.e., that it is composed of nervonic acid), then transesterification to fatty acid methyl esters followed by GC-MS analysis is the most appropriate method.

  • TLC: This is a simple, rapid, and inexpensive qualitative technique for checking the purity of a sample and for monitoring reactions.

Q2: What solvents can I use to dissolve this compound?

This compound is soluble in dimethylformamide (DMF) and ethanol at approximately 10 mg/mL. It is also soluble in other organic solvents like chloroform and dichloromethane, which are suitable for sample preparation for chromatography. It has very poor solubility in aqueous solutions.

Q3: What type of detector should I use for HPLC analysis of this compound?

Triglycerides lack a strong UV chromophore, so a standard UV detector is not ideal. The following detectors are recommended:

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes and is well-suited for triglycerides.[1][2]

  • Mass Spectrometer (MS): Provides both detection and structural information, making it a very powerful tool for identification and quantification.[1]

  • Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.

  • Refractive Index (RI) Detector: Can be used for isocratic separations, but is not compatible with gradient elution, which is often necessary for complex lipid samples.

Quantitative Data Summary

The following tables provide typical starting parameters for the chromatographic analysis of very long-chain triglycerides. These may need to be optimized for your specific application and instrumentation.

Table 1: HPLC Parameters for Very Long-Chain Triglyceride Analysis

ParameterRecommendation
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol or MTBE
Gradient Start with a high percentage of A, and gradually increase B. A shallow gradient is often best.
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 20 - 40°C
Detector ELSD, CAD, or MS
Injection Volume 5 - 20 µL
Sample Solvent Chloroform, Dichloromethane, or Mobile Phase B

Table 2: GC Parameters for FAME Analysis of Nervonic Acid

ParameterRecommendation
Column High-temperature capillary column (e.g., DB-5ht, Zebron ZB-5HT)
Carrier Gas Helium or Hydrogen
Injector Split/Splitless or Cool On-Column
Injector Temp. 250 - 300°C
Oven Program Start at a low temperature (e.g., 150°C) and ramp to a high temperature (e.g., 350°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 350°C

Experimental Protocols

Protocol 1: Reversed-Phase HPLC of Intact this compound

This protocol provides a starting point for the analysis of intact this compound.

  • Sample Preparation: Dissolve the this compound sample in chloroform or dichloromethane to a concentration of 1-10 mg/mL.

  • HPLC System and Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-45 min: Linear gradient to 50% A, 50% B

    • 45-50 min: Hold at 50% A, 50% B

    • 50-55 min: Return to initial conditions (90% A, 10% B)

    • 55-65 min: Equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Use an ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or a mass spectrometer.

  • Injection Volume: 10 µL.

HPLC Analysis Workflow

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis dissolve Dissolve Sample (e.g., in Chloroform) inject Inject Sample onto C18 Column dissolve->inject separate Gradient Elution (Acetonitrile/Isopropanol) inject->separate detect Detect with ELSD/MS separate->detect analyze Analyze Chromatogram - Retention Time - Peak Area detect->analyze quantify Quantify Concentration analyze->quantify

Caption: A general workflow for the HPLC analysis of this compound.

Protocol 2: GC-MS Analysis of this compound as FAMEs

This protocol describes the conversion of this compound to its fatty acid methyl ester (nervonic acid methyl ester) for GC-MS analysis.

  • Transesterification (Base-Catalyzed): a. Weigh approximately 10 mg of the this compound sample into a screw-cap tube. b. Add 2 mL of hexane and 1 mL of 0.5 M sodium methoxide in methanol. c. Cap the tube tightly and heat at 50°C for 10 minutes, vortexing occasionally. d. Cool to room temperature. Add 2 mL of saturated NaCl solution and vortex. e. Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • GC-MS System and Column: Use a high-temperature capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

  • Data Analysis: Identify the nervonic acid methyl ester peak based on its retention time and comparison of its mass spectrum to a library spectrum.

References

Long-term stability of 1,2,3-Trinervonoyl glycerol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of 1,2,3-Trinervonoyl glycerol in various solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1] For unsaturated lipids, storing them as a powder is generally the most stable option.[2][3][4]

Q2: I need to prepare a stock solution. Which solvent should I use for long-term storage?

For long-term storage of solutions, high-purity chloroform is a common choice, especially for unsaturated lipids.[3] It is recommended to overlay the solution with an inert gas (nitrogen or argon) and store it in a tightly sealed glass vial with a Teflon-lined cap at -20°C or, for even longer-term, at -80°C.[5] Avoid using plastic containers as plasticizers can leach into the solvent.[4] While ethanol can be used to dissolve this compound, there is a risk of transesterification of the ester bonds over extended periods.[3][6]

Q3: How stable is this compound in aqueous or protic solvents?

Triacylglycerols can undergo hydrolysis in the presence of water, which is accelerated by acidic or basic conditions.[7][8][9] Therefore, long-term storage in aqueous buffers or protic solvents like ethanol is not recommended. If you must use a co-solvent system like Ethanol:PBS, prepare the solution fresh and use it as quickly as possible.

Q4: What are the primary degradation pathways for this compound?

As a polyunsaturated triacylglycerol, the two main degradation pathways are:

  • Oxidation: The double bonds in the nervonic acid chains are susceptible to oxidation by atmospheric oxygen. This process is accelerated by light, heat, and the presence of metal ions.[10][11][12]

  • Hydrolysis: The ester linkages connecting the fatty acids to the glycerol backbone can be cleaved by water, leading to the formation of free fatty acids and glycerol.[7][8][13]

Q5: Should I add an antioxidant to my stock solution?

Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help inhibit oxidative degradation, especially if the solution will be stored for an extended period or handled frequently.[1]

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has precipitated.

  • Q: Why has my compound precipitated?

    • A: Precipitation can occur if the concentration of the lipid exceeds its solubility in the chosen solvent, especially at lower storage temperatures. Solubility decreases as the temperature drops.

  • Q: How can I redissolve the precipitate?

    • A: Gently warm the solution in a water bath and vortex or sonicate until the precipitate redissolves. Ensure the vial is tightly sealed to prevent solvent evaporation.

  • Q: How can I prevent this from happening again?

    • A: Consider storing your stock solution at a slightly lower concentration or using a solvent with higher solubilizing power for lipids, such as chloroform or a chloroform/methanol mixture.[1]

Issue 2: I suspect my this compound has degraded.

  • Q: What are the signs of degradation?

    • A: Visual signs can include a change in color or the appearance of a rancid odor. Analytically, degradation is indicated by the appearance of new peaks (e.g., free fatty acids, diacylglycerols, or oxidation products) and a decrease in the area of the parent compound peak in your chromatogram (e.g., HPLC or TLC).

  • Q: How can I confirm degradation?

    • A: Use a stability-indicating analytical method, such as the HPLC-ELSD/MS protocol detailed below, to analyze your sample. Compare the chromatogram to that of a freshly prepared standard.

  • Q: My compound is degrading. What are the likely causes?

    • A: The most common causes are exposure to air (oxidation), moisture (hydrolysis), light, or incompatible storage containers (e.g., plastics).[1][4][5] Using old or impure solvents can also be a factor; for instance, aged chloroform can contain acidic impurities that promote hydrolysis.[5]

Issue 3: I am getting inconsistent results in my experiments.

  • Q: Why are my results not reproducible?

    • A: Inconsistent results can stem from partial precipitation of the compound in your stock solution, degradation between experiments, or inaccurate pipetting of viscous lipid solutions.

  • Q: How can I improve reproducibility?

    • A: Before each use, ensure your stock solution is completely dissolved by gently warming and vortexing. Store solutions properly under inert gas and protected from light. When pipetting, use positive displacement pipettes or reverse pipetting techniques for viscous organic solvents to ensure accuracy. Always use fresh, high-quality solvents.

Data Presentation

Table 1: Summary of Long-Term Stability of this compound in Various Solvents

SolventRecommended Storage Temp.Potential Degradation PathwaysStability Outlook & Recommendations
Solid (Powder) -20°CMinimal (slow oxidation)Excellent. Most stable form for long-term storage.[2][3]
Chloroform -20°C to -80°COxidation, Acid-catalyzed hydrolysisGood. Recommended for stock solutions. Use high-purity, fresh solvent. Overlay with inert gas.[5] Store in glass with Teflon-lined caps.[4]
Ethanol -20°COxidation, Transesterification, HydrolysisFair to Poor. Not ideal for long-term storage due to the risk of transesterification.[3] Prepare fresh for immediate use.
DMSO -20°COxidation, Hydrolysis (if wet)Fair. DMSO is hygroscopic; absorbed water can lead to hydrolysis. Its primary use is in cell-based assays, not long-term storage of lipids.[14]
Aqueous Buffers (with co-solvents) 4°C (short-term)Hydrolysis, OxidationPoor. Unsuitable for storage. Prepare fresh immediately before use. Lipid emulsions can be unstable.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-ELSD/MS Method for this compound

This protocol describes a general method to assess the purity and degradation of this compound.

1. Objective: To separate this compound from potential degradation products (e.g., free nervonic acid, diacylglycerols, oxidized species) and quantify its remaining percentage over time.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Chloroform

  • Type I (18 MΩ·cm) water

  • 0.2 µm PTFE syringe filters

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

4. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in chloroform.

  • For analysis, dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase solvent mixture.

  • Filter the diluted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[15]

5. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v)

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: Linear gradient from 30% to 80% B

    • 20-25 min: Hold at 80% B

    • 25.1-30 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

6. Detector Settings:

  • ELSD: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 L/min

  • MS (ESI+): Tune for the expected [M+NH4]+ adduct of this compound. Scan range m/z 300-1500.

7. Data Analysis:

  • Identify the peak for intact this compound based on retention time and/or mass-to-charge ratio compared to a fresh standard.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound over the course of the stability study.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of 1,2,3-Trinervonoyl glycerol in selected solvents store Store samples under defined conditions (e.g., -20°C, 4°C, RT, light/dark) prep->store aliquot Withdraw aliquots at specified time points (T=0, 1 week, 1 month, etc.) store->aliquot hplc Analyze aliquots using a stability-indicating HPLC method aliquot->hplc data Integrate peak areas for parent compound and degradation products hplc->data calc Calculate % remaining of parent compound data->calc report Report stability data and determine shelf-life calc->report

Caption: Experimental workflow for a long-term stability study.

Troubleshooting_Tree start Inconsistent or Unexpected Experimental Results? check_solution Is the solution clear and free of precipitate? start->check_solution warm_vortex Gently warm and vortex/sonicate to redissolve. Re-analyze. check_solution->warm_vortex No check_degradation Run stability-indicating HPLC. Are degradation peaks present? check_solution->check_degradation Yes lower_conc Consider lowering concentration or changing solvent for future use. warm_vortex->lower_conc review_storage Review storage procedures. - Store at -20°C or below - Use inert gas (N2/Ar) - Protect from light - Use fresh, high-purity solvents check_degradation->review_storage Yes check_handling Review handling procedures. - Use glass/Teflon materials - Use positive displacement pipettes - Prepare fresh dilutions check_degradation->check_handling No

Caption: Troubleshooting decision tree for common experimental issues.

References

How to prevent acyl migration in 1,2,3-Trinervonoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prevention of Acyl Migration

Topic: Strategies to Prevent Acyl Migration During the Synthesis and Handling of 1,2,3-Trinervonoyl Glycerol Intermediates

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize acyl migration. While the final this compound is a stable molecule where acyl migration is not a concern (as all three positions are occupied by the same acyl group), the control of this isomerization is critical for its synthetic precursors, such as 1,2-dinervonoyl glycerol and 2-nervonoyl glycerol. Failure to prevent the migration of the nervonoyl group from the sn-2 to the more stable sn-1 or sn-3 position will result in a mixture of isomers, reducing the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in glycerols and why is it a critical issue?

A1: Acyl migration is a non-enzymatic, intramolecular isomerization where an acyl group moves from one hydroxyl position on the glycerol backbone to another.[1] In the context of synthesizing this compound, the key challenge arises with the 1,2-diacylglycerol intermediate. The acyl group at the sn-2 position can migrate to the unoccupied sn-3 position to form the more thermodynamically stable 1,3-diacylglycerol.[1] This side reaction is a major obstacle in structured lipid synthesis as it leads to the formation of undesired isomers, complicating purification and reducing the final product yield.[2][3][4][5]

Q2: What are the primary factors that promote acyl migration?

A2: Several factors can accelerate the rate of acyl migration. Understanding these is key to developing an effective control strategy:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[6][7][8] A study on 2-monoacylglycerols (2-MAGs) found a 5.6-fold increase in migration when the temperature was raised from 20°C to 50°C.[7]

  • pH: The reaction is catalyzed by both acidic and alkaline conditions. The rate of migration is generally at its minimum in a slightly acidic environment of pH 4-5.[1] Basic conditions, in particular, have been shown to strongly promote transesterification.[9]

  • Solvent Polarity: The choice of solvent has a profound impact. Non-polar solvents like hexane are known to accelerate acyl migration, while polar solvents, especially polar aprotic ones like tert-butanol, can effectively inhibit it.[2][4][7][10][11] In solventless (neat) systems, the migration rate is typically at its highest.[2][4]

  • Water Activity (aw): There is a general consensus that acyl migration decreases as the water activity in the reaction mixture increases.[6] However, high water activity can also promote the hydrolysis of glycerides, so a balance must be found.[11]

  • Catalysts and Supports: The reaction can be catalyzed by Lewis acids or bases.[1] In enzymatic reactions, the immobilized support material (e.g., resins, silica) can also induce acyl migration.[8]

Q3: How can I effectively minimize acyl migration during my experiments?

A3: To suppress acyl migration, a multi-faceted approach targeting the key influencing factors is recommended:

  • Control Temperature: Perform reactions at the lowest temperature that still allows for a reasonable reaction rate. For enzymatic processes, this may be between 25°C and 40°C.[6][11]

  • Optimize pH: If possible, maintain the reaction medium at a slightly acidic pH (4-5). For extractions and purifications of lysophospholipids, performing the extraction at pH 4 and 4°C was found to completely eliminate acyl migration.[12]

  • Select the Right Solvent: Use polar aprotic solvents. Tert-butanol has been repeatedly shown to be one of the most effective solvents for preventing isomerization.[2][4][7] Avoid non-polar solvents like hexane if migration is a concern.[7][13]

  • Minimize Reaction and Storage Time: Since migration is time-dependent, it is crucial to control reaction times and analyze products promptly.[8][14] For storage, especially of intermediates like 1,2-diacylglycerols, keep them as a solid at -20°C or lower.[1] If a solution is necessary, store at -80°C in a suitable solvent.[1]

  • Consider Temperature Programming: In some enzymatic reactions, a programmed change in temperature during the process can suppress acyl migration without a significant loss of product yield.[14]

Q4: Which analytical techniques are best for detecting and quantifying acyl migration?

A4: To accurately assess the isomeric purity of your product, several analytical methods can be employed to separate and quantify 1,2- and 1,3-diacylglycerol isomers:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative assessment. Boric acid-impregnated TLC plates can improve the separation of isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantification. Normal-phase HPLC can separate diacylglycerol isomers, though acidic sites on silica columns can sometimes catalyze on-column migration.[15] Derivatization of the free hydroxyl group can prevent this issue.[15]

  • Gas Chromatography (GC): GC can be used for quantification, often after converting the glycerols to more volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for monitoring potential acyl migration without derivatization.[16]

Troubleshooting Guide

Issue: Significant contamination of the final product with 1,3-isomer detected.

Potential Cause Troubleshooting Steps & Solutions
High Reaction Temperature Lower the reaction temperature. Determine the lowest feasible temperature that maintains catalyst/enzyme activity. Consider running a temperature profile experiment (e.g., 25°C, 30°C, 40°C) to find the optimal balance.[11]
Incorrect pH Adjust the pH of the reaction medium to be slightly acidic (pH 4-5), where the migration rate is minimal.[1] Avoid strongly acidic or basic conditions during both the reaction and workup.
Inappropriate Solvent If using a non-polar solvent (e.g., hexane), switch to a polar aprotic solvent. Tert-butanol is highly recommended for its inhibitory effect on acyl migration.[2][4]
Prolonged Reaction Time Optimize the reaction time. Monitor the reaction progress closely and quench it as soon as the desired conversion is reached to prevent the accumulation of the isomerized byproduct over time.[14]
Catalyst or Support-Induced Migration If using an immobilized enzyme, the support material itself may be catalyzing migration.[8] Test the reaction with the support material alone (no enzyme) to verify. If it is the cause, consider a different immobilization support or using a soluble enzyme.
Storage Conditions Ensure that partially acylated intermediates are not stored for extended periods at room temperature or in solution. Store as a solid at -20°C or colder.[1]

Data Presentation: Impact of Experimental Conditions on Acyl Migration

The following tables summarize quantitative data from literature, illustrating the critical impact of temperature and solvent choice on the rate of acyl migration.

Table 1: Effect of Temperature on Acyl Migration Rate Constant (k) for 2-Monoacylglycerols (2-MAGs)

Temperature (°C) Rate Constant (k) x 10⁻³ (h⁻¹) Fold Increase from 20°C
20 1.8 1.0
30 3.5 1.9
40 6.7 3.7
50 10.1 5.6

Data derived from a study on 2-MAGs rich in DHA, demonstrating a clear positive correlation between temperature and the rate of isomerization.[7]

Table 2: Effect of Solvent on Acyl Migration Rate Constant (k) for 2-Monoacylglycerols (2-MAGs)

Solvent System Log P of Solvent Rate Constant (k) x 10⁻² (h⁻¹)
Hexane 3.50 1.51
Solvent-Free N/A 1.12
Dichloromethane 1.25 0.82
Ethanol -0.24 0.53
Acetone -0.23 0.53
Acetonitrile -0.33 0.52
t-Butanol 0.35 0.31

Data shows that non-polar solvents (higher Log P) accelerate acyl migration, while polar solvents significantly inhibit it, with t-butanol being the most effective inhibitor.[7]

Experimental Protocols

Protocol: Enzymatic Synthesis of 1,2-Dinervonoyl-sn-Glycerol with Minimized Acyl Migration

This protocol describes the synthesis of a key intermediate for this compound using a 1,3-specific lipase to acylate sn-glycerol-3-phosphate, followed by dephosphorylation. Conditions are optimized to minimize acyl migration of the final 1,2-diacylglycerol product.

Materials:

  • sn-Glycerol-3-phosphate

  • Nervonic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for chemical esterification (alternative method)

  • Tert-butanol (anhydrous)

  • Molecular sieves (4 Å)

  • Buffer solution (e.g., 0.1 M citrate buffer, pH 5.0)

  • Alkaline phosphatase

  • Silica gel for column chromatography

  • Boric acid

Methodology:

  • Preparation: Dry the solvent (t-butanol) over molecular sieves to ensure anhydrous conditions. The lipase should be pre-conditioned according to the manufacturer's instructions.

  • Enzymatic Acylation:

    • In a round-bottom flask, dissolve sn-glycerol-3-phosphate and a 2.2 molar excess of nervonic acid in anhydrous t-butanol.

    • Add the immobilized 1,3-specific lipase (typically 10% w/w of substrates).

    • Incubate the reaction at a controlled low temperature (e.g., 30°C) with gentle agitation.[11] The 1,3-specificity of the lipase will direct acylation to the sn-1 position.

    • Monitor the reaction by TLC. The reaction is typically slow and may take 24-48 hours.

  • Second Acylation (Chemical):

    • Once the mono-acylated product is formed, filter off the enzyme.

    • To the filtrate, add a second equivalent of nervonic acid, along with DCC and a catalytic amount of DMAP, to acylate the sn-2 position. Maintain a low temperature.

  • Dephosphorylation:

    • After the second acylation is complete, remove the solvent under reduced pressure.

    • Redissolve the crude product in a suitable buffer (pH ~7.5) for the phosphatase.

    • Add alkaline phosphatase to remove the phosphate group from the sn-3 position, yielding 1,2-dinervonoyl-sn-glycerol.

  • Workup and Purification:

    • Quench the reaction by acidifying to pH 4-5 with dilute HCl to minimize migration during extraction.[1][12]

    • Extract the product immediately with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature (<30°C).

    • Purify the 1,2-dinervonoyl glycerol immediately using flash column chromatography on silica gel impregnated with 5% (w/w) boric acid. The boric acid complexes with the cis-diol system of the 1,2-isomer, aiding its separation from the 1,3-isomer.

  • Analysis: Analyze the final product purity using HPLC and/or NMR to confirm the isomeric ratio.[16]

Mandatory Visualizations

Diagram 1: Acyl Migration Pathway

Acyl_Migration cluster_start sn-1,2-Diacylglycerol (Less Stable) cluster_intermediate Orthoester Intermediate cluster_end sn-1,3-Diacylglycerol (More Stable) start Glycerol -O-Acyl (sn-1) -O-Acyl (sn-2) -OH (sn-3) intermediate Cyclic Acylium Ion (Transition State) start->intermediate Isomerization (H+ or OH- catalysis) end Glycerol -O-Acyl (sn-1) -OH (sn-2) -O-Acyl (sn-3) intermediate->end Re-esterification

Caption: Mechanism of acyl migration from a 1,2- to a 1,3-diacylglycerol.

Diagram 2: Experimental Workflow for Minimized Acyl Migration

Workflow Start Reactants: 1-Acylglycerol Nervonic Acid Reaction Enzymatic Acylation - Low Temp (30°C) - Polar Solvent (t-Butanol) - Controlled Time Start->Reaction Quench Stop Reaction & Filter Enzyme Reaction->Quench Workup Aqueous Workup (Adjust to pH 4-5) Quench->Workup Purify Boric Acid Silica Gel Chromatography Workup->Purify Analysis Purity Check (HPLC / NMR) Purify->Analysis Product Pure 1,2-Dinervonoyl Glycerol Analysis->Product

Caption: Optimized workflow for synthesizing a 1,2-diacylglycerol intermediate.

Diagram 3: Troubleshooting Logic for Isomeric Impurities

Troubleshooting Start 1,3-Isomer Detected in Product? Check_Temp Was Reaction Temp > 40°C? Start->Check_Temp Yes Success Problem Resolved Start->Success No Lower_Temp Action: Lower Temperature to 25-30°C Check_Temp->Lower_Temp Yes Check_Solvent Was a Non-Polar Solvent Used (e.g., Hexane)? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Action: Change Solvent to t-Butanol Check_Solvent->Change_Solvent Yes Check_pH Was pH Neutral or Basic during Workup? Check_Solvent->Check_pH No Change_Solvent->Check_pH Adjust_pH Action: Acidify to pH 4-5 Before Extraction Check_pH->Adjust_pH Yes Check_Time Was Reaction Time Excessive? Check_pH->Check_Time No Adjust_pH->Check_Time Reduce_Time Action: Reduce Reaction Time & Monitor Closely Check_Time->Reduce_Time Yes Check_Time->Success No Reduce_Time->Success

Caption: Decision tree for troubleshooting the presence of 1,3-isomers.

References

Validation & Comparative

A Comparative Analysis of 1,2,3-Trinervonoyl Glycerol and Other Very-Long-Chain Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2,3-trinervonoyl glycerol, a triglyceride composed of three nervonic acid molecules, with other very-long-chain triglycerides (VLC-triglycerides). The focus is on their performance, supported by available experimental data, to inform research and drug development in the context of neurological and metabolic disorders.

Introduction

Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, are crucial components of cell membranes, particularly in the nervous system. Their triglyceride forms, VLC-triglycerides, serve as a delivery mechanism for these essential fatty acids. This compound is a triglyceride of nervonic acid (C24:1), a monounsaturated VLCFA vital for myelin sheath maintenance and neuronal function.[1] Its therapeutic potential is often compared to other VLC-triglycerides, most notably Lorenzo's oil, a mixture of glyceryl trioleate and glyceryl trierucate used in the management of X-linked adrenoleukodystrophy (X-ALD).[2]

This comparison will delve into the available data on their biochemical properties, metabolic fate, and therapeutic applications, with a focus on providing a clear, data-driven overview for the scientific community.

Biochemical and Physical Properties

A summary of the key properties of this compound and a representative very-long-chain triglyceride, trierucin (a component of Lorenzo's oil), is presented below. Direct comparative experimental data on many of these properties for this compound is limited in publicly available literature.

PropertyThis compoundTrierucin (Glyceryl Trierucate)Reference
Molecular Formula C₇₅H₁₄₀O₆C₆₉H₁₂₈O₆[3]
Molecular Weight 1137.9 g/mol 1053.7 g/mol [3]
Fatty Acid Composition 3 x Nervonic Acid (C24:1)3 x Erucic Acid (C22:1)[2][3]
CAS Number 81913-24-813552-81-3[3]
Physical State SolidSolid[3]
Solubility Soluble in DMF and EthanolData not readily available[3]

Metabolic Fate and Bioavailability

The metabolism of triglycerides involves hydrolysis by lipases to release free fatty acids and glycerol, which are then absorbed and utilized by the body. The specific metabolic fate of this compound has not been extensively detailed in comparative studies. However, insights can be drawn from the metabolism of its constituent, nervonic acid, and by analogy with other VLC-triglycerides like those in Lorenzo's oil.

Upon ingestion, it is expected that pancreatic lipases hydrolyze this compound into free nervonic acid and glycerol. Nervonic acid is then absorbed in the small intestine, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream. From there, it can be taken up by various tissues, including the brain, where it is a key component of sphingolipids in the myelin sheath.[1]

Studies on Lorenzo's oil have shown that its constituent fatty acids, oleic and erucic acid, are absorbed and can influence the levels of other VLCFAs in the plasma.[4] A key mechanism of action for Lorenzo's oil is the competitive inhibition of the enzyme ELOVL1, which is responsible for the elongation of VLCFAs.[5] This inhibition helps to reduce the accumulation of pathologically high levels of saturated VLCFAs, such as C26:0, in X-ALD.[5] It is plausible that nervonic acid, being a C24:1 fatty acid, could also influence the metabolism of other VLCFAs, although direct competitive inhibition studies on ELOVL1 by nervonic acid are not as well-documented as those for erucic acid.

Therapeutic Efficacy and Applications

The therapeutic potential of this compound is primarily linked to the biological functions of nervonic acid. Nervonic acid is crucial for the integrity of the myelin sheath and has been investigated for its potential role in various neurological disorders.[1]

Comparison with Lorenzo's Oil in Adrenoleukodystrophy (X-ALD)

Lorenzo's oil, a 4:1 mixture of glyceryl trioleate and glyceryl trierucate, is the most well-known therapeutic VLC-triglyceride. It is used to normalize the high levels of very-long-chain fatty acids in the plasma of patients with X-ALD.[2] While it can reduce plasma VLCFA levels, its clinical efficacy in halting the progression of neurological symptoms in affected individuals is still a subject of debate.[4][6]

A study on ALD patient-derived fibroblasts showed that nervonic acid can reverse the accumulation of C26:0, similar to erucic acid, the active component of Lorenzo's oil.[1][7] This suggests that this compound could have a similar or potentially more direct therapeutic effect in X-ALD by providing the necessary nervonic acid to compete with the synthesis of saturated VLCFAs. However, clinical trial data directly comparing this compound with Lorenzo's oil is not currently available.

FeatureThis compoundLorenzo's Oil (Glyceryl Trioleate/Trierucate)Reference
Primary Active Component Nervonic Acid (C24:1)Erucic Acid (C22:1) and Oleic Acid (C18:1)[2][3]
Mechanism of Action Proposed to normalize VLCFA levels and support myelin health.Competitive inhibition of ELOVL1, reducing saturated VLCFA synthesis.[1][5]
Clinical Application Investigational for neurological disorders.Investigational for X-linked Adrenoleukodystrophy (X-ALD).[1][2]
Efficacy in X-ALD Preclinical data suggests potential to reduce C26:0 accumulation.Normalizes plasma VLCFA levels; clinical benefit on neurological progression is debated.[4][6][7]

Signaling Pathways

Nervonic acid, the constituent of this compound, has been shown to influence several signaling pathways, highlighting its potential for broader therapeutic applications beyond its structural role in myelin.

Nervonic_Acid_Signaling cluster_adipogenesis Adipogenesis cluster_inflammation Inflammation NA Nervonic Acid Akt_mTOR Akt/mTOR Pathway Wnt Wnt Signaling Adipogenesis Adipogenesis PPARg PPARγ CEBPa CEBPα NA_inf Nervonic Acid NFkB NF-κB Pathway TNF TNF Signaling Inflammation_out Pro-inflammatory Cytokine Production

Recent studies have shown that nervonic acid can promote adipogenesis by activating the Akt/mTOR pathway and inhibiting Wnt signaling, leading to the upregulation of adipogenic markers like PPARγ and CEBPα.[5] Furthermore, nervonic acid has demonstrated anti-inflammatory effects by down-regulating pro-inflammatory signaling pathways such as the tumor necrosis factor (TNF) and nuclear factor kappa B (NF-κB) pathways in a mouse model of Parkinson's disease-related liver inflammation.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, general methodologies for lipid research can be adapted.

Synthesis and Purification of this compound

A general approach to the synthesis of a triacylglycerol like this compound would involve the esterification of glycerol with three equivalents of nervonic acid.

Illustrative Synthesis Workflow:

Synthesis_Workflow Glycerol Glycerol Reaction Esterification Reaction Glycerol->Reaction NervonicAcid Nervonic Acid (3 eq.) NervonicAcid->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Purification of the final product would typically involve column chromatography to separate the desired triglyceride from mono- and diglycerides and unreacted starting materials. The purity would then be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

In Vivo Administration and Tissue Lipid Extraction

For in vivo studies, this compound would likely be administered orally via gavage, formulated in a suitable vehicle like corn oil.

Illustrative In Vivo Experimental Workflow:

InVivo_Workflow AnimalModel Animal Model (e.g., Mouse, Rat) Gavage Oral Gavage of This compound AnimalModel->Gavage Time Time Course Gavage->Time TissueCollection Tissue Collection (e.g., Brain, Liver, Plasma) Time->TissueCollection LipidExtraction Lipid Extraction (e.g., Folch Method) TissueCollection->LipidExtraction Analysis Lipid Analysis (LC-MS/MS, GC-MS) LipidExtraction->Analysis

A common method for lipid extraction from brain tissue is the Folch method, which uses a chloroform:methanol solvent system to efficiently extract a broad range of lipids.[9][10]

Key Steps of the Folch Lipid Extraction Method:

  • Homogenization of the brain tissue in a chloroform:methanol (2:1, v/v) mixture.

  • Washing the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Separation of the mixture into two phases by centrifugation. The lower chloroform phase contains the lipids.

  • Collection of the lower phase and evaporation of the solvent to obtain the total lipid extract.

  • The extracted lipids can then be analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of this compound and its metabolites.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent, particularly for neurological disorders where myelin health and VLCFA metabolism are compromised. Its constituent, nervonic acid, has demonstrated beneficial effects on key signaling pathways related to adipogenesis and inflammation. Preclinical evidence suggests it may be effective in reducing the accumulation of harmful saturated VLCFAs, similar to the mechanism of Lorenzo's oil.

However, a significant gap exists in the literature regarding direct, quantitative comparisons of the bioavailability, metabolic fate, and therapeutic efficacy of this compound with other VLC-triglycerides. Future research should focus on head-to-head preclinical and clinical studies to elucidate these differences. The development and publication of detailed, standardized experimental protocols for the synthesis and analysis of this compound are also crucial to advance research in this area. Such studies will be instrumental in determining the precise therapeutic potential and optimal applications of this very-long-chain triglyceride in a clinical setting.

References

A Comparative Analysis of Commercial TG(24:1/24:1/24:1) Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of lipid standards are paramount for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of commercially available Triglyceride (24:1/24:1/24:1), also known as 1,2,3-Trinervonoyl Glycerol or Trinervonin, a key molecule in lipid research.

Product Specifications Overview

A critical aspect of selecting a chemical standard is a thorough review of its product specifications. The following table summarizes the available data for the TG(24:1/24:1/24:1) standard from a leading commercial supplier.

SpecificationCayman Chemical
Product Name This compound
Synonyms TG(24:1/24:1/24:1), Trinervonin
Purity ≥98%[1]
Formulation A solid[1]
Storage -20°C[1]
Stability ≥ 4 years[1]
Molecular Formula C₇₅H₁₄₀O₆
Formula Weight 1137.9
CAS Number 81913-24-8

Note: While Matreya LLC has been a known supplier of lipid standards, their products are now largely available through Cayman Chemical. It is highly probable that the specifications for the Matreya standard are identical to those provided by Cayman Chemical.

Experimental Protocols for Standard Validation

To ensure the quality and identity of a commercial TG(24:1/24:1/24:1) standard, researchers should perform in-house validation using established analytical methods. The following are detailed protocols for key experiments.

Purity and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for confirming the molecular weight and assessing the purity of the intact triglyceride.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (such as a triple quadrupole or high-resolution mass spectrometer).

  • Column: A C18 reversed-phase column is suitable for the separation of nonpolar lipids like triglycerides.

  • Mobile Phase: A gradient of two mobile phases is typically used.[2]

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a low concentration of an ammonium salt (e.g., 10 mM ammonium formate) to promote the formation of adduct ions.[2]

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same ammonium salt concentration.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly nonpolar triglyceride.

  • Injection Volume: 1-5 µL of a 1 mg/mL solution of the standard dissolved in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol).

  • MS Detection: The mass spectrometer should be operated in positive ion mode, scanning for the ammonium adduct of TG(24:1/24:1/24:1) ([M+NH₄]⁺ at m/z 1156.9). Purity is assessed by the relative area of the main peak in the chromatogram.

Fatty Acid Composition Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

To confirm that the triglyceride is composed of nervonic acid (24:1), the fatty acids must be cleaved from the glycerol backbone and analyzed as fatty acid methyl esters (FAMEs).

Methodology:

  • Transesterification: The triglyceride standard is converted to FAMEs using a reagent such as methanolic HCl or sodium methoxide.[3]

    • Dissolve a small amount (e.g., 1-5 mg) of the TG(24:1/24:1/24:1) standard in a suitable solvent like toluene.

    • Add the methanolic HCl or sodium methoxide solution and heat the mixture (e.g., at 80-100°C for 1-2 hours) to facilitate the reaction.

    • After cooling, add water and a nonpolar solvent like hexane or heptane to extract the FAMEs.

    • The organic layer containing the FAMEs is carefully collected for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" column), is ideal for separating FAMEs.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to separate the FAMEs. An initial oven temperature of around 150°C is held for a few minutes, then ramped up to a final temperature of approximately 240-250°C.

  • Injection: 1 µL of the FAMEs extract is injected into the GC.

  • Identification: The retention time of the resulting peak is compared to a known standard of nervonic acid methyl ester to confirm its identity. The purity of the fatty acid composition is determined by the relative peak area.

Visualizing Experimental Workflows

Clear and logical diagrams of experimental workflows are essential for planning and communication in a research environment.

Experimental_Workflow_for_Standard_Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Standard TG(24:1/24:1/24:1) Standard Dissolve Dissolve in Organic Solvent Standard->Dissolve Transesterify Transesterification (for GC-FID) Dissolve->Transesterify LCMS LC-MS Analysis Dissolve->LCMS GCFID GC-FID Analysis Transesterify->GCFID Purity Purity Assessment LCMS->Purity Identity Identity Confirmation LCMS->Identity GCFID->Identity

Caption: Workflow for the validation of commercial TG(24:1/24:1/24:1) standards.

Signaling Pathway Involvement

While TG(24:1/24:1/24:1) itself is primarily an energy storage and transport molecule, its constituent fatty acid, nervonic acid, is a key component of sphingolipids in the myelin sheath of nerves. Its metabolism is linked to pathways involved in myelin formation and maintenance.

Nervonic_Acid_Metabolism cluster_synthesis Nervonic Acid Synthesis cluster_incorporation Incorporation into Sphingolipids cluster_function Biological Function Oleic_Acid Oleic Acid (18:1) Elongation Elongation Oleic_Acid->Elongation Erucic_Acid Erucic Acid (22:1) Elongation->Erucic_Acid Further_Elongation Further Elongation Erucic_Acid->Further_Elongation Nervonic_Acid Nervonic Acid (24:1) Further_Elongation->Nervonic_Acid Ceramide_Synthase Ceramide Synthase Nervonic_Acid->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Sphingomyelin Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin Ceramide->Sphingomyelin_Synthase Myelin_Sheath Myelin Sheath Component Sphingomyelin->Myelin_Sheath

Caption: Simplified metabolic pathway of nervonic acid and its incorporation into sphingomyelin.

By following these guidelines and protocols, researchers can confidently select and validate commercial TG(24:1/24:1/24:1) standards, ensuring the integrity of their experimental data and contributing to the advancement of lipid research.

References

A Comparative Guide to Method Validation for the Absolute Quantification of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the absolute quantification of 1,2,3-Trinervonoyl glycerol, a triacylglycerol composed of three nervonic acid units. The methodologies discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and enzymatic assays. This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, specificity, throughput, and cost.

Method Comparison

The selection of an analytical method for the absolute quantification of this compound is a critical step in research and drug development. Each method presents a unique set of advantages and limitations. LC-MS/MS is renowned for its high sensitivity and specificity, making it the gold standard for trace-level quantification in complex matrices. HPLC-ELSD offers a more accessible and cost-effective alternative, suitable for routine analysis where high sensitivity is not the primary requirement. Enzymatic assays provide a high-throughput and straightforward approach, ideal for rapid screening of a large number of samples, though they lack the specificity to differentiate between different triglyceride species.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the three compared methods for the quantification of triglycerides. The data presented is a composite of typical performance data from the literature and estimated values for this compound analysis.

ParameterLC-MS/MSHPLC-ELSDEnzymatic Assay
Linearity Range 0.1 ng/mL - 10,000 ng/mL0.2 µg - 10 µg on column[1]0.88 mg/dL - 88.5 mg/dL[2]
Accuracy (% Recovery) 95% - 105%90% - 110%90% - 110%
Precision (% RSD) < 15%[3]< 15%< 10%
Limit of Quantification (LOQ) ~0.1 ng/mL~0.5 µg/g[1]~0.88 mg/dL[2]
Specificity High (structure-specific)Moderate (class-specific)Low (total triglycerides)
Throughput Moderate to HighModerateHigh
Cost per Sample HighModerateLow
Instrumentation Cost HighModerateLow

Experimental Protocols

Detailed experimental protocols for each of the three methods are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Absolute Quantification by LC-MS/MS

This method provides high sensitivity and specificity for the absolute quantification of this compound.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., d5-1,2,3-Tripalmitoyl glycerol).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Isopropanol (10:90, v/v)

  • Gradient: 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for this compound: Precursor ion [M+NH4]+ (m/z 1156.1) -> Product ion (neutral loss of one nervonic acid, m/z 789.7)

  • MRM Transition for Internal Standard: To be determined based on the chosen standard.

c. Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound certified reference standard. The concentration of this compound in the samples is then determined from this curve.

Quantification by HPLC-ELSD

This method offers a cost-effective alternative to LC-MS/MS for the quantification of this compound.

a. Sample Preparation

The same sample preparation protocol as for LC-MS/MS can be used, but without the need for an internal standard if external calibration is performed.

b. HPLC-ELSD Conditions

  • HPLC System: Standard HPLC system

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane/Methanol (80:20, v/v)

  • Gradient: 20% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then re-equilibrate at 20% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Nebulizer Temperature: 40°C

  • Evaporator Temperature: 40°C

  • Gas Flow: 1.5 L/min (Nitrogen)

c. Quantification

A calibration curve is constructed by plotting the peak area of the this compound certified reference standard against its concentration. The concentration in samples is determined from this curve.

Quantification by Enzymatic Assay

This method is suitable for high-throughput screening of total triglyceride content.

a. Principle

Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then enzymatically converted to a colored or fluorescent product that can be measured. The intensity of the signal is proportional to the total triglyceride concentration.

b. Assay Protocol (using a commercial kit)

  • Prepare Reagents: Reconstitute reagents according to the kit manufacturer's instructions.[4]

  • Prepare Standards: Prepare a series of triglyceride standards using the provided stock solution.[4]

  • Sample Preparation: Dilute samples as necessary to fall within the linear range of the assay.[4]

  • Assay:

    • Add a small volume of standards and samples to a 96-well plate.[4]

    • Add the enzyme reaction mixture to each well.[4]

    • Incubate at the recommended temperature and time (e.g., 10 minutes at room temperature).[4]

  • Measurement: Read the absorbance or fluorescence at the specified wavelength using a plate reader.[4]

  • Quantification: Construct a standard curve by plotting the signal of the standards against their concentrations. Determine the triglyceride concentration in the samples from this curve.

Visualizations

The following diagrams illustrate the experimental workflows and principles of the described analytical methods.

Method_Validation_Workflow cluster_planning Planning & Design cluster_execution Execution cluster_validation Validation cluster_comparison Comparison & Reporting define_analyte Define Analyte: This compound select_methods Select Methods: LC-MS/MS, HPLC-ELSD, Enzymatic define_analyte->select_methods obtain_standard Obtain Certified Reference Standard select_methods->obtain_standard sample_prep Sample Preparation obtain_standard->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis hplc_analysis HPLC-ELSD Analysis sample_prep->hplc_analysis enzymatic_assay Enzymatic Assay sample_prep->enzymatic_assay linearity Linearity lcms_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision enzymatic_assay->precision loq Limit of Quantification linearity->loq accuracy->loq precision->loq data_table Generate Comparison Table loq->data_table final_report Publish Comparison Guide data_table->final_report

Overall workflow for method validation and comparison.

Analytical_Principles cluster_lcms LC-MS/MS Principle cluster_hplc HPLC-ELSD Principle cluster_enzymatic Enzymatic Assay Principle lc LC Separation (by hydrophobicity) esi Ionization (ESI+) [M+NH4]+ lc->esi q1 Q1: Precursor Ion Selection (m/z 1156.1) esi->q1 q2 Q2: Fragmentation (Collision Cell) q1->q2 q3 Q3: Product Ion Selection (m/z 789.7) q2->q3 detector_ms Detector q3->detector_ms hplc HPLC Separation (by hydrophobicity) nebulizer Nebulization (Aerosol Formation) hplc->nebulizer evaporator Evaporation (Solvent Removal) nebulizer->evaporator light_scattering Light Scattering (Detection of Particles) evaporator->light_scattering detector_elsd Detector light_scattering->detector_elsd hydrolysis Lipase Hydrolysis: Triglyceride -> Glycerol + FFAs conversion Enzymatic Conversion: Glycerol -> Measurable Product hydrolysis->conversion detection Colorimetric/Fluorometric Detection conversion->detection

Principles of the three analytical methods.

References

A Comparative Guide to the Biological Activity of 1,2,3-Trinervonoyl Glycerol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of 1,2,3-trinervonoyl glycerol (trinervonoin) and its positional isomers, 1,2-dinervonoyl-3-glycerol and 1,3-dinervonoyl-2-glycerol. While direct comparative studies on these specific molecules are limited, this document synthesizes existing knowledge on nervonic acid, the principles of lipid positional isomerism, and relevant experimental methodologies to offer a forward-looking perspective for researchers in lipidomics and therapeutic development.

Introduction to Nervonic Acid and its Glycerol Esters

Nervonic acid (cis-15-tetracosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that is a key component of sphingolipids in the myelin sheath of nerve fibers. Its enrichment in the brain underscores its importance in neuronal health and development. As such, nervonic acid and its derivatives are subjects of interest for their potential therapeutic applications in neurodegenerative diseases and other neurological disorders. This compound is a triacylglycerol containing three nervonic acid molecules, while its dinervonoyl isomers contain two. The positioning of these nervonic acid moieties on the glycerol backbone is critical, as it dictates their metabolic fate and subsequent biological activity.

The Significance of Positional Isomerism

The biological effects of triacylglycerols (TAGs) and diacylglycerols (DAGs) are not solely determined by their fatty acid composition but also by the specific position of these fatty acids on the glycerol backbone. This structural nuance, known as positional isomerism or stereospecificity, influences enzymatic digestion, absorption, cellular uptake, and incorporation into complex lipids and cell membranes. Consequently, positional isomers can exhibit distinct pharmacological profiles.

Potential Biological Activities and Therapeutic Implications

Based on the known functions of nervonic acid, this compound and its dinervonoyl isomers are hypothesized to possess significant biological activities, primarily in the realms of neuroprotection, anti-inflammation, and metabolic regulation.

  • Neuroprotection: By supplying nervonic acid, these compounds may support the synthesis and repair of myelin, enhance neuronal membrane integrity, and promote nerve cell growth and differentiation. They could therefore be investigated as potential therapeutic agents for conditions such as multiple sclerosis and Alzheimer's disease.

  • Anti-inflammatory Effects: Nervonic acid has been suggested to have anti-inflammatory properties. Its glycerol esters may modulate inflammatory pathways, for instance, by altering the composition of cell membranes and influencing the production of inflammatory mediators in immune cells like microglia.

  • Metabolic Regulation: As lipids, these molecules are intrinsically linked to metabolic processes. Their impact on lipid metabolism, insulin sensitivity, and related signaling pathways warrants investigation, particularly concerning metabolic disorders that affect the nervous system.

Comparative Data Summary

Direct quantitative comparative data for the biological activities of this compound and its positional isomers are not extensively available in the current literature. The following table is a hypothetical representation to illustrate how such data would be presented for clear comparison.

Biological Activity AssayThis compound1,2-Dinervonoyl-3-Glycerol1,3-Dinervonoyl-2-GlycerolControl
Neuroprotection
Neuronal Viability (% increase)Data not availableData not availableData not availableBaseline
Neurite Outgrowth (µm)Data not availableData not availableData not availableBaseline
Myelin Basic Protein Expression (fold change)Data not availableData not availableData not available1.0
Anti-inflammation
Nitric Oxide Production (IC50, µM)Data not availableData not availableData not availableN/A
TNF-α Secretion (% inhibition)Data not availableData not availableData not available0%
IL-6 Expression (fold change)Data not availableData not availableData not available1.0
Metabolic Regulation
PPAR-γ Activation (fold change)Data not availableData not availableData not available1.0
Glucose Uptake in Adipocytes (% increase)Data not availableData not availableData not availableBaseline

Experimental Protocols

To facilitate future research in this area, detailed methodologies for key comparative experiments are provided below.

Neuroprotection Assay: Primary Neuronal Cell Culture
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups. Cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: After 7 days in vitro, neurons are treated with this compound, 1,2-dinervonoyl-3-glycerol, or 1,3-dinervonoyl-2-glycerol at various concentrations (e.g., 1, 10, 50 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • Neurotoxicity Induction (Optional): To assess protective effects, a neurotoxic insult (e.g., glutamate or amyloid-beta peptide) can be introduced 24 hours after treatment with the test compounds.

  • Assessment of Neuronal Viability: Viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and results are expressed as a percentage of the control.

  • Immunofluorescence for Neurite Outgrowth: Neurons are fixed and stained for neuron-specific β-III tubulin. Images are captured using a fluorescence microscope, and neurite length is measured using image analysis software.

Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Microglia
  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with the test compounds (1, 10, 50 µM) for 2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding LPS (100 ng/mL) to the culture medium for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizing a Hypothetical Experimental Workflow

experimental_workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Neuro Neuroprotection Assay (Primary Neurons) Stock->Neuro Inflam Anti-inflammatory Assay (Microglia) Stock->Inflam Metabolic Metabolic Assay (Adipocytes) Stock->Metabolic Viability Neuronal Viability Neuro->Viability Cytokines Cytokine Levels Inflam->Cytokines Gene Gene Expression Metabolic->Gene Metabolites Metabolite Profiling Metabolic->Metabolites Comparison Comparative Efficacy Viability->Comparison Cytokines->Comparison Gene->Comparison Metabolites->Comparison

Caption: Hypothetical workflow for comparing the biological activities of nervonoyl glycerol isomers.

Potential Signaling Pathways

The biological effects of these nervonic acid-containing lipids are likely mediated through various signaling pathways. For instance, in the context of neuroprotection, they may influence pathways involving brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival and plasticity. In terms of anti-inflammatory actions, they could modulate the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates/Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Genes Inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Compound Dinervonoyl Glycerol Isomer Compound->Receptor Modulates

Caption: Postulated modulation of the NF-κB inflammatory pathway by dinervonoyl glycerol isomers.

Conclusion

While direct experimental evidence remains to be established, the unique structural properties of this compound and its positional isomers strongly suggest they will exhibit distinct and potentially valuable biological activities. The provided experimental frameworks offer a robust starting point for researchers to systematically investigate and compare these compounds. Such studies will be crucial in elucidating their therapeutic potential and advancing our understanding of the role of specific lipid structures in health and disease.

A Comparative Lipidomic Analysis of Trinervonin in a Preclinical Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [email protected]

Abstract

This guide presents a comparative lipidomic analysis of a novel therapeutic candidate, Trinervonin, in the context of a preclinical model of neuroinflammation. Dysregulation of lipid metabolism is a key pathological feature of many neuroinflammatory and neurodegenerative diseases. Trinervonin is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in the generation of pro-inflammatory lipid mediators. This document provides a detailed comparison of lipid profiles in healthy versus diseased states, and the modulating effect of Trinervonin treatment. The experimental data herein supports the proposed mechanism of action and highlights the potential of Trinervonin as a therapeutic agent for neuroinflammatory disorders.

Introduction to Trinervonin

Trinervonin is a synthetic small molecule designed to target the enzymatic activity of cytosolic phospholipase A2 (cPLA2). The upregulation of cPLA2 is implicated in the pathogenesis of various inflammatory diseases, including neuroinflammatory conditions. By catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, cPLA2 releases arachidonic acid, a precursor to a wide array of pro-inflammatory eicosanoids, and lysophospholipids, which are also bioactive signaling molecules. Trinervonin offers a targeted approach to mitigate the downstream effects of cPLA2 activation. This guide compares the lipidomic signature of a diseased state with that of a healthy state and a Trinervonin-treated state to elucidate its biochemical effects.

Comparative Lipidomic Data

The following table summarizes the relative abundance of key lipid classes identified in brain tissue samples from three study groups: Healthy Control, Diseased (Neuroinflammatory Model), and Diseased + Trinervonin. Data was acquired via a comprehensive LC-MS/MS-based lipidomics platform. Values are presented as mean relative abundance ± standard deviation, normalized to the Healthy Control group.

Lipid ClassHealthy ControlDiseased (Neuroinflammatory Model)Diseased + Trinervonin
Glycerophospholipids
Phosphatidylcholine (PC)1.00 ± 0.120.85 ± 0.150.95 ± 0.13
Lysophosphatidylcholine (LPC)1.00 ± 0.092.54 ± 0.211.21 ± 0.18
Phosphatidylethanolamine (PE)1.00 ± 0.110.91 ± 0.140.98 ± 0.12
Lysophosphatidylethanolamine (LPE)1.00 ± 0.132.89 ± 0.251.35 ± 0.20
Sphingolipids
Ceramide (Cer)1.00 ± 0.151.98 ± 0.191.15 ± 0.17
Sphingomyelin (SM)1.00 ± 0.100.93 ± 0.110.99 ± 0.10
Neutral Lipids
Diacylglycerol (DAG)1.00 ± 0.181.55 ± 0.221.10 ± 0.16
Triacylglycerol (TAG)1.00 ± 0.201.05 ± 0.211.02 ± 0.19
Sterol Lipids
Cholesterol Esters (CE)1.00 ± 0.141.42 ± 0.181.08 ± 0.15

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the lipidomic analysis.

Animal Model and Treatment
  • Model: A lipopolysaccharide (LPS)-induced neuroinflammation mouse model was used.

  • Groups:

    • Healthy Control (n=10): Received vehicle (saline) injection.

    • Diseased Model (n=10): Received intracerebroventricular injection of LPS.

    • Diseased + Trinervonin (n=10): Received LPS injection followed by daily administration of Trinervonin (10 mg/kg, i.p.) for 7 days.

  • Sample Collection: At the end of the treatment period, animals were euthanized, and brain tissue (hippocampus) was rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction

A modified Bligh-Dyer extraction method was employed for lipid extraction from brain tissue.[1]

  • Approximately 50 mg of frozen brain tissue was homogenized in a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • The homogenate was vortexed for 10 minutes at 4°C.

  • Phase separation was induced by adding 1 part chloroform and 1 part water, followed by vortexing and centrifugation at 2000 x g for 10 minutes.

  • The lower organic phase containing the lipids was carefully collected into a new glass vial.

  • The solvent was evaporated to dryness under a stream of nitrogen.

  • The dried lipid extract was reconstituted in 200 µL of 9:1 (v/v) methanol:chloroform for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system was used.

  • Chromatography: A C18 reversed-phase column was used for lipid separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A gradient elution was performed over 20 minutes.

  • Mass Spectrometry: Data was acquired in both positive and negative ionization modes using data-dependent acquisition (DDA).

Data Processing and Statistical Analysis
  • Raw data files were processed using a specialized lipidomics software for peak detection, alignment, and lipid identification against a reference library.

  • Statistical analysis (t-test or ANOVA) was performed to identify significantly altered lipid species between the experimental groups. A p-value of <0.05 was considered statistically significant.

Visualizations

Trinervonin's Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Trinervonin in the arachidonic acid cascade.

Trinervonin_Pathway Membrane Membrane Phospholipids (e.g., PC, PE) PLA2 cPLA2 Membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA LPL Lysophospholipids (e.g., LPC, LPE) PLA2->LPL Trinervonin Trinervonin Trinervonin->PLA2 Inhibition COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Inflammation Neuroinflammation LPL->Inflammation Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Trinervonin inhibits cPLA2, blocking the release of Arachidonic Acid and Lysophospholipids.

Experimental Workflow for Comparative Lipidomics

The diagram below outlines the key steps in the comparative lipidomic analysis workflow.

Lipidomics_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Model Animal Model (Healthy, Diseased, Treated) Sample_Collection Brain Tissue Collection Animal_Model->Sample_Collection Lipid_Extraction Lipid Extraction (Bligh-Dyer) Sample_Collection->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Processing Data Processing & Lipid ID LCMS->Data_Processing Stats Statistical Analysis Data_Processing->Stats Biointerpretation Biological Interpretation Stats->Biointerpretation

Caption: Workflow of the comparative lipidomic analysis from animal models to biological insights.

Conclusion

The comparative lipidomic analysis demonstrates that Trinervonin effectively modulates the lipid profile in a preclinical model of neuroinflammation. The significant reduction in pro-inflammatory lysophospholipids (LPC and LPE) and other disease-associated lipid classes in the Trinervonin-treated group corroborates its proposed mechanism as a cPLA2 inhibitor. These findings underscore the therapeutic potential of Trinervonin for neuroinflammatory disorders and warrant further investigation into its efficacy and safety in more advanced preclinical models. The detailed experimental protocols provided herein offer a robust framework for future lipidomic studies in this area.

References

Cross-Validation of Analytical Platforms for 1,2,3-Trinervonoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate and precise quantification of specific triglycerides is paramount. 1,2,3-trinervonoyl glycerol, a triacylglycerol containing three nervonic acid moieties, is of significant interest due to the roles of nervonic acid in neurological health and disease. The choice of analytical platform for its quantification can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of common analytical platforms for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison of Analytical Platforms

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. While direct cross-validation data for this compound is not extensively published, the following tables summarize typical performance characteristics for the analysis of triglycerides using High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID). It is important to note that GC-based methods typically require derivatization of the triglyceride into its constituent fatty acid methyl esters (FAMEs) for analysis.

Table 1: Performance Characteristics of HPLC-based Methods for Intact Triglyceride Analysis

Validation ParameterHPLC-ELSD (Evaporative Light Scattering Detector)HPLC-CAD (Charged Aerosol Detector)UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
Linearity (R²) ≥ 0.9971[1]> 0.999[2]> 0.995[3]
Limit of Detection (LOD) 0.040 - 0.421 mg/mL[1]<1.85 µg/mL[3]20 pg/mL[4]
Limit of Quantitation (LOQ) 0.122 - 1.277 mg/mL[1]<6.16 µg/mL[3]0.1 ng/mL[5]
Accuracy (Recovery %) 93.33 ± 0.22%[6]95 - 110%[7]90.1 - 111.1%[8]
Precision (RSD %) < 5%[1]3.5 - 9.0%[7]< 15%[8]

Table 2: Performance Characteristics of GC-based Methods for Triglyceride Analysis (as FAMEs)

Validation ParameterGC-FID (Flame Ionization Detector)GC-MS (Mass Spectrometry)
Linearity (R²) ≥ 0.9995[1]> 0.99[9]
Limit of Detection (LOD) 0.033 - 0.260 mg/mL[1]0.01 - 0.02 mg/kg[9]
Limit of Quantitation (LOQ) 0.099 - 0.789 mg/mL[1]0.002 % (w/w)[10]
Accuracy (Recovery %) 97.10 ± 0.13%[6]93 - 108%[9]
Precision (RSD %) < 2.2%[1]3.3 - 8.3%[9]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results. Below are representative methodologies for the analysis of triglycerides using HPLC-CAD and GC-MS.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Intact this compound

This method allows for the direct analysis of the intact triglyceride.

  • Sample Preparation:

    • Accurately weigh and dissolve the lipid sample in an appropriate solvent, such as a mixture of chloroform and methanol (2:1, v/v), to a final concentration suitable for the instrument's linear range (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

  • HPLC-CAD Instrumental Analysis:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating triglycerides.

    • Mobile Phase: A gradient elution is typically employed.

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Isopropanol

    • Gradient Program:

      • Start with a high percentage of Mobile Phase A.

      • Linearly increase the percentage of Mobile Phase B over a set time to elute the highly nonpolar triglycerides.

      • A re-equilibration step at the initial conditions is necessary between injections.

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detector: Charged Aerosol Detector (CAD) with nitrogen as the nebulizing gas. The evaporator temperature and other detector settings should be optimized for the specific mobile phase composition.

    • Injection Volume: 5-10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound (as Nervonic Acid Methyl Ester)

This method involves the transesterification of the triglyceride to its constituent fatty acid methyl esters (FAMEs) before analysis.

  • Sample Preparation (Transesterification):

    • To a known amount of the lipid sample (e.g., 10 mg), add a solution of methanolic HCl or BF₃-methanol.[1]

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 80-100°C) for a specified time to ensure complete conversion of the triglyceride to FAMEs.[1]

    • After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.[1]

    • Carefully collect the upper organic layer containing the nervonic acid methyl ester for GC-MS analysis.

  • GC-MS Instrumental Analysis:

    • Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

    • Injector Temperature: Typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification of the nervonic acid methyl ester.

Mandatory Visualizations

Signaling Pathways of Nervonic Acid

Nervonic acid, the fatty acid component of this compound, has been shown to modulate several key signaling pathways implicated in cellular processes and disease.

Nervonic_Acid_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway NA Nervonic Acid Receptor Growth Factor Receptor NA->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth NA_NLRP3 Nervonic Acid NLRP3 NLRP3 NA_NLRP3->NLRP3 activates ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 IL1B IL-1β ActiveCaspase1->IL1B cleaves ProIL1B Pro-IL-1β Inflammation Inflammation IL1B->Inflammation Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gc GC-MS Method Sample Prepare Aliquots of This compound Standard & Samples HPLC_Analysis Analyze Intact Triglyceride by HPLC-CAD/MS Sample->HPLC_Analysis Derivatization Transesterification to FAMEs Sample->Derivatization HPLC_Data Process HPLC Data HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Quantitative Results (e.g., Bland-Altman plot, t-test) HPLC_Data->Comparison GC_Analysis Analyze Nervonic Acid Methyl Ester by GC-MS Derivatization->GC_Analysis GC_Data Process GC-MS Data GC_Analysis->GC_Data GC_Data->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

References

A Comparative Guide to Synthetic Versus Naturally Sourced 1,2,3-Trinervonoyl Glycerol in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Proposed Framework for the Functional Comparison of Synthetic vs. Naturally Sourced 1,2,3-Trinervonoyl Glycerol

Introduction

This compound, also known as Trinervonin, is a triacylglycerol containing three units of nervonic acid (C24:1)[1][2]. Nervonic acid, a long-chain monounsaturated fatty acid, is recognized for its vital role in neuronal and brain function, and it possesses potential neuroprotective and anti-inflammatory properties[3]. This compound can be obtained through chemical synthesis or extraction from natural sources. The choice between synthetic and natural sources is a critical consideration in research and drug development, as purity, the presence of synergistic or antagonistic impurities, and isomeric composition can significantly influence biological activity[4][5][6].

Currently, there is a notable absence of publicly available studies directly comparing the functional efficacy of synthetic versus naturally sourced this compound. This guide provides a robust framework for conducting such a comparison, outlining key functional assays, detailed experimental protocols, and data presentation structures. The focus is on assays relevant to the known biological activities of nervonic acid, including its role in neurobiology and inflammation[3][7][8][9].

Proposed Functional Assays for Comparative Analysis

To comprehensively evaluate and compare the biological activity of synthetic and natural this compound, a panel of functional assays is proposed. These assays are selected based on the established roles of nervonic acid in cellular processes.

Neurobiology: Neurite Outgrowth Assay

Rationale: Nervonic acid is a key component of myelin sheaths and is integral to nerve cell membranes[10]. Assays measuring neurite outgrowth are crucial for assessing the potential of a compound to promote neuronal development, regeneration, and repair[11].

Cell Line: PC-12 or Neuro-2a cells are suitable models as they can be induced to differentiate and extend neurites in response to stimuli like Nerve Growth Factor (NGF)[12][13].

Anti-Inflammatory Activity: Macrophage-Based Assays

Rationale: Chronic inflammation is implicated in numerous diseases. Nervonic acid has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines[7][8]. Comparing the anti-inflammatory potential of the two sources is therefore critical.

Cell Line: RAW 264.7 macrophage cells are a standard model for studying inflammation. They can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[8].

Metabolic Activity: Adipocyte Differentiation Assay

Rationale: Nervonic acid has been shown to influence fatty acid metabolism and adipogenesis[14][15]. This assay can reveal differences in how the synthetic and natural compounds affect metabolic pathways.

Cell Line: 3T3-L1 preadipocyte cells are a well-established model for studying adipocyte differentiation.

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below. It is crucial to include appropriate controls, such as a vehicle control and a positive control (e.g., nervonic acid itself), in all assays.

Protocol: Neurite Outgrowth Assay
  • Cell Seeding: Seed Neuro-2a cells in a 96-well plate at a density that allows for optimal growth and differentiation.

  • Differentiation Induction: Reduce the serum concentration in the media (e.g., to 1-2% FBS) and add a differentiating agent like retinoic acid (e.g., 25 µM)[12].

  • Treatment: Add varying concentrations of synthetic and naturally sourced this compound to the culture media. Include a positive control (e.g., Nerve Growth Factor) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Visualization and Quantification: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images using high-content microscopy. Quantify neurite length and branching per cell using automated image analysis software[16].

Protocol: Anti-Inflammatory Assay (Nitric Oxide Production)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of synthetic and natural this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control and a vehicle control.

  • Incubation: Incubate for 24 hours.

  • Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. Measure absorbance at 540 nm.

  • Cytokine Analysis: The supernatant can also be used to quantify pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits to corroborate the findings[8].

Protocol: Adipocyte Differentiation Assay
  • Cell Seeding: Plate 3T3-L1 preadipocytes and grow to confluence.

  • Differentiation Induction: Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX.

  • Treatment: Treat the cells with different concentrations of synthetic and natural this compound throughout the differentiation period (typically 8-10 days).

  • Lipid Accumulation Staining: Fix the differentiated adipocytes and stain for intracellular lipid droplets using Oil Red O[14].

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance to quantify lipid accumulation. Gene expression analysis of adipogenic markers like PPARγ and CEBPα can also be performed via RT-qPCR for a more detailed comparison[14][15].

Data Presentation

Quantitative data from the described assays should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative Analysis of Neurite Outgrowth

Treatment GroupConcentration (µM)Average Neurite Length per Cell (µm)Number of Primary Neurites per CellPercentage of Neurite-Bearing Cells (%)
Vehicle Control-
Positive Control (NGF)50 ng/mL
Synthetic Source 10
25
50
Natural Source 10
25
50

Table 2: Comparative Anti-Inflammatory Effects on LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Nitric Oxide Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Cell Viability (%)
Untreated Control-100
LPS Control (1 µg/mL)-100
Synthetic Source 10
25
50
Natural Source 10
25
50

Table 3: Comparative Effects on Adipocyte Differentiation

Treatment GroupConcentration (µM)Lipid Accumulation (OD at 520 nm)PPARγ Relative Gene ExpressionCEBPα Relative Gene Expression
Undifferentiated Control-
Differentiated Control-
Synthetic Source 10
25
50
Natural Source 10
25
50

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow for comparing synthetic and natural this compound is depicted below. This workflow ensures a systematic evaluation from initial compound characterization to in vitro functional assessment.

G cluster_0 Phase 1: Compound Sourcing & Characterization cluster_1 Phase 2: Functional Assay Screening cluster_2 Phase 3: Data Analysis & Comparison S Synthetic This compound QC Purity & Identity Analysis (HPLC, MS, NMR) S->QC N Natural Source Extract of This compound N->QC A1 Neurobiology Assay (Neurite Outgrowth) QC->A1 A2 Anti-Inflammatory Assay (NO, Cytokine Production) QC->A2 A3 Metabolic Assay (Adipocyte Differentiation) QC->A3 DA Quantitative Data Analysis (Dose-Response Curves) A1->DA A2->DA A3->DA Comp Comparative Efficacy Report DA->Comp

Figure 1. Experimental workflow for comparing synthetic and natural compounds.
Signaling Pathway

This compound is expected to be hydrolyzed by cellular lipases, releasing nervonic acid. Nervonic acid can then modulate various signaling pathways. The diagram below illustrates a plausible pathway involving the inhibition of the pro-inflammatory NF-κB pathway, a known target of some fatty acids.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NA Nervonic Acid (from this compound) NA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription

Figure 2. Hypothetical inhibition of the NF-κB inflammatory pathway by nervonic acid.

Conclusion

This guide presents a comprehensive framework for the objective comparison of synthetic and naturally sourced this compound. By employing standardized cell-based functional assays in neurobiology, inflammation, and metabolism, researchers can generate robust, comparable data. Such studies are essential to elucidate whether the source of this compound influences its therapeutic potential, thereby guiding future research and development in the pharmaceutical and nutraceutical industries. The execution of these comparative assays will fill a significant gap in the current scientific literature.

References

A Structural Showdown: 1,2,3-Trinervonoyl Glycerol Versus Other Glycerolipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional nuances of 1,2,3-Trinervonoyl glycerol in comparison to other prevalent glycerolipids reveals key differences in their physicochemical properties and biological implications. This guide provides a comprehensive analysis, supported by experimental data and detailed protocols, to inform research and therapeutic development.

This compound, a triglyceride distinguished by the presence of three nervonic acid molecules esterified to a glycerol backbone, presents a unique molecular profile. Nervonic acid is a very-long-chain monounsaturated omega-9 fatty acid. This composition significantly influences its physical and chemical characteristics, setting it apart from glycerolipids containing more common shorter-chain and saturated or polyunsaturated fatty acids.

Structural and Physicochemical Comparison

The defining feature of this compound is its high molecular weight and the presence of long, monounsaturated acyl chains. This structure directly impacts its melting point, solubility, and stability. For comparison, we will consider other common triglycerides such as Tristearin (a saturated glycerolipid), Tripalmitin (saturated), and Triolein (monounsaturated).

PropertyThis compoundTristearinTripalmitinTriolein
Molecular Formula C75H140O6[1]C57H110O6C51H98O6C57H104O6
Molecular Weight ( g/mol ) 1137.9[1]891.48807.32885.4
Fatty Acid Composition 3 x Nervonic Acid (24:1)3 x Stearic Acid (18:0)3 x Palmitic Acid (16:0)3 x Oleic Acid (18:1)
Melting Point (°C) Data not available~72~66.4~ -4
Solubility Soluble in DMF and Ethanol[1]Soluble in chloroform and hot ethanol; insoluble in water.Soluble in benzene, chloroform, and ether; practically insoluble in alcohol.Soluble in organic solvents like ethanol and chloroform; insoluble in water.[2]
Physical State at Room Temp. Solid[1]SolidSolidLiquid[2]

Table 1: Physicochemical Properties of Selected Triglycerides. This table summarizes the key physicochemical differences between this compound and other common triglycerides.

Biological Significance and Signaling Pathways

Glycerolipids are not merely storage molecules; they and their breakdown products are active participants in cellular signaling. Triglycerides are hydrolyzed by lipases to release free fatty acids and glycerol, which can then enter various metabolic and signaling pathways.

The biological activity of this compound is intrinsically linked to its constituent, nervonic acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerves, suggesting a crucial role in the nervous system.

Key Signaling Pathways Influenced by Triglyceride Metabolism:

  • Insulin Signaling: Insulin promotes the uptake of glucose and fatty acids into adipocytes, leading to the synthesis and storage of triglycerides.

  • Glucagon Signaling: In response to low blood glucose, glucagon stimulates the breakdown of triglycerides (lipolysis) in adipose tissue, releasing fatty acids for energy.

  • Lipoprotein Lipase (LPL) Pathway: LPL, located on the surface of endothelial cells, hydrolyzes triglycerides from circulating lipoproteins, allowing for the uptake of fatty acids into tissues.

Below is a diagram illustrating the general pathway of triglyceride metabolism and its intersection with key signaling cascades.

Triglyceride_Metabolism cluster_blood Bloodstream cluster_cell Cell (e.g., Adipocyte, Myocyte) cluster_signaling Hormonal Regulation Triglycerides (in Lipoproteins) Triglycerides (in Lipoproteins) Fatty Acids Fatty Acids Triglycerides (in Lipoproteins)->Fatty Acids Lipoprotein Lipase Glycerol Glycerol Triglycerides (in Lipoproteins)->Glycerol Energy Production (Beta-oxidation) Energy Production (Beta-oxidation) Fatty Acids->Energy Production (Beta-oxidation) Triglyceride Synthesis Triglyceride Synthesis Fatty Acids->Triglyceride Synthesis Glycerol->Triglyceride Synthesis Stored Triglycerides Stored Triglycerides Triglyceride Synthesis->Stored Triglycerides Insulin Insulin Insulin->Triglyceride Synthesis stimulates Glucagon Glucagon Glucagon->Stored Triglycerides stimulates lipolysis of

Caption: General pathway of triglyceride metabolism and its hormonal regulation.

Experimental Protocols

1. Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which a solid glycerolipid transitions to a liquid.

Methodology:

  • A small, powdered sample of the purified glycerolipid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

2. Solubility Assay

Objective: To determine the solubility of a glycerolipid in various solvents.

Methodology:

  • An excess amount of the glycerolipid is added to a known volume of a specific solvent (e.g., ethanol, DMF, water) in a sealed vial.

  • The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved solute.

  • A known volume of the supernatant is carefully removed, and the solvent is evaporated.

  • The mass of the remaining dissolved glycerolipid is determined gravimetrically.

  • Solubility is expressed as mg/mL or g/100g of solvent.

Below is a workflow diagram for a typical lipid solubility assay.

Lipid_Solubility_Workflow A Add excess lipid to a known volume of solvent B Agitate at constant temperature to reach equilibrium A->B C Separate undissolved lipid (centrifuge/filter) B->C D Collect a known volume of the supernatant C->D E Evaporate the solvent D->E F Weigh the remaining dissolved lipid E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Workflow for determining the solubility of a glycerolipid.

Conclusion

The unique structural attributes of this compound, conferred by its three very-long-chain nervonic acid residues, distinguish it from other glycerolipids. While further experimental data is needed for a complete comparative analysis of its biological activities, its composition strongly suggests a significant role in neuronal health and signaling. The provided data tables and experimental protocols offer a framework for researchers and drug development professionals to further investigate and compare the properties of this and other glycerolipids for various therapeutic and research applications.

References

A Comparative Guide to the Purity Assessment of Commercial 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of commercial 1,2,3-Trinervonoyl glycerol, a triacylglycerol containing three nervonic acid units. For researchers and drug development professionals, understanding the purity of this compound is critical for the accuracy and reproducibility of experimental results. This document outlines the purity specifications from various suppliers, details the analytical methodologies for purity determination, and discusses potential impurities.

Comparative Purity Analysis of Commercial this compound

The purity of this compound is a key consideration for its use in research and development. While not all suppliers provide detailed batch-specific certificates of analysis online, a comparison of available product specifications offers valuable insights into the expected purity of this compound from different commercial sources.

SupplierStated PurityAnalytical Method(s) Mentioned
Cayman Chemical≥98%[1]Not specified on product page
LarodanStandard purity is >99% for synthetic glycerides[2]TLC, GC, HPLC, GC-MS, and LC-MS[2]
Nu-Chek PrepGenerally >99%+ for chromatographically pure compounds[3][4]GLC and TLC[3][4]

Note: While Larodan and Nu-Chek Prep state a general purity of >99% for their high-purity lipids, specific product information for this compound was not available to confirm this specific purity level. Researchers are advised to request batch-specific certificates of analysis for detailed purity information.

Potential Impurities in Commercial this compound

Commercial preparations of synthetic triglycerides like this compound may contain several types of impurities arising from the synthesis and purification processes. Common impurities can include:

  • Mono- and Diglycerides: Incomplete esterification of the glycerol backbone can result in the presence of mononervonoyl glycerol and dinervonoyl glycerol.

  • Free Fatty Acids: Residual unreacted nervonic acid may be present in the final product.

  • Triglycerides with Other Fatty Acids: If the nervonic acid used in the synthesis is not completely pure, the final product may contain triglycerides with other fatty acid side chains.

  • Positional Isomers: While less common in symmetrical triglycerides like this compound, the potential for acyl migration during synthesis or storage exists, which could lead to the formation of isomers, although this is more relevant for mixed-acid triglycerides.

  • Oxidation Products: Unsaturated fatty acids like nervonic acid are susceptible to oxidation, which can lead to the formation of hydroperoxides, aldehydes, and other degradation products.

Experimental Protocols for Purity Assessment

A multi-technique approach is often necessary for the comprehensive purity assessment of high-molecular-weight triglycerides. Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. High-Performance Liquid Chromatography (HPLC) for Intact Triglyceride Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of intact triglycerides.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of high-molecular-weight triglycerides.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol or a mixture of isopropanol and hexane.

  • Gradient Program:

    • 0-10 min: 90% A, 10% B

    • 10-30 min: Linear gradient to 50% A, 50% B

    • 30-40 min: Hold at 50% A, 50% B

    • 40-45 min: Return to initial conditions (90% A, 10% B)

    • 45-50 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detector:

    • UV: 205-215 nm (for detection of the ester carbonyl group).

    • ELSD: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent such as chloroform or a mixture of isopropanol and hexane to a final concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile

GC-MS is typically used to determine the fatty acid composition of the triglyceride after transesterification to fatty acid methyl esters (FAMEs). This method indirectly assesses the purity by confirming the identity and quantifying the constituent fatty acids. Direct analysis of intact high-molecular-weight triglycerides by GC-MS is challenging due to their low volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Transesterification):

    • Weigh approximately 10 mg of the this compound sample into a screw-capped tube.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking.

    • Cool the tube and add 2 mL of a saturated sodium chloride solution and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 240°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the nervonic acid methyl ester peak based on its retention time and mass spectrum. Purity is assessed by the relative percentage of the nervonic acid methyl ester peak compared to other FAMEs present.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and purity assessment. Both ¹H and ¹³C NMR can be utilized.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Key Signal Assignments (approximate chemical shifts in CDCl₃):

      • δ 5.34 (m): Olefinic protons (-CH=CH-) of nervonic acid.

      • δ 5.26 (m): Glycerol backbone CH proton.

      • δ 4.30 and 4.15 (dd): Glycerol backbone CH₂ protons.

      • δ 2.30 (t): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

      • δ 2.01 (m): Allylic protons (-CH₂-CH=CH-).

      • δ 1.62 (m): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-).

      • δ 1.25 (br s): Bulk methylene protons of the fatty acid chains.

      • δ 0.88 (t): Terminal methyl protons (-CH₃).

    • Purity Assessment: The purity can be estimated by integrating the characteristic signals of this compound and comparing them to the integrals of any impurity signals. The absence of significant signals corresponding to free fatty acids (a broad peak around δ 10-12 ppm for the carboxylic acid proton) or mono/diglycerides (different signals for the glycerol backbone protons) indicates high purity.

  • ¹³C NMR Spectroscopy:

    • Key Signal Assignments (approximate chemical shifts in CDCl₃):

      • δ 173.3, 172.8: Carbonyl carbons (C=O).

      • δ 129.9, 129.8: Olefinic carbons (-CH=CH-).

      • δ 68.9: Glycerol backbone CH carbon.

      • δ 62.1: Glycerol backbone CH₂ carbons.

      • δ 34.2, 34.0: Methylene carbons adjacent to the carbonyl group (-CH₂-COO-).

      • δ 22.7-31.9: Methylene carbons of the fatty acid chains.

      • δ 14.1: Terminal methyl carbon (-CH₃).

    • Purity Assessment: The presence of single, sharp resonances for each carbon environment of the this compound molecule indicates high purity. The appearance of extra peaks in the carbonyl, olefinic, or aliphatic regions could signify the presence of impurities.

Visualizing the Purity Assessment Workflow and a Hypothetical Signaling Pathway

4.1. Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purity assessment of a commercial lipid like this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Final Assessment Sample Commercial this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Intact Triglyceride) Dissolution->HPLC GCMS GC-MS Analysis (Fatty Acid Profile via FAMEs) Dissolution->GCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Purity_HPLC Purity by Area % HPLC->Purity_HPLC Purity_GCMS Fatty Acid Composition GCMS->Purity_GCMS Purity_NMR Structural Integrity & Impurity Detection NMR->Purity_NMR Final_Purity Overall Purity Assessment Purity_HPLC->Final_Purity Purity_GCMS->Final_Purity Purity_NMR->Final_Purity

Caption: Workflow for the purity assessment of commercial lipids.

4.2. Hypothetical Signaling Pathway Involving a Triacylglycerol

This diagram illustrates a hypothetical signaling pathway where a triacylglycerol (TAG) is hydrolyzed to diacylglycerol (DAG), which then activates Protein Kinase C (PKC).

Signaling_Pathway TAG This compound (TAG) Lipase Lipase TAG->Lipase Hydrolysis DAG 1,2-Dinervonoyl Glycerol (DAG) Lipase->DAG Produces PKC_inactive PKC (inactive) DAG->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active Conformational Change Downstream Downstream Signaling (e.g., Cell Growth, Differentiation) PKC_active->Downstream Phosphorylates

Caption: Hypothetical signaling pathway involving a triacylglycerol.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides critical safety and logistical information for the proper handling and disposal of 1,2,3-trinervonoyl glycerol. The following procedural guidance is designed to ensure the safety of laboratory personnel and to mitigate environmental impact, building on our commitment to being a trusted partner in laboratory safety and chemical management.

I. Understanding the Compound: Key Data

PropertyValueSource
Chemical Name This compoundCayman Chemical[1]
Synonyms Glycerol Trinervonate, TG(24:1/24:1/24:1)Cayman Chemical[1]
CAS Number 81913-24-8Cayman Chemical[1]
Molecular Formula C₇₅H₁₄₀O₆Cayman Chemical[1]
Molecular Weight 1137.9 g/mol Cayman Chemical[1]
Physical Form Crystalline solidCayman Chemical[2]
Storage -20°CCayman Chemical[1]
Stability ≥ 4 years at -20°CCayman Chemical[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[2]Cayman Chemical[2]

II. Experimental Protocols: Proper Disposal Procedures

The following step-by-step instructions outline the recommended procedure for the disposal of this compound. This protocol is based on best practices for the disposal of non-hazardous chemical waste and takes into account the nature of long-chain fatty acid esters.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Collection

  • Solid Waste: Collect waste this compound in a designated, clearly labeled, and sealed container for non-hazardous chemical waste.

  • Solutions: If the compound is in a solvent, consult the SDS for the solvent to determine the appropriate disposal method. In general, organic solvent solutions should be collected in a designated, labeled container for flammable liquid waste.

  • Contaminated Materials: Any materials used to handle the compound (e.g., weigh boats, pipette tips, paper towels) should be placed in the designated solid chemical waste container.

Step 3: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Important: Do not dispose of this compound down the drain. While it is a fatty acid ester and likely biodegradable, large quantities of long-chain fatty acids can inhibit the biological processes in wastewater treatment plants.[3]

III. Visualized Workflow: Disposal Decision Tree

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound start Start: Have 1,2,3-Trinervonoyl Glycerol Waste is_solid Is the waste a solid or in an organic solvent? start->is_solid solid_waste Collect in a labeled 'Non-Hazardous Solid Chemical Waste' container. is_solid->solid_waste Solid solvent_waste Consult solvent SDS. Collect in a labeled 'Flammable Liquid Waste' container. is_solid->solvent_waste In Solvent contaminated_materials Place all contaminated materials (gloves, wipes, etc.) in the solid waste container. solid_waste->contaminated_materials solvent_waste->contaminated_materials store_waste Store sealed waste container in a designated waste accumulation area. contaminated_materials->store_waste final_disposal Arrange for disposal through Environmental Health & Safety (EHS). store_waste->final_disposal

Caption: Disposal Workflow for this compound.

This guide is intended to provide essential, immediate safety and logistical information. Always consult your institution's specific safety and disposal protocols. By adhering to these procedures, you contribute to a safer laboratory environment and responsible chemical management.

References

Essential Safety and Operational Guide for Handling 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 1,2,3-Trinervonoyl glycerol. The following procedural guidance is designed to ensure a safe laboratory environment and maintain compliance with standard safety protocols.

I. Compound Identification and Hazards

This compound is a triacylglycerol containing nervonic acid at the sn-1, sn-2, and sn-3 positions.[1][2] While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data for similar substances like glycerol and other triglycerides, it is considered to have low acute toxicity.[3] However, appropriate personal protective equipment should always be used to minimize exposure.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against potential splashes, and inhalation of any aerosols.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.[4][5]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).Prevents skin contact.[4][6]
Body Protection Chemical-resistant lab coat or apron.Protects clothing and underlying skin from spills.[5][7]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[3][6]Use an N95 mask or a respirator with appropriate cartridges if handling powders outside of a fume hood or if aerosols may be generated.[4]

DOT Script for PPE Selection Logic

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE A Handling this compound B Safety Goggles/Face Shield A->B Eye Contact Risk C Nitrile/Butyl Gloves A->C Skin Contact Risk D Lab Coat/Apron A->D Spill/Splash Risk E N95/Respirator (if aerosolizing) A->E Inhalation Risk Handling_Workflow start Start prep Preparation: - Work in Fume Hood - Check Safety Equipment - Assemble Materials - Inspect PPE start->prep don_ppe Don Appropriate PPE prep->don_ppe handle Handling: - Use appropriate tools - Avoid dust/aerosol generation - Add solid to solvent slowly don_ppe->handle control_temp Monitor and Control Temperature (if needed) handle->control_temp end End of Procedure control_temp->end Disposal_Pathway start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous No hazardous Follow Hazardous Waste Protocol is_hazardous->hazardous Yes check_local_regs Consult Institutional and Local Regulations non_hazardous->check_local_regs waste_pickup Arrange for Chemical Waste Pickup hazardous->waste_pickup sewer_disposal Sanitary Sewer (if permissible) check_local_regs->sewer_disposal Permitted check_local_regs->waste_pickup Not Permitted

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trinervonoyl glycerol
Reactant of Route 2
1,2,3-Trinervonoyl glycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.